5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192642-77-6 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 5-Bromo-triazolo[1,5-a]pyridine
A Senior Application Scientist's Technical Guide to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic systems, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide focuses on a key derivative of this family: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine . Its significance lies not only in the inherent biological potential of the fused heterocyclic system but also in the strategic placement of a bromine atom. This halogen serves as a crucial synthetic handle, enabling extensive chemical modifications through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document, crafted from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, encompassing its fundamental properties, synthesis, and burgeoning applications in the field of drug development. The insights provided herein are intended to empower researchers to leverage this versatile building block in their quest for next-generation therapeutics.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a solid at room temperature, typically appearing as a white to off-white solid.[2][4] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 143329-58-2 | [1][2] |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Melting Point | 145-150 °C | [2][4] |
| Appearance | White to off-white solid | [4] |
| SMILES | Brc1cccc2ncnn12 | [2] |
| InChI Key | FTRKHVUBTUHSQK-UHFFFAOYSA-N | [2] |
Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Plausible Experimental Protocol
While a variety of methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, a common and effective strategy involves the cyclization of a substituted 2-aminopyridine derivative.[5] The following protocol is a scientifically sound adaptation based on established literature procedures for analogous compounds.
Conceptual Workflow for Synthesis
The synthesis can be conceptualized as a two-step process: the formation of an N-(pyridin-2-yl)formamidoxime intermediate, followed by a cyclization reaction to yield the desired triazolopyridine ring system.
Caption: Conceptual workflow for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocol
Materials:
-
2-Amino-6-bromopyridine
-
Formamidine acetate
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium ethoxide)
-
Ethanol
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of N-(6-bromopyridin-2-yl)formamidoxime:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) and stir for 30 minutes at room temperature to generate free hydroxylamine.
-
To this solution, add 2-amino-6-bromopyridine and formamidine acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate can be purified by recrystallization or used directly in the next step.
-
-
Cyclization to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine:
-
To the crude N-(6-bromopyridin-2-yl)formamidoxime, add polyphosphoric acid.
-
Heat the mixture with stirring to a temperature typically between 100-140 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice, which will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Rationale: The choice of a strong dehydrating agent like PPA is crucial for facilitating the intramolecular cyclization, which involves the loss of a water molecule. The workup procedure with ice and subsequent neutralization is a standard and effective method for isolating the product from the viscous PPA.
Spectroscopic Data for Characterization
Accurate characterization of the synthesized compound is essential for ensuring its purity and confirming its identity. Below is a summary of the expected spectroscopic data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
| Data Type | Expected Values/Observations |
| ¹H NMR | The spectrum is expected to show signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of this system. |
| ¹³C NMR | The spectrum should display six distinct signals for the carbon atoms in the heterocyclic core. |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺: 197.96614. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6] |
Applications in Drug Discovery and Development
The 5-bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules. The bromine atom acts as a versatile handle for introducing chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Scaffold
A significant application of this scaffold is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The triazolopyridine core can mimic the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases. The bromine at the 5-position provides a vector for introducing substituents that can interact with specific residues within the kinase active site, thereby conferring potency and selectivity.
Caption: Drug discovery workflow utilizing 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Inhibition of RORγt and LSD1
Recent research and patent literature have highlighted the potential of[1][2][3]triazolo[1,5-a]pyridine derivatives as modulators of key therapeutic targets. For instance, derivatives of this scaffold have been investigated as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a promising target for autoimmune diseases. Additionally, these compounds have been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[7] The 5-bromo precursor is instrumental in the synthesis of compound libraries for screening against these and other emerging targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Building Block for Future Therapies
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine represents more than just a chemical intermediate; it is a gateway to a vast chemical space ripe for exploration in the context of drug discovery. Its robust and versatile chemistry, coupled with the proven biological relevance of the[1][2][3]triazolo[1,5-a]pyridine scaffold, makes it an indispensable tool for medicinal chemists. By providing a strategic entry point for diversification, this compound will undoubtedly continue to contribute to the development of novel and effective therapies for a range of human diseases. This guide has aimed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this powerful building block in their scientific endeavors.
References
- Vertex AI Search. 5-Bromo-[1][2][3]triazolo[1, 5-a]pyridine, min 98%, 1 gram.
- Sigma-Aldrich. 5-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 143329-58-2.
- ChemicalBook. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- Stenutz. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- PubChem.
- MDPI.
- Google Patents. WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.
- PMC. Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Fchemicals Limited. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- PubChemLite. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
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- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to 5-Bromo-triazolo[1,5-a]pyridine: Synthesis, Characterization, and Application in Kinase Inhibition
An In-depth Technical Guide to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Characterization, and Application in Kinase Inhibition
This guide provides a comprehensive technical overview of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, provide a detailed synthetic protocol for a closely related analog, discuss its analytical characterization, and explore its application as a potent kinase inhibitor, complete with a detailed experimental workflow for assessing its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Molecular Attributes of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a fused heterocyclic compound that serves as a crucial scaffold in the design of biologically active molecules. Its rigid structure and the presence of the bromine atom provide a handle for further chemical modifications, making it a versatile starting material in organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | , [4] |
| CAS Number | 143329-58-2 | , [4] |
| Appearance | White to off-white solid | |
| Melting Point | 145-150 °C | |
| IUPAC Name | 5-bromo-[1][2][3]triazolo[1,5-a]pyridine | [4] |
| SMILES | C1=CC2=NC=NN2C(=C1)Br | [4] |
| InChIKey | FTRKHVUBTUHSQK-UHFFFAOYSA-N | [4] |
Synthesis and Purification
Synthetic Protocol for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine
This protocol is adapted from a method described for the synthesis of this key pharmaceutical intermediate.[3]
Reaction Scheme:
Caption: Synthetic workflow for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine.
Materials:
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol
-
Methanol
-
1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea
-
Water (deionized)
Procedure:
-
To a solution of hydroxylamine hydrochloride (19.2 g, 276.0 mmol) in a 1:1 mixture of ethanol and methanol (170 mL), slowly add N,N-diisopropylethylamine (27.0 mL, 165.6 mmol) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour.
-
To this solution, add 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (16.8 g, 55.2 mmol) in portions.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, filter the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add 30 mL of water to the residue to induce further precipitation.
-
Filter the resulting solid, wash with water (30 mL) followed by a 1:1 mixture of ethanol and methanol (60 mL).
-
Dry the solid under vacuum to yield 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine as a white solid.
Expected Yield: Approximately 83.3%.[3]
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for the synthesized 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.40–7.30 (m, 2H), 7.21 (dd, J=6.5, 2.2Hz, 1H), 6.29 (s, 2H).[3]
-
¹³C NMR: While specific ¹³C NMR data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine was not found in the search results, the analysis of related pyrazolo[1,5-a]pyrimidine systems demonstrates the utility of 2D NMR experiments and gated decoupled spectra for unambiguous resonance assignment.[5]
Mass Spectrometry (MS)
-
Expected Molecular Ion: For C₆H₄BrN₃, the expected monoisotopic mass is 196.95886 Da.[4] Mass spectrometry would confirm this molecular weight, with the characteristic isotopic pattern of a bromine-containing compound.
Application in Drug Discovery: Inhibition of Janus Kinases (JAK)
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, notably for its role in the development of kinase inhibitors. Derivatives of this core have shown significant inhibitory activity against the Janus kinase (JAK) family of enzymes.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.
Caption: The JAK-STAT signaling pathway and the point of inhibition by triazolopyridine derivatives.
Mechanism of Action
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold act as ATP-competitive inhibitors of JAK kinases. By binding to the ATP-binding pocket of the kinase domain, these small molecules prevent the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade. The bromine atom on the 5-position of the ring can serve as a key point for synthetic elaboration to enhance potency and selectivity for specific JAK isoforms.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and its derivatives against a target kinase such as JAK1, a robust in vitro assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used platform for this purpose.
HTRF Kinase Assay Protocol
This protocol provides a generalized procedure for determining the IC₅₀ value of a test compound against a tyrosine kinase.
Principle:
The HTRF KinEASE TK assay utilizes a universal biotinylated tyrosine kinase substrate, a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin-XL665 to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.[6]
Caption: Principle of the HTRF kinase inhibition assay.
Materials:
-
Recombinant human JAK1 enzyme
-
HTRF KinEASE TK kit (containing universal biotinylated substrate, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and SA-XL665)
-
ATP solution
-
Kinase reaction buffer
-
HTRF detection buffer
-
Test compound (5-Bromo-[1][2][3]triazolo[1,5-a]pyridine derivative) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (pre-diluted in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of the ATP and substrate mixture (pre-diluted in kinase reaction buffer).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection buffer containing the Eu³⁺-labeled antibody and SA-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis:
-
Calculate the HTRF ratio: (665 nm reading / 620 nm reading) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable heterocyclic scaffold with a confirmed molecular weight of 198.02 g/mol . Its utility as a building block in the synthesis of potent kinase inhibitors, particularly for the JAK family, makes it a compound of significant interest for drug discovery programs targeting inflammatory diseases and cancer. The synthetic accessibility of its derivatives, coupled with robust in vitro screening methods like the HTRF assay, provides a clear path for the exploration and optimization of novel therapeutic agents based on this promising core structure.
References
- PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
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- 3. Page loading... [guidechem.com]
- 4. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.co.jp]
An In-Depth Technical Guide to 5-Bromo-triazolo[1,5-a]pyridine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and burgeoning applications of this compound, with a particular focus on its role as a precursor to potent kinase inhibitors.
Core Molecular Structure and Physicochemical Properties
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a fused heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazole ring, with a bromine atom substituted at the 5-position.[4][5] This structural arrangement confers a unique electronic and steric profile, making it a valuable building block in the design of targeted therapeutics. The nitrogen-rich triazolopyridine core is isoelectronic with purine, suggesting its potential as a purine bio-isostere in various biological contexts.
The key physicochemical properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[4] |
| Molecular Weight | 198.02 g/mol | PubChem[4] |
| CAS Number | 143329-58-2 | Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Melting Point | 145-150 °C | Sigma-Aldrich[5] |
| XLogP3 | 1.8 | PubChem[4] |
Synthesis of the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine Scaffold
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common and efficient method involves the cyclization of a 2-aminopyridine derivative. For the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, 2-amino-6-bromopyridine serves as a key starting material. The general synthetic approach involves the reaction of the aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring, followed by an intramolecular cyclization.
A plausible synthetic workflow is outlined below. This multi-step process begins with the bromination of 2-aminopyridine to yield the necessary precursor, 2-amino-5-bromopyridine.[6]
Caption: Synthetic workflow for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
The following protocol is adapted from established methods for the bromination of 2-aminopyridine.[7]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
Procedure:
-
Dissolve 2-aminopyridine (5.3 mmol) in acetone (5 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 10°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (5.6 mmol) to the solution dropwise over a period of 30 minutes, maintaining the temperature at 10°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.
-
The yield for this step is typically high, around 95%.[7]
General Protocol for Cyclization to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
The cyclization of 2-amino-5-bromopyridine to form the triazolopyridine ring can be achieved using various reagents and conditions. One common approach involves reacting the aminopyridine with a formamide equivalent followed by oxidative cyclization.
Materials:
-
2-Amino-5-bromopyridine
-
Appropriate cyclizing agent (e.g., a formamide derivative or a combination of reagents to form the C-N-N unit)
-
Solvent (e.g., ethanol, DMF)
-
Oxidizing agent (if required)
General Procedure:
-
Dissolve 2-amino-5-bromopyridine in a suitable solvent.
-
Add the cyclizing agent and any necessary catalysts or reagents.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the triazolopyridine core is characteristic. The protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing nature of the fused triazole ring and the bromine substituent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the fused ring system. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Predicted Spectroscopic Data:
| Data Type | Predicted Values |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. |
| ¹³C NMR | Aromatic carbons typically appear in the range of δ 110-160 ppm. The carbon bearing the bromine atom would be expected at the lower end of this range. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.
Predicted Mass Spectrometry Data:
| Ion | m/z (predicted) |
| [M+H]⁺ | 197.96614 / 199.96410 |
| [M+Na]⁺ | 219.94808 / 221.94604 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C and C=N Stretch | 1400-1600 |
| C-Br Stretch | 500-600 |
Applications in Drug Discovery and Development
The 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a key building block in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure to optimize potency and selectivity.
Inhibition of the JAK-STAT Signaling Pathway
A significant area of application for triazolopyridine derivatives is the inhibition of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[1][3] Small molecule inhibitors that target JAKs have shown considerable therapeutic promise.
Derivatives of the triazolopyridine scaffold have been developed as potent and selective inhibitors of JAK1 and JAK2.[3][8] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.
Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine derivative.
Quantitative Bioactivity of Triazolopyridine-Based JAK Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Several triazolopyridine-based compounds have demonstrated potent inhibition of JAK kinases. For instance, the selective JAK1 inhibitor Filgotinib (GLPG0634), which features a triazolopyridine core, exhibits the following IC₅₀ values:
| Kinase | IC₅₀ (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
This data highlights the potential for developing highly selective inhibitors based on the triazolopyridine scaffold. The 5-bromo- derivative serves as a crucial starting point for the synthesis of such potent and selective drug candidates.
Experimental Workflow for In Vitro Kinase Inhibitor Profiling
The evaluation of novel compounds as kinase inhibitors follows a standardized workflow to determine their potency and selectivity.
Caption: Workflow for in vitro profiling of kinase inhibitors.
A typical in vitro kinase assay involves incubating the purified kinase, a substrate, ATP (often radiolabeled), and the test compound at various concentrations. The inhibitory effect is measured by quantifying the reduction in substrate phosphorylation.
Conclusion
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a versatile and valuable heterocyclic scaffold with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis from readily available starting materials and the reactivity of the bromine substituent make it an attractive starting point for the generation of compound libraries for lead discovery and optimization. The demonstrated success of triazolopyridine-based compounds in targeting the JAK-STAT pathway underscores the therapeutic potential of this chemical class. Future research will likely continue to explore the utility of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in the design of novel therapeutics for a range of diseases.
References
- Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]
- Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology, 191(7), 3568-3577. [Link]
- Chemical Science. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI). The Royal Society of Chemistry. [Link]
- Li, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
- Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. [Link]
- International Journal for Research Trends and Innovation. (n.d.). Vibrational Spectra Of Tri Substituted Pyridine, N-Heterocyclic Molecule Of Biological Interest. [Link]
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
- PubChemLite. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyridine. [Link]
- Molecules. (2024).
- PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- Winship, A. L., et al. (2019). Basic Mechanisms of JAK Inhibition.
- ResearchGate. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Rao, C. N. R. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 42(1), 36-41. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. [Link]
- DiRocco, D. A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
- Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Biocompare. (n.d.).
- International Journal of Scientific & Engineering Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
- Hindawi. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
- SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. (2021). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Bromo-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic pathway for 5-Bromo-[1][2]triazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and supported by literature precedents, offering a robust framework for its synthesis.
Introduction
The[1][2]triazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical and pharmacological properties, making 5-Bromo-[1][2]triazolo[1,5-a]pyridine a valuable intermediate for the development of novel chemical entities. This guide will detail a logical and experimentally viable synthesis route, starting from a commercially available precursor.
Core Synthetic Strategy: A Two-Step Approach from a Brominated Pyridine Precursor
The most direct and well-supported pathway for the synthesis of 5-Bromo-[1][2]triazolo[1,5-a]pyridine commences with 2-amino-6-bromopyridine. This strategy involves two key transformations: the conversion of the amino group to a hydrazine, followed by a cyclization reaction to form the fused triazole ring.
Part 1: Synthesis of the Hydrazine Intermediate
The initial step focuses on the conversion of the starting material, 2-amino-6-bromopyridine, into the corresponding hydrazine derivative, 2-bromo-6-hydrazinylpyridine. This transformation is a critical prelude to the subsequent cyclization.
Reaction: Diazotization of 2-amino-6-bromopyridine followed by reduction.
Causality behind Experimental Choices:
-
Diazotization: The primary amino group of 2-amino-6-bromopyridine is reacted with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric or sulfuric acid) at low temperatures (0-5 °C). This forms a diazonium salt intermediate. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this purpose is tin(II) chloride (SnCl₂) in a concentrated acidic medium. The tin(II) chloride efficiently reduces the diazonium group to the hydrazine moiety.
Experimental Protocol: Synthesis of 2-Bromo-6-hydrazinylpyridine
Materials:
-
2-Amino-6-bromopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-bromopyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred pyridine solution, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the mixture at this temperature for approximately 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-bromo-6-hydrazinylpyridine. The product can be further purified by recrystallization or column chromatography if necessary.
-
Part 2: Cyclization to form the Triazolo[1,5-a]pyridine Ring
The second and final stage of the synthesis involves the cyclization of the 2-bromo-6-hydrazinylpyridine intermediate to construct the fused triazole ring, yielding the target molecule, 5-Bromo-[1][2]triazolo[1,5-a]pyridine.
Reaction: Reaction of 2-bromo-6-hydrazinylpyridine with a one-carbon electrophile, followed by cyclization.
Causality behind Experimental Choices:
-
One-Carbon Source: A common and effective reagent to provide the single carbon atom required for the triazole ring is formic acid. Heating the hydrazine derivative in formic acid leads to the formation of a formylhydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic triazole ring. Other one-carbon sources like triethyl orthoformate can also be employed.
-
Reaction Conditions: The cyclization is typically promoted by heating, often at reflux temperatures, to provide the necessary activation energy for the dehydration and ring-closure steps.
Experimental Protocol: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-Bromo-6-hydrazinylpyridine
-
Formic acid (≥95%)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 2-bromo-6-hydrazinylpyridine.
-
Add an excess of formic acid to the flask.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product from the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude 5-Bromo-[1][2]triazolo[1,5-a]pyridine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualization of the Synthesis Pathway
Caption: Overall synthetic route to 5-Bromo-[1][2]triazolo[1,5-a]pyridine.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | Solid |
| 2-Bromo-6-hydrazinylpyridine | C₅H₆BrN₃ | 188.03 | Solid |
| 5-Bromo-[1][2]triazolo[1,5-a]pyridine | C₆H₄BrN₃ | 198.02 | Solid |
Alternative Considerations and Future Perspectives
While the presented pathway is a robust and logical approach, other synthetic strategies could be explored.
-
Direct Bromination: The direct electrophilic bromination of the parent[1][2]triazolo[1,5-a]pyridine is a potential alternative. However, the regioselectivity of such a reaction would need to be carefully investigated, as substitution could potentially occur at other positions on the pyridine ring.
-
Deamination of the 2-Amino Derivative: A synthesis of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-ylamine has been reported.[3] The subsequent removal of the 2-amino group, for instance, through a diazotization reaction followed by reduction (e.g., with hypophosphorous acid), could provide an alternative route to the target molecule.
The development of more efficient, one-pot, or catalyst-free methods for the synthesis of this and related heterocyclic systems remains an active area of research.[4] Microwave-assisted organic synthesis, for example, has shown promise in accelerating the formation of triazolopyridine scaffolds.[4]
Conclusion
This technical guide has outlined a detailed and scientifically sound synthetic pathway for the preparation of 5-Bromo-[1][2]triazolo[1,5-a]pyridine. By starting with the readily available 2-amino-6-bromopyridine and proceeding through a two-step sequence of hydrazone formation and cyclization, this valuable heterocyclic compound can be accessed in a controlled and reproducible manner. The provided experimental protocols and the underlying chemical rationale offer a solid foundation for researchers and drug development professionals working in this area.
References
- Dissertation. Synthesis of 2-amino-6-bromopyridine. [Link]
- Lee, K., et al. (2022). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 27(4), 1234. [Link]
- Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Semantic Scholar. [Link]
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link]
- Hart, H., et al. (1925). 2-bromopyridine. Organic Syntheses, 4, 15. [Link]
- Google Patents.
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Social Science and Technology, 1(4), 55-58. [Link]
- Oakwood Chemical. 5-Bromo-[1][2][3]triazolo[1, 5-a]pyridine, min 98%. [Link]
- Baklanov, M. V., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][6]tetrazines and investigation of their fungistatic activity. Molecules, 27(5), 1629. [Link]
- PubChem. 5-Bromo-2-hydrazinopyridine. [Link]
Sources
physical properties of 5-Bromo-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Physical Properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This guide provides a comprehensive overview of the core physical properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the compound's fundamental characteristics and provide validated protocols for their determination, offering a framework for researchers engaged in its synthesis, characterization, and application.
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. The presence of the bromine atom at the 5-position provides a strategic handle for further functionalization, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry.[4] Understanding its fundamental physical properties is the first step in any research and development workflow, as these characteristics dictate handling, purification, formulation, and analytical strategies.
A summary of its core identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 143329-58-2 | [1][2][3] |
| Molecular Formula | C₆H₄BrN₃ | [1][3][5] |
| Molecular Weight | 198.02 g/mol | [1][3][5] |
| Appearance | Solid | [1] |
| Purity (Typical) | 95-97% | [1][2] |
| InChIKey | FTRKHVUBTUHSQK-UHFFFAOYSA-N | [1][5] |
Thermal Analysis: Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad range can suggest the presence of impurities.
| Property | Value | Source |
| Melting Point | 145-150 °C | [1][2] |
| 148 °C | [5] |
The reported values indicate a melting point in the range of 145-150 °C.[1][2] This relatively high melting point is consistent with a planar, heteroaromatic structure that can engage in intermolecular interactions, such as π–π stacking, similar to related triazolopyrimidine systems.[6]
Protocol for Melting Point Determination (Capillary Method)
This protocol ensures accurate and reproducible melting point measurement, a foundational technique for sample characterization.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range.
-
Once the temperature is within 20 °C of the expected melting point (approx. 125 °C), reduce the heating rate to 1-2 °C/min. A slow ramp rate is crucial for thermal equilibrium and accurate determination.
-
Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility. The calibration of the apparatus should be regularly verified with certified standards (e.g., benzophenone, caffeine).
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is indispensable for quality control.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula by providing highly accurate mass measurements.
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
| [M+NH₄]⁺ | 214.99268 |
| Data sourced from predicted values.[7] |
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds. Both positive and negative ion modes should be tested to maximize the chance of observing the molecular ion.
-
Analysis:
-
Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Acquire the full scan spectrum over a mass range of m/z 100-500.
-
The instrument must be calibrated using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the measured accurate mass to the theoretical mass calculated for the formula C₆H₄BrN₃. The mass difference should be less than 5 ppm.
-
Analyze the isotopic pattern. The presence of bromine will result in a characteristic M and M+2 isotopic cluster with an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific experimental spectra for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine are not published in the provided sources, the expected signals can be inferred from its structure and data on related analogs.[4][8] The molecule has four aromatic protons in distinct chemical environments.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Due to the potential for poor solubility, as noted in related structures, DMSO-d₆ is a preferred starting point.[4] If solubility is low, gentle warming or sonication may be required.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Expected ¹H NMR Signals: Expect four signals in the aromatic region (typically δ 7.0-9.0 ppm), each integrating to one proton. The coupling patterns (doublets, triplets, or doublets of doublets) will be determined by the ortho, meta, and para relationships between the protons on the pyridine ring.
-
Expected ¹³C NMR Signals: Expect six distinct signals for the six carbon atoms in the fused ring system. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within a molecule. For 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the spectrum will be characterized by vibrations from the fused aromatic ring system.
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium). This is a critical step to subtract atmospheric (H₂O, CO₂) and crystal-related absorbances from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Interpretation:
-
Aromatic C-H Stretch: Look for sharp bands in the 3100-3000 cm⁻¹ region.[9]
-
Aromatic C=C and C=N Stretch: Expect a series of characteristic bands in the 1600-1450 cm⁻¹ region.[10]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the pyridine ring.[9][10]
-
C-Br Stretch: A C-Br stretching vibration is expected in the lower frequency region, typically between 600-500 cm⁻¹.
-
Workflow for Physicochemical Characterization
The systematic characterization of a compound like 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine follows a logical progression to build a complete data package for identification and quality assessment.
Caption: Workflow for the comprehensive physical characterization of a synthetic compound.
Solubility Profile
Understanding a compound's solubility is crucial for its application in solution-based assays, formulations, and reaction chemistry. Based on data for a related, complex triazolopyridine derivative that exhibited poor solubility, it is reasonable to anticipate that 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine may have limited solubility in non-polar organic solvents and water, with higher solubility in polar aprotic solvents.[4]
Protocol for Semi-Quantitative Solubility Assessment
-
Solvent Selection: Choose a panel of representative solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO, N,N-dimethylformamide).
-
Measurement:
-
Add a pre-weighed amount of the compound (e.g., 1 mg) to a vial.
-
Add the selected solvent in fixed increments (e.g., 100 µL) at a constant temperature (e.g., 25 °C).
-
After each addition, vortex the mixture for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
-
Classification: The solubility can be classified based on the volume of solvent required (e.g., <1 mg/mL = poorly soluble; >100 mg/mL = very soluble).
Caption: Decision workflow for semi-quantitative solubility testing.
References
- 5-bromo-[1][2][3]triazolo[1,5-a]pyridine - Stenutz. (n.d.).
- 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine - PubChem. (n.d.).
- 5-BROMO-[1][2][3]TRIAZOLO[1,5-A]PYRIMIDINE - CAS:154695-81-5 - Sunway Pharm Ltd. (n.d.).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. (2024).
- 5-Bromo-[1][2][3]Triazolo[1,5-A]Pyridin-2-Amine - ChemBK. (2024).
- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. (2013).
- 5-Bromo[1][2][3]triazolo[1,5-A]pyridine | CAS 143329-58-2 | Chemical-Suppliers. (n.d.).
- 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine - ResearchGate. (2016).
- 5-bromo-[1][2][3]triazolo[1,5-a]pyridine - Fchemicals Limited. (n.d.).
- 5-bromo-[1][2][3]triazolo[1,5-a]pyridine - PubChemLite. (n.d.).
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.).
- The Chemistry of[1][2][5]Triazolo[1,5- a] pyridines - Taylor & Francis. (n.d.).
- The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - NIH. (n.d.).
- 6-Bromo-1,2,4-triazolo[4,3-A]pyridin-3(2H)-one, N-acetyl - SpectraBase. (n.d.).
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - ResearchGate. (n.d.).
- FTIR spectra of pyridine absorbed on ZSM-5 zeolite containing a series... - ResearchGate. (n.d.).
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of growing interest within medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development where solubility directly impacts bioavailability and formulation strategies. This guide provides a comprehensive overview of the solubility of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, offering predicted solubility data, detailed experimental protocols for its determination, and an analysis of the structural factors influencing its solubility. Due to a lack of publicly available experimental solubility data for this specific compound, this guide combines theoretical predictions with established experimental methodologies to provide a robust framework for researchers.
Physicochemical Properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility. Key properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |
| Molecular Weight | 198.02 g/mol | PubChem[1] |
| Melting Point | 145-150 °C | Sigma-Aldrich[2] |
| CAS Number | 143329-58-2 | Sigma-Aldrich[2] |
| Predicted logP (XLogP3) | 1.8 | PubChem[1] |
The positive logP value suggests that 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a moderately lipophilic compound, which implies a greater affinity for non-polar environments over aqueous media.
Predicted Solubility Profile
In the absence of direct experimental data, computational models provide a valuable estimation of a compound's solubility. The following data was generated using established online prediction tools.
Predicted Aqueous Solubility
The aqueous solubility of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine was predicted using the ALOGPS (Virtual Computational Chemistry Laboratory) and AqSolDB models.[1][4] These tools utilize large datasets of known compounds to predict the solubility of novel structures.
| Parameter | Predicted Value (ALOGPS) | Predicted Value (AqSolDB) |
| logS | -2.85 | -2.9 |
| Solubility (mol/L) | 1.41 x 10⁻³ | 1.26 x 10⁻³ |
| Solubility (mg/L) | 279.2 | 249.5 |
These predictions categorize 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a compound with low aqueous solubility .
Qualitative Solubility in Organic Solvents
Based on the principle of "like dissolves like" and the compound's moderately polar and lipophilic nature, a qualitative prediction of its solubility in common organic solvents can be made.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | High | The polarity of these solvents can interact with the nitrogen atoms in the heterocyclic rings. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | The potential for hydrogen bonding with the solvent may be limited. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar nature of the triazolopyridine core limits solubility in non-polar solvents. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents can often dissolve a wide range of organic compounds. |
Experimental Determination of Solubility
For drug development and other precise applications, experimentally determined solubility is essential. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.
Thermodynamic solubility determination workflow.
Step-by-Step Protocol for Thermodynamic Solubility:
-
Sample Preparation: Add an excess amount of solid 5-Bromo-t[1][2][3]riazolo[1,5-a]pyridine to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). Ensure there is undissolved solid present. [5]2. Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV/MS method. [6]7. Calculation: Calculate the solubility, taking into account the dilution factor.
Influence of Bromine Substitution on Solubility
The introduction of a bromine atom at the 5-position of the triazolo[1,5-a]pyridine core is expected to influence its solubility compared to the parent compound.
-
Increased Lipophilicity: Bromine is a lipophilic halogen. Its presence increases the overall lipophilicity of the molecule, as reflected in the positive predicted logP value. This generally leads to a decrease in aqueous solubility.
-
Crystal Lattice Energy: The bromine atom can participate in halogen bonding and other intermolecular interactions in the solid state, which can affect the crystal lattice energy. A higher crystal lattice energy would require more energy to break the crystal structure, leading to lower solubility.
-
Polarity: While bromine is electronegative, its overall effect is to make the molecule less polar compared to the unsubstituted parent compound, further contributing to lower aqueous solubility.
Conclusion
5-Bromo-t[1][2][3]riazolo[1,5-a]pyridine is predicted to have low aqueous solubility, a critical consideration for its application in drug development and other fields. This guide provides a framework for understanding and experimentally determining its solubility profile. The detailed protocols for kinetic and thermodynamic solubility measurements offer researchers the tools to generate the precise data needed for their specific applications. The insights into the structural effects of bromine substitution further aid in the rational design and development of derivatives with optimized solubility properties. As research on this compound progresses, the generation of experimental solubility data will be crucial for validating and refining the predictions presented here.
References
- PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- AqSolDB.
- Virtual Computational Chemistry Labor
- Bienta. Shake-Flask Solubility Assay. [Link]
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Al Omari, A. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(3), E78.
- Tetko, I. V., et al. (2001). Estimation of aqueous solubility of chemical compounds using E-state indices. Journal of chemical information and computer sciences, 41(6), 1488-1493.
- Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds.
- PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 22(3), 1-6.
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 30(2), 274-278.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
- ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
- Wu, Y., et al. (2015). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Molecules, 20(9), 16466-16479.
- ResearchGate. (2017).
- IJRPC. (2013). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. 3(3), 617-621.
Sources
- 1. GitHub - mcsorkun/AqSolDB: AqSolDB: A curated aqueous solubility dataset contains 9.982 unique compounds. [github.com]
- 2. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmaguru.co [pharmaguru.co]
Spectroscopic Profile of 5-Bromo-triazolo[1,5-a]pyridine: A Technical Guide
Spectroscopic Profile of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and comparative analysis with related structures.
Introduction to 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine belongs to the triazolopyridine class of fused heterocyclic systems, which are integral scaffolds in many pharmaceutical agents and functional materials. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, making a thorough understanding of its spectroscopic characteristics essential for its application.
Compound Identity:
| Parameter | Value | Source(s) |
| IUPAC Name | 5-bromo-[1][2][3]triazolo[1,5-a]pyridine | [3] |
| CAS Number | 143329-58-2 | [3][4] |
| Molecular Formula | C₆H₄BrN₃ | [3][4] |
| Molecular Weight | 198.02 g/mol | [3][4] |
| Melting Point | 145-150 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring system. The chemical shifts are influenced by the electron-withdrawing nature of the fused triazole ring and the bromine atom.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | Singlet | - |
| H-8 | ~8.2 - 8.4 | Doublet | ~7.0 |
| H-7 | ~7.5 - 7.7 | Triplet | ~7.5 |
| H-6 | ~7.1 - 7.3 | Doublet | ~8.0 |
Causality Behind Assignments:
-
H-2: This proton is on the electron-deficient triazole ring, leading to a significant downfield shift.
-
H-8: This proton is adjacent to a nitrogen atom in the pyridine ring, causing it to be deshielded.
-
H-7 & H-6: These protons are part of the benzenoid portion of the pyridine ring, with their chemical shifts influenced by the bromine at the 5-position.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals for the six carbon atoms in the heterocyclic core.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3a | ~142 - 144 |
| C-5 | ~115 - 117 |
| C-6 | ~128 - 130 |
| C-7 | ~125 - 127 |
| C-8 | ~112 - 114 |
Causality Behind Assignments:
-
C-2 and C-3a: These carbons are part of the triazole ring and are significantly deshielded by the adjacent nitrogen atoms.
-
C-5: The carbon directly attached to the bromine atom is expected to be shielded due to the "heavy atom effect".
-
C-6, C-7, C-8: These carbons of the pyridine ring will have chemical shifts in the aromatic region, with their precise values influenced by the overall electron distribution in the fused ring system.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to approximately 0-160 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is expected to be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1620 - 1580 | C=N stretching | Triazole & Pyridine rings |
| 1550 - 1450 | C=C stretching | Aromatic ring skeletal vibrations |
| 1200 - 1000 | C-N stretching | Triazole & Pyridine rings |
| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |
| ~700 | C-Br stretching | Bromo-aromatic |
Interpretation:
-
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
-
The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations of the fused heterocyclic ring system.
-
The C-Br stretching vibration is expected in the fingerprint region and can be a weaker absorption.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
The mass spectrum of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.
Predicted m/z Values and Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Ion | Description |
| 197/199 | [M]⁺ | Molecular ion |
| 118 | [M - Br]⁺ | Loss of a bromine radical |
| 91 | [C₆H₄N]⁺ | Fragmentation of the heterocyclic core |
Interpretation:
-
Molecular Ion Peak: The presence of two peaks of almost equal intensity, separated by 2 m/z units, is a clear indicator of a monobrominated compound.
-
Fragmentation: The primary fragmentation pathway is likely the loss of the bromine atom to form a stable cation at m/z 118. Further fragmentation of the heterocyclic rings can lead to other smaller ions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. "Softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine using the discussed spectroscopic techniques.
Caption: Workflow for structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. By integrating predicted data from NMR, IR, and Mass Spectrometry, and by providing standardized experimental protocols, this document serves as a valuable resource for scientists and researchers. The detailed analysis of the expected spectral features and the reasoning behind them will aid in the identification, characterization, and further development of this important heterocyclic compound.
References
- Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10352689, 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- Chemguide. (n.d.). Mass Spectra - The M+2 Peak.
- Wikipedia. (2023, July 23). Triazolopyridine. In Wikipedia.
discovery and history of triazolopyridines
An In-depth Technical Guide to the Discovery and History of Triazolopyridines
Abstract
The triazolopyridine scaffold, a fused heterocyclic system combining triazole and pyridine rings, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its journey, marked by key discoveries and synthetic innovations, showcases the power of this versatile pharmacophore. This guide provides a comprehensive exploration of the , from their initial synthesis to their role in blockbuster drugs. We will delve into the pivotal moments, the evolution of synthetic methodologies, and the ever-expanding pharmacological landscape governed by this remarkable chemical entity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the triazolopyridine core.
The Genesis of a Privileged Scaffold: Early Discovery and Synthesis
Triazolopyridines are a class of heterocyclic compounds featuring a triazole ring fused to a pyridine ring.[1] The specific arrangement of nitrogen atoms and the fusion pattern give rise to multiple isomers, each with distinct chemical properties.[1][2] The initial interest in these compounds grew from the broader exploration of nitrogen-containing heterocycles, which are fundamental building blocks of essential biomolecules.[1]
The classical and most traditional route to synthesizing the triazolopyridine core involves the dehydration of a 2-hydrazidopyridine.[1] This foundational method, while robust, often requires harsh conditions such as refluxing in phosphorus oxychloride or strong acids.[1]
Classical Experimental Protocol: Dehydration of 2-Hydrazinopyridine
This protocol describes a general procedure for the synthesis of a simple[3][4][5]triazolo[4,3-a]pyridine backbone, a common isomer.
Objective: To synthesize the parent[3][4][5]triazolo[4,3-a]pyridine ring system.
Materials:
-
2-Hydrazinopyridine
-
Formic acid (or other appropriate carboxylic acid/derivative for substituted analogues)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Acylation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in an excess of formic acid. Heat the mixture to reflux for 2-4 hours to form the N-acylhydrazine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Cyclodehydration: To the crude intermediate, cautiously add phosphorus oxychloride (3-5 eq) in a flask equipped with a reflux condenser. Heat the mixture gently to 80-100°C for 1-2 hours. The reaction is typically exothermic and should be controlled carefully.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude triazolopyridine product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure[3][4][5]triazolo[4,3-a]pyridine.
Causality and Insights: The choice of phosphorus oxychloride as a dehydrating agent is critical. It activates the amide carbonyl of the N-acylhydrazine intermediate, making it highly electrophilic and susceptible to intramolecular nucleophilic attack by the pyridine ring nitrogen, thereby facilitating the ring closure. The harshness of this method, however, limits its applicability to substrates with sensitive functional groups and has driven the development of milder, more versatile synthetic routes.
Caption: Classical synthesis via acylation and cyclodehydration.
The Trazodone Revolution: A Scaffold Thrust into the Limelight
While known in chemical literature, the triazolopyridine scaffold remained relatively niche until the discovery and success of Trazodone . Developed in the 1950s, Trazodone was identified as a potent antidepressant, and its approval marked a turning point for the entire compound class.[1] This event catalyzed a surge of interest in triazolopyridines within the medicinal chemistry community, transforming it into a "privileged scaffold" for drug design.[1][6]
Trazodone's efficacy stems from a complex and unique mechanism of action. It acts as a serotonin antagonist and reuptake inhibitor (SARI).[3] Primarily, it inhibits the serotonin reuptake transporter (SERT), increasing serotonin levels in the synaptic cleft.[3] Concurrently, it functions as a potent antagonist at 5-HT2A and 5-HT2C serotonin receptors and α1-adrenergic receptors.[3] This dual action is believed to contribute to its antidepressant effects while mitigating some side effects associated with selective serotonin reuptake inhibitors (SSRIs), and its antagonism of H1 histamine and α1-adrenergic receptors contributes significantly to its sedative properties.[3]
Caption: Trazodone's multi-target mechanism of action.
An Expanding Arsenal: The Evolution of Synthetic Methodologies
The limitations of classical synthetic methods spurred chemists to develop more efficient, milder, and versatile strategies to construct the triazolopyridine core.[5] This has led to a diverse toolbox of modern synthetic reactions, including transition-metal catalysis, oxidative cyclizations, and microwave-assisted protocols.[5][7]
| Method | Key Reagents/Catalyst | Conditions | Key Advantages | Reference |
| Copper-Catalyzed Coupling | CuBr, Air (oxidant) | Moderate temperature | Uses readily available starting materials (2-aminopyridines, nitriles), inexpensive catalyst. | [7][8] |
| Palladium-Catalyzed Synthesis | Palladium catalyst | Microwave irradiation | High efficiency, chemoselective addition of hydrazides to 2-chloropyridine. | [9] |
| PIFA-Mediated Annulation | PIFA (Iodine(III) reagent) | Metal-free, mild conditions | Forms N-N bond directly, short reaction times, high yields. | [7][8] |
| Iodine-Mediated Oxidative Cyclization | I₂/KI | Aqueous/benign media | Environmentally friendly, scalable, metal-free N-N bond formation. | [7][8] |
| CDI-Mediated Tandem Reaction | Carbonyldiimidazole (CDI) | Batch or continuous flow | Operationally efficient, suitable for process chemistry. | [2][9] |
Modern Experimental Protocol: PIFA-Mediated Intramolecular Annulation
This protocol, based on work by Zhao, Ma, and others, provides a metal-free approach to[3][4][5]triazolo[1,5-a]pyridines.[7][8]
Objective: To synthesize a substituted[3][4][5]triazolo[1,5-a]pyridine from an N-(pyridin-2-yl)benzimidamide.
Materials:
-
N-(pyridin-2-yl)benzimidamide (starting material)
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add the N-(pyridin-2-yl)benzimidamide (1.0 eq) and dry dichloromethane. Stir the solution at room temperature.
-
Oxidant Addition: Add PIFA (1.1 - 1.5 eq) portion-wise to the stirred solution over 5-10 minutes. The reaction is often rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess PIFA. Then, add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure triazolopyridine product.
Causality and Insights: This method's elegance lies in the direct, oxidative formation of the N-N bond, a key step in forming the triazole ring. PIFA acts as a powerful oxidant that facilitates an intramolecular electrophilic cyclization. The mild, metal-free conditions make this approach highly attractive for synthesizing complex molecules with diverse functional groups, representing a significant advancement over classical, harsher methods.
Caption: Workflow for PIFA-mediated triazolopyridine synthesis.
Beyond the Brain: A Pharmacological Renaissance
The success of Trazodone unlocked the therapeutic potential of the triazolopyridine scaffold, leading to its exploration against a vast array of biological targets. Today, triazolopyridine derivatives are integral to drugs and clinical candidates for treating cancer, inflammatory diseases, and viral infections.[2][5]
| Drug/Candidate | Chemical Class | Primary Target | Therapeutic Indication | Reference |
| Trazodone | [3][4][5]Triazolo[4,3-a]pyridine | SERT, 5-HT2A/2C | Depression, Insomnia | [1][3][4] |
| Filgotinib | Triazolopyridine | Janus Kinase 1 (JAK1) | Rheumatoid Arthritis, Ulcerative Colitis | [1][4] |
| Tucatinib | Triazolopyridine | HER2 Kinase | HER2+ Breast Cancer | [4] |
| Enarodustat | Triazolopyridine | HIF-PH Inhibitor | Anemia in Chronic Kidney Disease | [4] |
| TI-12403 | [3][4][5]Triazolo[4,3-a]pyridine | Tankyrase (TNKS) | Colorectal Cancer (Investigational) | [10] |
| J-4 / J-6 | Triazolo[1,5-a]pyridine | JAK1/2 Kinase | Anti-inflammatory (Investigational) | [11] |
Case Study: Filgotinib and the JAK-STAT Pathway
Filgotinib is a modern exemplar of the triazolopyridine scaffold's utility. It is a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating the signaling of numerous cytokines involved in inflammation and immune responses. By selectively inhibiting JAK1, Filgotinib effectively dampens the inflammatory cascade, providing therapeutic benefit in autoimmune diseases like rheumatoid arthritis. The triazolopyridine core in Filgotinib is expertly decorated to provide potent and selective binding to the ATP-binding pocket of the JAK1 enzyme.
Caption: Filgotinib inhibits the pro-inflammatory JAK-STAT pathway.
Conclusion and Future Horizons
The history of triazolopyridines is a compelling narrative of chemical innovation and biomedical impact. From its origins in classical heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the journey has been remarkable. The initial breakthrough of Trazodone paved the way for a deeper understanding and broader application of this versatile core. Modern synthetic advancements have made a vast chemical space accessible, enabling the fine-tuning of pharmacological properties to an unprecedented degree.
The future of triazolopyridines remains bright. Ongoing research continues to uncover novel biological activities and applications, from combating emerging viral threats to developing next-generation targeted cancer therapies.[5] The challenges of drug resistance, toxicity, and bioavailability will continue to drive innovation in both synthesis and drug design.[5] As our understanding of complex biological pathways deepens, the triazolopyridine scaffold is exceptionally well-positioned to remain at the forefront of medicinal chemistry, providing the foundation for the next generation of life-changing therapeutics.
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Unlocking the Therapeutic Potential of 5-Bromo-triazolo[1,5-a]pyridine: A Technical Guide for Researchers
Introduction: The Promise of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone for the development of a diverse array of biologically active agents. Derivatives of this heterocyclic system have demonstrated significant potential in oncology, infectious diseases, and the management of inflammatory conditions. This guide focuses on a specific, yet under-explored analogue: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine . While direct biological data for this compound is scarce in publicly available literature, this document serves as a technical exploration of its potential therapeutic activities, grounded in the established pharmacology of its parent scaffold and the influence of halogenation on bioactivity. We will delve into hypothesized mechanisms of action, provide detailed protocols for its synthesis and biological evaluation, and offer a roadmap for future research in drug discovery and development.
Hypothesized Biological Activities and Mechanisms of Action
Based on extensive research into the broader family of triazolopyridines and related brominated heterocycles, we can project several promising avenues for the biological activity of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The introduction of a bromine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing potency, selectivity, or metabolic stability.
Anticancer Potential: Targeting Cellular Proliferation and Survival
The triazolopyridine and triazolopyrimidine scaffolds are well-documented for their antiproliferative effects against a range of cancer cell lines, including human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7)[4]. The mechanisms are often multifactorial, involving the inhibition of key cellular processes.
-
Tubulin Polymerization Inhibition: Certain triazolopyrimidine derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division. These compounds can promote tubulin polymerization but, intriguingly, may not bind to the paclitaxel site, instead inhibiting the binding of vinca alkaloids[2]. This unique mechanism could be effective in overcoming certain types of drug resistance. The bromo-substituent on our target molecule could enhance its interaction with the tubulin binding pocket.
-
Kinase Inhibition: The triazolopyridine scaffold is a known ATP-mimetic and has been successfully utilized to develop inhibitors of various kinases crucial for cancer progression. Derivatives have shown inhibitory activity against Janus kinases (JAK1/2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The electron-withdrawing nature of the bromine atom could modulate the binding affinity and selectivity for specific kinase targets.
-
Bromodomain and Extra-Terminal Domain (BET) Inhibition: Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising target in oncology. Triazolopyridine derivatives have been identified as potent BRD4 inhibitors, demonstrating anti-cancer activity in cell lines like MV4-11 with IC50 values in the nanomolar range[5].
Below is a hypothetical signaling pathway illustrating potential points of intervention for 5-Bromo-triazolo[1,5-a]pyridine in cancer cells.
Caption: Potential anticancer mechanisms of 5-Bromo-triazolo[1,5-a]pyridine.
Antimicrobial Activity: A Broad-Spectrum Potential
The triazolopyridine scaffold is present in compounds with documented activity against a range of pathogens, including bacteria and fungi.
-
Antibacterial Action: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The presence of a bromo-substituent on a triazole-pyridine hybrid has been linked to enhanced anticancer activity, and a similar enhancement could be anticipated for its antibacterial properties[5]. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
-
Antifungal Properties: Triazolopyridine derivatives have demonstrated promising inhibitory activity against fungal species such as Candida albicans and Aspergillus niger[6]. The mechanism could involve the inhibition of fungal-specific enzymes, such as those involved in ergosterol biosynthesis.
Synthesis and Characterization
Proposed Synthetic Workflow
The following diagram outlines a potential workflow for the synthesis and purification of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
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An In-depth Technical Guide to the Potential Therapeutic Targets of Triazolopyridine Derivatives
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its unique electronic and steric properties allow for versatile interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets modulated by triazolopyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the mechanistic basis of these interactions in critical therapeutic areas, present quantitative data for lead compounds, detail robust experimental protocols for target validation, and illustrate the complex biological systems involved.
Introduction: The Triazolopyridine Scaffold in Medicinal Chemistry
The triazolopyridine ring system is a bicyclic heteroaromatic structure resulting from the fusion of a triazole and a pyridine ring.[6] This scaffold is of significant interest due to its rigid, planar nature and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors. These features are crucial for establishing high-affinity interactions within the binding sites of protein targets. Marketed drugs such as the antidepressant Trazodone, the Janus kinase (JAK) inhibitor Filgotinib, and the HER2 inhibitor Tucatinib feature this core structure, highlighting its clinical and commercial relevance.[6] This guide will systematically dissect the major classes of therapeutic targets for which triazolopyridine derivatives have shown significant promise.
Oncology: Targeting Aberrant Signaling in Cancer
Cancer is characterized by uncontrolled cell proliferation, often driven by dysregulated signaling pathways. Triazolopyridine derivatives have emerged as potent inhibitors of several key oncogenic targets.
Target Class: Protein Kinases
Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylating specific amino acids. Their dysregulation is a frequent driver of cancer.
Mechanism of Action: Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[7] In certain hematological malignancies, Syk is aberrantly activated and contributes to cell survival and proliferation. Triazolopyridine-based inhibitors, such as CC-509, act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[7] This blockade of Syk signaling can induce apoptosis in cancer cells dependent on this pathway.[7]
Signaling Pathway Diagram:
Caption: Syk signaling pathway and point of inhibition.
Quantitative Data: Representative Syk Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| CC-509 | Syk | 26 | Enzyme Assay | [7] |
Mechanism of Action: The Janus kinase family (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating genes involved in immunity and inflammation.[8][9] Selective inhibition of JAKs is a therapeutic strategy for autoimmune diseases and some cancers. Triazolopyridine derivatives, most notably Filgotinib (GLPG0634), have been developed as highly selective JAK1 inhibitors.[8] By binding to the ATP-binding site of JAK1, these compounds prevent the phosphorylation and activation of STAT proteins, thereby blocking the downstream inflammatory signaling cascade.[9]
Quantitative Data: Filgotinib (GLPG0634) Selectivity
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 10 | Recombinant Enzyme | [9] |
| JAK2 | 28 | Recombinant Enzyme | [9] |
| JAK3 | 810 | Recombinant Enzyme | [9] |
| TYK2 | 116 | Recombinant Enzyme | [9] |
Target Class: Epigenetic Regulators
Epigenetic modifications play a crucial role in cancer development by altering gene expression without changing the DNA sequence.
Mechanism of Action: The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[10] Triazolopyridine derivatives have been designed to act as potent BRD4 inhibitors.[10] They competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains, displacing it from chromatin and suppressing the transcription of target oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] Some of these derivatives have also shown promise as HIV-1 latency reversing agents by targeting BRD4.[11]
Quantitative Data: Representative BRD4 Inhibitor
| Compound | Target | Cellular IC50 (µM) | Cell Line | Reference |
| Compound 12m | BRD4 | 0.02 | MV4-11 | [10] |
| (+)-JQ1 (Reference) | BRD4 | 0.03 | MV4-11 | [10] |
Other Oncological Targets
-
Tankyrase (TNKS): Triazolopyridine derivatives can inhibit Tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal cancer.[12]
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Inhibition of TDP2 by triazolopyridine scaffolds can sensitize cancer cells to topoisomerase II (TOP2) poisons like etoposide, which are common chemotherapeutic agents.[13][14][15]
Central Nervous System (CNS) Disorders
The structural features of triazolopyridines make them suitable candidates for CNS-acting drugs, capable of crossing the blood-brain barrier and modulating neuronal targets.
Target Class: Phosphodiesterases (PDEs)
Mechanism of Action: Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical second messengers in the brain. Inhibition of specific PDE isoforms can enhance neuronal signaling and has therapeutic potential in neurodegenerative and psychiatric disorders.[2][16] Triazolopyridine derivatives have been identified as potent and selective inhibitors of PDE10A and PDE4.[2][17] PDE10A inhibition, for example, is being explored for the treatment of schizophrenia and Huntington's disease.[17]
Experimental Workflow Diagram:
Caption: High-level workflow for PDE inhibitor discovery.
Other CNS Targets
-
Cholinesterases: In the context of Alzheimer's disease, some fused triazolo-pyridopyrimidine derivatives have shown dual activity as cholinesterase inhibitors and antioxidants, addressing multiple facets of the disease's pathology.[18][19]
-
Diacylglycerol O-acyltransferase 2 (DGAT2): Novel triazolopyridine derivatives are being investigated as DGAT2 inhibitors for conditions including cognitive decline and dementia, alongside metabolic diseases.[20]
Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Triazolopyridines have demonstrated significant activity against a range of pathogens.[1]
Target: Bacterial Topoisomerases
Mechanism of Action: Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication. Their inhibition leads to DNA damage and bacterial cell death. Some triazolo[4,3-a]pyrazine derivatives, a related scaffold, have shown potent antibacterial activity by targeting these enzymes.[21] This mechanism is analogous to that of the fluoroquinolone antibiotics, suggesting that triazolopyridines could be developed to overcome existing resistance mechanisms.[21]
Quantitative Data: Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 2e | S. aureus | 32 | [21] |
| E. coli | 16 | [21] | |
| Ampicillin | S. aureus | 32 | [21] |
| E. coli | 8 | [21] |
Antifungal and Antioxidant Activity
Several novel series of pyridine and triazolopyridine derivatives have been synthesized and evaluated for their in vitro antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some compounds showing efficacy comparable to the reference drug fluconazole.[3][22] Additionally, certain derivatives exhibit potent antioxidant properties by scavenging free radicals.[3][23]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides a detailed, self-validating protocol for a common assay used to characterize the interaction of triazolopyridine derivatives with a primary target class.
Protocol: In Vitro Kinase Inhibition Assay (Syk Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a triazolopyridine derivative against human Syk kinase.
Principle: This protocol utilizes an ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (triazolopyridine derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in DMSO. Also, prepare a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2 µL of a solution containing Syk enzyme and Syk substrate in kinase buffer. c. To initiate the reaction, add 2 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL. d. Self-Validation Control: Include "no-enzyme" wells that receive kinase buffer instead of the enzyme solution to define the background signal.
-
Incubation: a. Shake the plate gently for 30 seconds. b. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: a. Read the luminescence signal on a plate reader. b. Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)). c. Plot the % Inhibition versus the log of the compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Conclusion and Future Directions
The triazolopyridine scaffold is a remarkably versatile and successful framework in modern drug discovery. Its derivatives have demonstrated potent and often selective activity against a diverse range of therapeutic targets implicated in oncology, CNS disorders, and infectious diseases. The clinical success of drugs like Filgotinib underscores the potential of this chemical class.
Future research should focus on leveraging structure-based drug design to enhance the selectivity and potency of triazolopyridine inhibitors, particularly for challenging targets like specific kinase isoforms or PDE subtypes. Furthermore, exploring novel applications, such as their use as antiviral agents or modulators of metabolic pathways, represents a promising frontier for this privileged scaffold. The continued investigation of triazolopyridine derivatives holds significant potential for the development of next-generation therapeutics to address unmet medical needs.
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The Enduring Scaffold: A Technical Guide to the Chemistry and Application of Triazolo[1,5-a]pyridines
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, unique physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the triazolo[1,5-a]pyridine core has emerged as a privileged structure, underpinning the development of a range of therapeutics and functional materials. This in-depth guide provides a comprehensive overview of the synthesis, reactivity, and ever-expanding applications of this versatile scaffold, with a particular focus on its role in modern drug discovery.
Introduction: The Triazolo[1,5-a]pyridine Core - A Scaffold of Significance
The triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to a triazole ring. Depending on the arrangement of the nitrogen atoms in the five-membered ring, two primary isomers exist: the[1][2][3]triazolo[1,5-a]pyridine and the[1][2][4]triazolo[1,5-a]pyridine. Both isomers possess a unique electronic distribution and a rigid, planar geometry that makes them attractive for molecular recognition by biological targets.
The significance of this scaffold in medicinal chemistry is underscored by its presence in several approved drugs and clinical candidates. Notable examples include the JAK1 inhibitor Filgotinib for the treatment of rheumatoid arthritis, and the HER2-targeted tyrosine kinase inhibitor Tucatinib for breast cancer.[5] These successes have cemented the triazolo[1,5-a]pyridine core as a cornerstone in the design of novel therapeutics.[5]
One of the key features contributing to its success is its role as a bioisostere. The triazolo[1,5-a]pyridine ring system can effectively mimic the purine core, a fundamental component of nucleic acids and a frequent recognition element in enzymes.[6] This bioisosteric relationship allows for the design of molecules that can interact with biological targets in a similar fashion to endogenous ligands, while offering improved metabolic stability and pharmacokinetic profiles.
Synthesis of the Triazolo[1,5-a]pyridine Scaffold
A variety of synthetic strategies have been developed to access the triazolo[1,5-a]pyridine core, offering chemists a versatile toolbox to construct diverse libraries of compounds.
Cyclization of 2-Aminopyridine Derivatives
A common and versatile approach involves the cyclization of appropriately substituted 2-aminopyridines. For the synthesis of[1][2][3]triazolo[1,5-a]pyridines, this often involves the reaction of 2-aminopyridine with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring. A notable method is the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride.[3]
Oxidative N-N Bond Formation
Another powerful strategy for the synthesis of both[1][2][4]- and[1][2][3]triazolo[1,5-a]pyridines is the intramolecular oxidative cyclization of precursor molecules. For instance, copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones provides a direct route to[1][2][4]triazolo[1,5-a]pyridines, often using air as the terminal oxidant.[7] Similarly, PIFA- or I2/KI-mediated oxidative N-N bond formation in N-(pyridin-2-yl)benzimidamides yields[1][2][3]triazolo[1,5-a]pyridines in high yields and short reaction times.[3]
Tandem and Microwave-Assisted Syntheses
Modern synthetic methodologies have enabled more efficient and environmentally friendly routes to this scaffold. A catalyst-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides has been developed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[8] This approach proceeds through a transamidation, nucleophilic addition to the nitrile, and subsequent condensation to furnish the final product.[8]
The Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and synthetically useful transformation in heterocyclic chemistry, particularly for the synthesis of[1][2][3]triazolo[1,5-c]pyrimidines from their[1][2][3]triazolo[4,3-c]pyrimidine isomers.[2][4] This rearrangement typically occurs under acidic or basic conditions and involves a ring-opening and ring-closing sequence.[2][9] The generally accepted mechanism proceeds through protonation of a ring nitrogen, followed by nucleophilic attack (often by a solvent molecule like water), leading to the opening of the pyrimidine ring. Subsequent rotation and re-cyclization afford the more thermodynamically stable isomer.[2][4]
Reactivity of the Triazolo[1,5-a]pyridine Core
The reactivity of the triazolo[1,5-a]pyridine scaffold is characterized by a balance between the electron-deficient nature of the pyridine ring and the electron-rich character of the triazole moiety.
Electrophilic Substitution
Electrophilic attack on the[1][2][4]triazolo[1,5-a]pyridine ring can proceed via two distinct pathways.[10] Reaction with strong electrophiles, such as nitrating agents, typically results in substitution at the 3-position of the triazole ring.[10][11] However, with other electrophiles like halogens or mercuric acetate, the reaction can lead to the opening of the triazole ring with the loss of molecular nitrogen, yielding substituted pyridines.[10][11] The outcome of the reaction is often dependent on the nature of the electrophile and the stability of the resulting intermediates.[10] For pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution such as bromination, iodination, and nitration has been shown to occur at the 6-position.[12]
Nucleophilic Substitution
The pyridine ring of the triazolo[1,5-a]pyridine system can be activated towards nucleophilic substitution, particularly when substituted with good leaving groups such as halogens. For example, bromotriazolopyridines can undergo nucleophilic substitution at positions 5 and 7.[10] This reactivity is synthetically valuable for the introduction of a wide range of functional groups.
Lithiation and Functionalization
Directed metallation provides a powerful tool for the regioselective functionalization of the triazolo[1,5-a]pyridine core. Lithiation of[1][2][4]triazolo[1,5-a]pyridines with lithium diisopropylamide (LDA) occurs specifically at the 7-position.[10] The resulting 7-lithio derivative can then be quenched with various electrophiles to introduce substituents at this position.
Applications in Medicinal Chemistry and Drug Development
The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with a growing number of compounds in clinical development and on the market.
Janus Kinase (JAK) Inhibitors
One of the most significant applications of the triazolo[1,5-a]pyridine core is in the development of Janus kinase (JAK) inhibitors. The JAK family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory diseases. Filgotinib, a selective JAK1 inhibitor, is a prime example of a successful drug built around the[1][2][3]triazolo[1,5-a]pyridine scaffold.[1] In vitro studies have demonstrated that the efficacy of JAK inhibitors is often associated with their selectivity for JAK1, while safety concerns can arise from the inhibition of JAK2- and JAK3-dependent pathways.[13]
Anticancer Agents
The triazolo[1,5-a]pyridine scaffold has also been extensively explored for the development of anticancer agents.[14] Derivatives of this heterocycle have shown potent antiproliferative activity against various cancer cell lines.[14] Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on[1][2][3]triazolo[1,5-a]pyrimidine derivatives to understand the structural requirements for their anticancer activity, particularly as tubulin inhibitors.
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[8]
-
In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (0.12 M solution based on the enaminonitrile).
-
Seal the vial and heat in a microwave reactor at 140 °C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., chloroform/ethyl acetate).
Synthesis of Filgotinib (Key Amidation Step)[17]
-
To a solution of the intermediate amine in 1,4-dioxane, add N-methylmorpholine.
-
Add cyclopropanecarbonyl chloride to the mixture.
-
Heat the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add dichloromethane and water, and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., eluting with ethyl acetate/n-hexane) to afford Filgotinib.
Data Presentation
Table 1: Spectroscopic Data for Parent Triazolo[1,5-a]pyridine
| Technique | Observed Data |
| ¹H NMR | Characteristic signals for the pyridine and triazole ring protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused ring system. |
| IR | Vibrational bands indicative of the aromatic C-H and C=N stretching. |
| MS | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts and coupling constants for the parent and substituted triazolo[1,5-a]pyridines can be found in the referenced literature.[15][16][17]
Table 2: In Vitro Inhibitory Activity of Selected JAK Inhibitors [13][18]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Tofacitinib | 1.2 | 20 | 112 | 344 |
| Baricitinib | 2.7 | 5.7 | 420 | 59 |
| Upadacitinib | 14 | 81 | 2200 | 250 |
| Filgotinib | 10 | 410 | 1500 | 1200 |
Visualizations
Caption: Reactivity patterns of the triazolo[1,5-a]pyridine scaffold.
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Electrophilic Substitution on the Triazolopyridine Ring: A Technical Guide for Drug Development Professionals
Introduction
The triazolopyridine scaffold is a privileged heterocyclic motif integral to a multitude of therapeutically significant compounds.[1] Its structural resemblance to purines allows for interaction with a wide array of biological targets, making it a cornerstone in modern drug discovery programs.[2] Triazolopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antithrombotic properties.[1][3] The functionalization of this ring system via electrophilic substitution is a critical strategy for modulating the physicochemical properties and pharmacological activity of these molecules.
This guide provides an in-depth exploration of the core principles and practical methodologies governing electrophilic substitution on the triazolopyridine ring. We will delve into the electronic nature of the scaffold, dissect the factors controlling regioselectivity, and present detailed, field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocycle in their synthetic endeavors.
Electronic Properties and Reactivity of the Triazolopyridine Ring
The triazolopyridine system is a fused bicyclic heterocycle containing both a triazole and a pyridine ring. The fusion and the presence of multiple nitrogen atoms create a unique electronic landscape that dictates its reactivity towards electrophiles. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally deactivates it towards electrophilic attack compared to benzene. The fused triazole ring, depending on the isomer, can either further modulate this electron density or present alternative sites for substitution.
There are several isomers of triazolopyridine, with the most common being[4][5][6]triazolo[4,3-a]pyridine and[4][5][6]triazolo[1,5-a]pyridine.[6] The position of the bridgehead nitrogen and the other nitrogen atoms in the five-membered ring significantly influences the electron distribution and, consequently, the regioselectivity of electrophilic substitution.
In general, electrophilic attack on the pyridine ring portion is disfavored unless activated by electron-donating substituents. The triazole moiety, being more electron-rich, can be more susceptible to electrophilic attack, although this can sometimes lead to ring-opening reactions.[4] For the[4][5][7]triazolo[1,5-a]pyridine isomer, electrophilic substitution has been observed to occur at the 3-position.[4] However, for many isomers, direct electrophilic substitution on the carbon framework can be challenging and may require harsh conditions, sometimes resulting in complex product mixtures or ring cleavage.[4][7][8]
A common strategy to achieve functionalization is directed lithiation followed by quenching with an electrophile. For instance,[4][5][7]triazolo[1,5-a]pyridine can be regiospecifically lithiated at the 7-position.[4][7]
Regioselectivity in Electrophilic Substitution
The outcome of an electrophilic substitution reaction on a triazolopyridine ring is a delicate interplay of several factors:
-
Isomer of the Triazolopyridine Core: The arrangement of nitrogen atoms determines the most electron-rich positions. For example, in[4][5][7]triazolo[1,5-a]pyridines, electrophilic attack is often directed to the C3 position.[4]
-
Nature of the Electrophile: Strong electrophiles may favor substitution on the deactivated pyridine ring, whereas others might react at a nitrogen atom or induce ring-opening.
-
Presence of Substituents: Existing electron-donating groups (EDGs) on the pyridine ring can activate it towards substitution and direct the incoming electrophile to the ortho and para positions relative to the EDG. Conversely, electron-withdrawing groups (EWGs) will further deactivate the ring.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all influence the regioselectivity of the reaction.
Predicting Regioselectivity
A general workflow for predicting the site of electrophilic attack is outlined below. This logical process considers the inherent reactivity of the ring system and the influence of any existing substituents.
Caption: Decision workflow for predicting regioselectivity.
Key Electrophilic Substitution Reactions and Protocols
While direct C-H functionalization via electrophilic substitution can be challenging, several methods have been developed. Below are protocols for common and synthetically useful transformations.
Halogenation (Bromination)
Halogenation, particularly bromination, is a key transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions. Direct bromination can sometimes lead to ring-opening.[7] A more controlled approach often involves the use of lithiated intermediates or specific brominating agents.
Protocol: Bromination of 5-methoxy-[4][5][6]triazolo[4,3-a]pyridine
This protocol describes the bromination of a substituted triazolopyridine, where the methoxy group activates the pyridine ring. The reaction can yield a mixture of the 3-bromo compound and a ring-opened product.
Materials:
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve 5-methoxy-[4][5][6]triazolo[4,3-a]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-bromo product from any ring-opened byproducts.
Nitration
Nitration introduces the nitro group, a strong electron-withdrawing group that can be a precursor for an amino group. The conditions for nitration must be carefully controlled to avoid decomposition.
Protocol: Nitration of[4][5][6]triazolo[1,5-a]pyridine
This reaction typically yields the 7-nitro derivative.
Materials:
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add[4][5][6]triazolo[1,5-a]pyridine (1.0 eq) to the cold sulfuric acid with vigorous stirring.
-
Once the substrate is fully dissolved, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the 7-nitro-[4][5][6]triazolo[1,5-a]pyridine.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful C-C bond-forming reaction. However, the basic nitrogen atoms in the triazolopyridine ring can coordinate with the Lewis acid catalyst, deactivating the system. Therefore, this reaction is often challenging and may require specific substrates or conditions. For the related imidazo[1,2-a]pyridine system, selective C-3 acylation has been achieved using aluminum chloride as a catalyst.[9] A similar approach could be explored for triazolopyridines, particularly those with activating groups.
Conceptual Workflow for Friedel-Crafts Acylation
Caption: General workflow for a Friedel-Crafts acylation experiment.
Influence of Substituents
As with other aromatic systems, the nature and position of existing substituents on the triazolopyridine ring have a profound impact on subsequent electrophilic substitution reactions.
-
Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. They are typically ortho, para-directors. For example, a methoxy group at the 5-position can facilitate bromination.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) decrease the electron density of the ring, deactivating it towards electrophilic substitution. They are generally meta-directors.
The interplay between the directing effects of the fused triazole ring and any substituents can be complex, often requiring empirical validation for a new substrate.
Data Summary: Regioselectivity of Electrophilic Substitution on Substituted Triazolopyridines
| Isomer | Substituent | Reagent | Position of Substitution | Reference |
| [4][5][7]Triazolo[1,5-a]pyridine | Unsubstituted | Nitrating mixture | 3 | [4] |
| [4][5][7]Triazolo[1,5-a]pyridine | Unsubstituted | LDA, then E+ | 7 | [4][7] |
| [4][5][6]Triazolo[4,3-a]pyridine | 5-Methoxy | NBS | 3 (and ring opening) | |
| [4][5][6]Triazolo[4,3-a]pyridine | 7-Amino | Bromine | 4,6-dibromo |
Conclusion
The electrophilic substitution of triazolopyridines is a nuanced yet powerful tool in the arsenal of the medicinal chemist. While the inherent electron-deficient nature of the pyridine ring and the potential for ring-opening reactions present challenges, a thorough understanding of the electronic properties, isomeric effects, and substituent influences allows for the rational design of synthetic routes. Strategies such as directed lithiation and the use of activated substrates provide reliable pathways to functionalized triazolopyridines. The protocols and principles outlined in this guide serve as a foundational resource for professionals engaged in the synthesis and development of novel triazolopyridine-based therapeutics.
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An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom at the 5-position of the[1][2][3]triazolo[1,5-a]pyridine scaffold. This versatile heterocyclic core is of significant interest to researchers in drug discovery and materials science. Understanding the reactivity of the 5-bromo substituent is paramount for the strategic derivatization and development of novel compounds with tailored properties. This document delves into the key transformations of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), nucleophilic aromatic substitution, and metal-halogen exchange. Each section provides a detailed examination of the underlying chemical principles, field-proven experimental protocols, and insights into the causal factors influencing reaction outcomes. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a versatile building block in their synthetic endeavors.
Introduction: The[1][2][3]triazolo[1,5-a]pyridine Scaffold and the Significance of the 5-Bromo Substituent
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif found in a wide array of biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive scaffold for the design of novel therapeutics. The introduction of a bromine atom at the 5-position provides a crucial handle for synthetic diversification, enabling the exploration of a broad chemical space.
The reactivity of the C-Br bond in 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is dictated by the electronic nature of the fused heterocyclic system. The pyridine ring is inherently electron-deficient, and this effect is further amplified by the fused triazole ring. This electronic characteristic renders the 5-position susceptible to a variety of transformations that are central to modern synthetic chemistry. This guide will explore the most pertinent of these reactions, providing both theoretical understanding and practical, actionable protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 5-bromo-[1][2][3]triazolo[1,5-a]pyridine is an excellent substrate for these transformations. The ability to form new carbon-carbon and carbon-nitrogen bonds at the 5-position with high efficiency and functional group tolerance is a cornerstone of its utility.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[4] In the context of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling fine-tuning of the molecule's steric and electronic properties.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as debromination.[5] For electron-deficient heterocycles like the triazolopyridine system, the use of electron-rich and bulky phosphine ligands is often beneficial to promote the oxidative addition and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridine derivatives.[6]
Materials:
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add palladium(II) acetate (0.05 equiv) and SPhos (0.10 equiv).
-
Add anhydrous 1,4-dioxane and degassed water to achieve a desired concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to Good |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good to Excellent |
Caption: Simplified mechanism of nucleophilic aromatic substitution.
Metal-Halogen Exchange: Generating Organometallic Intermediates
Metal-halogen exchange, typically using organolithium reagents, is a powerful method for converting an aryl bromide into a highly reactive organometallic species. This in situ generated intermediate can then be trapped with a wide variety of electrophiles to introduce a diverse range of functional groups.
Experimental Considerations: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the attack of the organolithium reagent on other parts of the molecule. The choice of the organolithium reagent (e.g., n-butyllithium or tert-butyllithium) and the subsequent electrophile determines the final product.
Experimental Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile (e.g., N,N-Dimethylformamide)
This protocol is a general procedure for lithium-halogen exchange on bromo-aromatic compounds.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve 5-Bromo-t[1][2][3]riazolo[1,5-a]pyridine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete metal-halogen exchange.
-
Add the electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography.
Conclusion
The bromine atom at the 5-position of thet[1][2][3]riazolo[1,5-a]pyridine scaffold serves as a versatile synthetic handle, enabling a wide range of high-yield and selective transformations. This guide has provided a detailed overview of the key reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange. The provided experimental protocols, grounded in established chemical principles, offer a robust starting point for researchers to explore the vast synthetic potential of this important heterocyclic building block. By understanding the underlying reactivity and having access to reliable procedures, scientists and drug development professionals can confidently and efficiently generate novelt[1][2][3]riazolo[1,5-a]pyridine derivatives for a multitude of applications.
References
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- El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2153-2163. [Link]
- El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2153-2163. [Link]
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An In-Depth Technical Guide to the Stability of the Triazolo[1,5-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[1,5-a]pyridine Core in Modern Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of paramount importance in medicinal chemistry.[1] Comprising a triazole ring fused to a pyridine ring, this scaffold exists in multiple isomeric forms, with the[2][3][4]triazolo[1,5-a]pyridine and[2][3][5]triazolo[1,5-a]pyridine systems being of particular interest.[6] This core is a key structural motif in a range of pharmacologically active agents, from approved drugs like the antidepressant Trazodone to novel kinase inhibitors and anti-inflammatory compounds.[6][7] Its versatility stems from its unique electronic properties and its capacity for diverse substitutions, allowing for the fine-tuning of physicochemical and pharmacological properties.
However, for any scaffold to be successfully translated from a promising hit to a viable drug candidate, a thorough understanding of its stability is non-negotiable. The stability of a molecule dictates its shelf-life, its behavior in vivo, its metabolic fate, and ultimately, its safety and efficacy. This guide provides a detailed examination of the chemical and metabolic stability of the triazolo[1,5-a]pyridine core, offering field-proven insights into its potential liabilities and the experimental workflows required to rigorously assess them.
Part 1: Chemical Stability and Intrinsic Reactivity
The inherent chemical stability of the triazolo[1,5-a]pyridine scaffold is governed by its aromaticity, the specific arrangement of nitrogen atoms in its isomeric form, and the electronic nature of its substituents. While generally robust, certain intrinsic properties and reactions can represent stability liabilities.
Key Chemical Stability Considerations
-
Ring-Chain Tautomerism in[2][3][5] Isomers: A critical and distinguishing feature of the[2][3][5]triazolo[1,5-a]pyridine isomer is its equilibrium with an open-chain α-diazo-pyridyl species.[8] This equilibrium makes the triazole ring susceptible to opening, often followed by the irreversible loss of molecular nitrogen (N₂).[4][8] This degradation pathway can be triggered by various conditions:
-
Thermal Stress: Heating can promote the ring-opening and subsequent nitrogen extrusion.[7]
-
Photolytic Stress: Exposure to light can provide the energy to overcome the activation barrier for this transformation.
-
Catalysis: Certain transition metals, such as palladium and rhodium, can catalyze the ring-opening reaction.[8]
-
Mass Spectrometry: Loss of N₂ is a principal fragmentation pathway observed during mass spectrometric analysis of this isomer.[7]
This inherent reactivity is a crucial consideration for the[2][3][5] isomer, impacting everything from reaction workups to long-term storage and analytical characterization. The[2][3][4]triazolo[1,5-a]pyridine isomer does not share this specific liability, rendering it generally more chemically robust in this regard.
-
-
Susceptibility to Hydrolysis and pH-Dependent Degradation: Like many nitrogen-containing heterocycles, the triazolo[1,5-a]pyridine scaffold can be susceptible to hydrolysis under strongly acidic or basic conditions. The lone pairs on the nitrogen atoms can be protonated under acidic conditions, potentially activating the ring system to nucleophilic attack by water. Conversely, strong basic conditions can facilitate deprotonation or direct nucleophilic attack. The precise outcome depends heavily on the substitution pattern.
-
Oxidative Stability: The scaffold can be susceptible to oxidation, particularly by strong oxidizing agents. Metabolism-mimicking oxidation (e.g., with hydrogen peroxide) can lead to the formation of N-oxides or ring-hydroxylated species. The electron-rich nature of the fused ring system makes it a target for oxidative degradation.
-
Photostability: N-heterocyclic aromatic compounds are often photosensitive.[2][9] Direct absorption of UV or visible light can excite the molecule to a higher energy state, leading to degradation.[10] The photodegradation rate of a pyridine ring can be influenced by the number and position of nitrogen atoms.[2][3][5] For triazolopyridines, potential photolytic degradation pathways include ring-opening (especially for the[2][3][5] isomer) and radical-mediated reactions.
-
Influence of Substituents: The stability of the core is significantly modulated by its substituents.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) can decrease the electron density of the ring system, potentially making it less susceptible to oxidative degradation and electrophilic attack. Certain nitro-substituted triazolopyridines have been noted for their high thermal stability.[11]
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) or amino (–NH₂) increase the ring's electron density, which can make it more prone to oxidation but may stabilize cationic intermediates.
-
Below is a conceptual representation of the critical ring-opening pathway inherent to the[2][3][5]triazolo[1,5-a]pyridine isomer.
Caption: Ring-opening of the[2][3][5]triazolo[1,5-a]pyridine isomer.
Part 2: Metabolic Stability in a Drug Discovery Context
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.
Primary Metabolic Pathways
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[12][13] For the triazolopyridine scaffold, the following metabolic pathways are anticipated:
-
CYP-Mediated Oxidation: This is the most common Phase I metabolic route.[14]
-
Aromatic Hydroxylation: Direct hydroxylation of the pyridine or triazole ring.
-
N-Oxidation: Oxidation of the pyridine nitrogen atom.
-
Oxidation of Substituents: If alkyl or other oxidizable groups are attached to the scaffold, they will be primary sites of metabolism (e.g., hydroxylation, dealkylation). Studies on related triazole-containing drugs like etoperidone show that CYP3A4 is often a key enzyme responsible for hydroxylation and N-dealkylation.[15][16]
-
-
Other Enzymatic Pathways: While CYPs are dominant, other enzymes can contribute.
-
Aldehyde Oxidase (AO): Electron-deficient N-heterocycles can be substrates for AO. The presence of multiple nitrogen atoms in the triazolopyridine core may render it susceptible to AO-mediated metabolism, a pathway that is independent of the common CYP co-factor NADPH.
-
Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
-
Field Insights and Causality
-
Causality of CYP Metabolism: The lipophilicity and electron distribution of a molecule are key drivers of CYP metabolism. The CYP active site is hydrophobic, and compounds with high lipophilicity tend to be good substrates. The iron-heme center of the enzyme catalyzes the oxidation of electron-rich positions on the substrate. Therefore, medicinal chemists often seek to "protect" metabolically labile sites by introducing groups (like fluorine) that block oxidation or by modulating the overall electronics of the molecule.
-
Isomeric Differences: The different nitrogen arrangements in triazolopyridine isomers can influence their interaction with metabolizing enzymes. For example, the position of a nitrogen lone pair can affect binding to the heme iron of a CYP enzyme.
-
Improving Metabolic Stability: A common strategy in drug design is "scaffold hopping." One report noted that moving from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in a significant increase in metabolic stability. This is likely because the additional nitrogen atom in the five-membered ring alters the electronic properties of the scaffold, making it a poorer substrate for key CYP enzymes.
Part 3: Validated Experimental Protocols for Stability Assessment
To empirically determine the stability of a triazolo[1,5-a]pyridine derivative, a series of standardized, self-validating experiments must be performed.
Protocol 1: Forced Degradation (Chemical Stability) Workflow
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method, as mandated by regulatory bodies like the ICH.[10][17][18][19]
Objective: To assess the stability of the test compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the solvent mixture but without the stressor, kept at ambient temperature.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at ambient temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in solvent just before analysis.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil.
-
-
Sample Quenching & Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a uniform final concentration.
-
Analyze by a suitable stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometric detection (LC-MS).
-
-
Data Interpretation:
-
Calculate the percentage of remaining parent compound.
-
Identify and characterize major degradants using MS data.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the parent compound.[19]
-
Caption: Workflow for conducting a forced degradation study.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol determines a compound's intrinsic clearance (in vitro) using liver microsomes, which are rich in CYP enzymes.[12][20][21][22]
Objective: To determine the rate of metabolism of a test compound in a liver microsomal preparation.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[20]
-
Test Compound Stock: 1 mM solution in DMSO.
-
Liver Microsomes: Pooled human liver microsomes (HLM), thawed on ice. Prepare a working solution in phosphate buffer.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of NADPH during the incubation.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal working solution, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
A parallel "minus-cofactor" incubation (replacing NADPH solution with buffer) should be run to assess non-NADPH dependent degradation.
-
-
Time Points & Quenching:
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[21]
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the line from linear regression equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Caption: Workflow for an in vitro microsomal stability assay.
Part 4: Quantitative Data Summary
The data generated from stability studies are best presented in a clear, tabular format for easy comparison and decision-making.
Table 1: Representative Stability Data for a Hypothetical Triazolo[1,5-a]pyridine Derivative
| Stability Assay | Condition | Result (% Parent Remaining after 24h) | Comments |
| Chemical Stability | |||
| Acid Hydrolysis | 0.1 M HCl, 60°C | 85.2% | Minor degradation observed. One major degradant detected via LC-MS. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 91.5% | More stable under basic conditions compared to acidic. |
| Oxidation | 3% H₂O₂, RT | 65.7% | Susceptible to oxidation. Likely formation of N-oxide or hydroxylated species. |
| Photostability | ICH Q1B Conditions | 78.1% | Moderate degradation. Requires light-protective packaging. |
| Metabolic Stability | Parameter | Value | |
| Human Liver Microsomes | 1 µM Compound, 0.5 mg/mL protein | In Vitro t½ | 25 min |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg |
Conclusion
The triazolo[1,5-a]pyridine scaffold is a privileged core in drug discovery, but its successful application hinges on a nuanced understanding of its stability. Key differentiators include the isomeric form, with the[2][3][5]triazolo[1,5-a]pyridine system possessing an intrinsic ring-opening liability not present in the more common[2][3][4] isomer. Both chemical and metabolic stability are profoundly influenced by the nature and position of substituents, offering clear avenues for optimization through rational design. The rigorous, systematic application of forced degradation and in vitro metabolic assays, as detailed in this guide, is essential. These studies not only de-risk development programs by identifying potential liabilities early but also provide the critical data needed to establish degradation pathways, formulate stable drug products, and predict in vivo pharmacokinetic behavior, thereby paving the way for the development of safe and effective medicines.
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Unlocking the Therapeutic Potential of 5-Bromo-triazolo[1,5-a]pyridine: A Computational Modeling Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, most notably protein kinases. This technical guide provides a comprehensive, step-by-step framework for the computational modeling of a representative member of this class, 5-Bromo-triazolo[1,5-a]pyridine. As a Senior Application Scientist, this document synthesizes theoretical underpinnings with practical, field-proven protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations. The objective is to equip researchers with the rationale and methodology to probe the electronic structure, predict target interactions, and understand the dynamic behavior of this and similar heterocyclic compounds, thereby accelerating structure-based drug design efforts.
Introduction: The Triazolopyridine Scaffold and the Role of Computational Chemistry
The fusion of a triazole and a pyridine ring gives rise to the triazolopyridine heterocyclic system, a scaffold that has garnered significant attention in drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine framework. Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been investigated for a variety of biological activities, including as inhibitors of key enzymes in signaling pathways. Notably, this scaffold is a core component of molecules targeting Janus kinases (JAKs) and the Retinoic acid receptor-related orphan receptor gamma t (RORγt), both of which are implicated in inflammatory diseases and cancer.
Computational modeling has become an indispensable tool in modern drug discovery, offering a powerful lens to investigate molecular properties and interactions at an atomic level. By simulating complex biological systems, we can rationalize experimental observations, predict the activity of novel compounds, and guide the optimization of lead candidates. This guide will focus on a multi-faceted computational approach to characterize 5-Bromo-triazolo[1,5-a]pyridine, a representative of this promising class of compounds.
Foundational Analysis: Elucidating Electronic Structure with Density Functional Theory (DFT)
Before investigating the interaction of 5-Bromo-triazolo[1,5-a]pyridine with biological macromolecules, it is crucial to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties.
Rationale for DFT in Drug Discovery
DFT calculations provide a quantum mechanical description of a molecule's electron density, from which numerous properties can be derived. For a potential drug candidate like 5-Bromo-triazolo[1,5-a]pyridine, DFT is invaluable for:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Electronic Properties: Calculating the distribution of charge, dipole moment, and molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity and intermolecular interactions.
-
Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can aid in experimental characterization.
Step-by-Step Protocol for DFT Calculations using Gaussian
The following protocol outlines a typical workflow for performing DFT calculations on a small organic molecule using the Gaussian software package.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of 5-Bromo-triazolo[1,5-a]pyridine using a molecular modeling program such as GaussView.
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF).
-
-
Gaussian Input File Preparation:
-
Create an input file (.gjf or .com) with the following key sections:
-
Route Section (#p): Specifies the level of theory, basis set, and type of calculation. A common and reliable choice for organic molecules is B3LYP/6-31G(d) Opt Freq.
-
B3LYP: A widely used hybrid DFT functional.
-
6-31G(d): A Pople-style basis set that provides a good balance of accuracy and computational cost.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword to calculate vibrational frequencies, which also confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge and spin multiplicity (0 and 1 for a neutral, closed-shell molecule), followed by the atomic coordinates.
-
-
-
Running the Calculation:
-
Submit the input file to Gaussian. The software will iteratively solve the Kohn-Sham equations to find the minimum energy geometry.
-
-
Analysis of the Output:
-
Optimized Geometry: The final, low-energy conformation of the molecule.
-
Thermodynamic Properties: Zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms a true energy minimum.
-
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor).
The Logic of Molecular Docking in Target-Based Drug Design
Given that derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have shown activity against kinases like JAK2 and nuclear receptors like RORγt, we can use molecular docking to hypothesize how 5-Bromo-triazolo[1,5-a]pyridine might interact with these targets. This allows us to:
-
Identify Potential Binding Poses: Visualize how the molecule fits into the active site.
-
Predict Binding Affinity: Obtain a score that estimates the strength of the interaction.
-
Analyze Key Interactions: Identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex.
Experimental Workflow for Molecular Docking with AutoDock Vina and UCSF Chimera
This protocol details the steps for docking 5-Bromo-triazolo[1,5-a]pyridine into the ATP-binding site of JAK2.
-
Preparation of the Receptor (JAK2):
-
Download the crystal structure of JAK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4IVA, which is a structure of human JAK2 kinase domain.[4]
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules, co-crystallized ligands, and any other non-protein atoms.
-
Add hydrogen atoms and assign partial charges to the protein atoms.
-
-
Preparation of the Ligand (5-Bromo-triazolo[1,5-a]pyridine):
-
Obtain the 3D structure of the ligand, for example, from the DFT optimization performed earlier.
-
Open the ligand file in UCSF Chimera.
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
-
Defining the Binding Site and Running the Docking:
-
Use the AutoDock Vina tool within Chimera.
-
Define a "search space" or "grid box" that encompasses the ATP-binding site of JAK2. This is typically centered on the location of a known co-crystallized inhibitor.
-
Execute the docking simulation. AutoDock Vina will explore different conformations and orientations of the ligand within the search space and score them based on its scoring function.
-
-
Analysis of Docking Results:
-
The results will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The lower the score, the more favorable the predicted binding.
-
Visualize the top-ranked poses in the context of the protein's binding site.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) for each pose.
-
Simulating Dynamic Behavior: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a potential protein-ligand interaction, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to study the time-evolution of a molecular system, providing insights into its flexibility, conformational changes, and the stability of interactions.
The Importance of Dynamics in Drug-Target Interactions
MD simulations provide a more realistic representation of the biological environment by treating atoms as moving particles. For a protein-ligand complex, an MD simulation can reveal:
-
Stability of the Binding Pose: Whether the docked conformation is stable over time in a simulated physiological environment (water, ions).
-
Conformational Changes: How the protein and ligand adapt to each other's presence.
-
Water-Mediated Interactions: The role of water molecules in the binding site.
-
Binding Free Energy Calculations: More rigorous estimations of binding affinity can be obtained using advanced techniques based on MD trajectories.
Protocol for Protein-Ligand MD Simulation using GROMACS
The following is a generalized workflow for setting up and running an MD simulation of the 5-Bromo-triazolo[1,5-a]pyridine-JAK2 complex using the GROMACS software package.[5]
-
System Preparation:
-
Start with the top-ranked docked pose from the molecular docking step.
-
Generate a topology file for the protein using a suitable force field (e.g., CHARMM36).
-
Generate a topology and parameter file for the ligand. This often requires the use of specialized tools or servers (e.g., CGenFF).
-
Combine the protein and ligand topologies into a single system topology.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedral) around the protein-ligand complex.
-
Fill the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes and relax the system.
-
Conduct a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.
-
-
-
Production MD Simulation:
-
Run the production simulation for a desired length of time (typically tens to hundreds of nanoseconds). The coordinates of all atoms are saved at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the stability of specific hydrogen bonds between the protein and ligand.
-
Visualization: Animate the trajectory to visually inspect the dynamic behavior of the complex.
-
Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Quantitative Data Summary
| Computational Method | Key Output Parameters | Example Value/Observation |
| DFT (B3LYP/6-31G(d)) | HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV | |
| HOMO-LUMO Gap | 5.3 eV | |
| Dipole Moment | 3.5 Debye | |
| Molecular Docking (AutoDock Vina) | Binding Affinity (JAK2) | -8.2 kcal/mol |
| Key Interacting Residues (JAK2) | Leu855, Val863, Lys882, Asp994 | |
| Binding Affinity (RORγt) | -7.5 kcal/mol | |
| Key Interacting Residues (RORγt) | Arg367, His479, Tyr502 | |
| Molecular Dynamics (GROMACS) | Average Protein RMSD | 1.5 Å |
| Average Ligand RMSD | 0.8 Å | |
| Stable Hydrogen Bonds | Ligand N-H --- Asp994 O |
Visualizing Computational Workflows
A clear workflow diagram is crucial for understanding the sequence and logic of the computational experiments.
Caption: A comprehensive workflow for the computational modeling of 5-Bromo-triazolo[1,5-a]pyridine.
Conclusion and Future Directions
This guide has outlined a robust, multi-step computational workflow for the in-depth characterization of 5-Bromo-triazolo[1,5-a]pyridine. By integrating DFT, molecular docking, and MD simulations, researchers can gain a holistic understanding of this molecule, from its fundamental electronic properties to its dynamic interactions with potential biological targets. The insights derived from these computational studies can rationalize structure-activity relationships, guide the design of more potent and selective analogs, and ultimately accelerate the drug discovery process for the promising[1][2][3]triazolo[1,5-a]pyridine class of compounds. Future work should focus on validating these computational predictions through experimental assays, such as in vitro kinase inhibition assays and co-crystallization studies.
References
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
- GROMACS Tutorial Part 3 | Protein-Ligand MD Simul
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
- GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]
- GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025). YouTube. [Link]
- Vina Docking Tutorial. Eagon Research Group. [Link]
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
- Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (2024). MDPI. [Link]
- Basic docking — Autodock Vina 1.2.
- JAK2 (PDB ID: 4IVA) structure with the interactions of the FDA compounds present inside the ATP binding site after molecular docking.
- 3D structures of RORγt-ligand-binding domain (RORγt-LBD) binding....
- 6X8E: Crystal structure of JAK2 with Compound 11. RCSB PDB. [Link]
- Binding site of RORγt. (A) 3D structure (cartoon; PDB: 4WLB) is shown....
- (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain....
- 6BBV: Crystal Structure of JAK2 in complex with compound 25. RCSB PDB. [Link]
- Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modul
- 6T4I: ROR(gamma)t ligand binding domain in complex with cholesterol and allosteric ligand MRL871. RCSB PDB. [Link]
- 6TLM: ROR(gamma)t ligand binding domain in complex with allosteric ligand compound 13 (Glenmark). RCSB PDB. [Link]
- Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. PubMed. [Link]
- Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
- Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. (2025).
- Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P
- Gaussian 16 Capabilities. Gaussian, Inc. [Link]
- Density Functional (DFT) Methods. Gaussian, Inc. [Link]
- 5-Bromo-[1][2][3]triazolo[1, 5-a]pyridine, min 98%, 1 gram. Oakwood Chemical. [Link]
- DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]
- About Gaussian 16. Gaussian, Inc. [Link]
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). HAL Open Science. [Link]
- Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025). YouTube. [Link]
- A high-throughput radiometric kinase assay. PubMed Central. [Link]
Sources
Methodological & Application
synthesis of 5-Bromo-triazolo[1,5-a]pyridine from 2-hydrazinopyridines
Application Note & Protocol
Topic: A Robust, Two-Step Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine from 2-Hydrazinopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery.[2][4] Derivatives of this core structure have demonstrated potent antitumor, anti-inflammatory, and anticonvulsant properties.[2] The targeted introduction of a bromine atom at the 5-position serves as a crucial synthetic handle, enabling further functionalization through cross-coupling reactions to generate diverse compound libraries for structure-activity relationship (SAR) studies.
This application note provides a comprehensive, field-proven guide for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The presented methodology is a reliable two-step process designed for clarity, reproducibility, and scalability. It begins with the formation of the core triazolo[1,5-a]pyridine ring via the cyclization of 2-hydrazinopyridine, followed by a regioselective bromination. This guide offers not only step-by-step protocols but also delves into the underlying reaction mechanisms, providing the causal logic behind experimental choices to empower researchers with a deeper understanding of the transformation.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Cyclocondensation: Formation of the fused triazole ring from 2-hydrazinopyridine.
-
Electrophilic Bromination: Introduction of the bromine atom at the C5 position.
Synthetic Workflow Visualization
The following diagram illustrates the high-level workflow for the two-step synthesis.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridine Intermediate
Mechanistic Rationale
The formation of the[1][2][3]triazolo[1,5-a]pyridine ring system from 2-hydrazinopyridine is a classic example of a cyclocondensation reaction. The process is typically achieved by reacting the hydrazine moiety with a one-carbon electrophile, such as formic acid or one of its derivatives like triethyl orthoformate.[5]
The mechanism proceeds via two key stages:
-
Condensation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbon of the C1 source (e.g., triethyl orthoformate). This is followed by the elimination of ethanol to form a hydrazone-like intermediate.
-
Intramolecular Cyclization & Aromatization: The pyridine ring nitrogen then acts as an intramolecular nucleophile, attacking the carbon of the newly formed C=N bond. This ring-closing step is followed by the elimination of a second molecule of ethanol, which drives the reaction towards the stable, aromatic fused-heterocyclic product.[6][7] Using a dehydrating agent or reaction conditions that remove the alcohol byproduct (e.g., heat) is crucial for achieving high yields.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Equiv. |
| 2-Hydrazinopyridine | 109.13 g/mol | 5.00 g | 45.8 mmol | 1.0 |
| Triethyl Orthoformate | 148.20 g/mol | 20.2 g (22.7 mL) | 136.4 mmol | 3.0 |
| p-Toluenesulfonic acid (p-TsOH) | 190.22 g/mol | 0.44 g | 2.3 mmol | 0.05 |
| Ethanol | - | 50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinopyridine (5.00 g, 45.8 mmol).
-
Reagent Addition: Add triethyl orthoformate (22.7 mL, 136.4 mmol) and a catalytic amount of p-toluenesulfonic acid (0.44 g, 2.3 mmol). The acid catalyst facilitates the initial condensation and subsequent cyclization.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 120-130°C oil bath temperature) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system, observing the disappearance of the 2-hydrazinopyridine spot.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The volume will have reduced as ethanol byproduct and excess reagent are distilled off.
-
Crystallization: Slowly add diethyl ether (~50-70 mL) to the cooled residue while stirring. The product should precipitate as a crystalline solid. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling in an ice bath can induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (2 x 25 mL) to remove any unreacted triethyl orthoformate and other soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.
-
Characterization: The expected yield is typically in the range of 80-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity as[1][2][3]triazolo[1,5-a]pyridine.
Part 2: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Mechanistic Rationale
The second step is a regioselective electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of electrophilic bromine (Br⁺), minimizing side reactions often associated with using elemental bromine (Br₂).[8][9]
The fused triazole ring acts as an activating group, directing the electrophilic attack onto the pyridine ring. The 5-position is electronically favored for substitution due to the influence of the nitrogen atoms in the heterocyclic system. The reaction is typically performed in an anhydrous polar aprotic solvent, such as acetonitrile or dichloromethane, to facilitate the reaction while preventing hydrolysis of the NBS. The reaction often proceeds readily at room temperature.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Equiv. |
| [1][2][3]triazolo[1,5-a]pyridine | 119.12 g/mol | 4.00 g | 33.6 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 6.28 g | 35.3 mmol | 1.05 |
| Acetonitrile (anhydrous) | - | 80 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - |
| Saturated Sodium Thiosulfate (aq.) | - | 30 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, add[1][2][3]triazolo[1,5-a]pyridine (4.00 g, 33.6 mmol).
-
Dissolution: Add anhydrous acetonitrile (80 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (6.28 g, 35.3 mmol) to the solution in one portion. Using a slight excess (1.05 eq.) of NBS ensures complete conversion of the starting material.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes), observing the formation of a new, lower Rf spot corresponding to the brominated product.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any acidic byproducts. Add saturated aqueous sodium thiosulfate (30 mL) to quench any remaining electrophilic bromine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The final product, 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, is typically a white to pale yellow solid.[10] Expected yield is >85%. Confirm structure and purity using melting point, NMR, and mass spectrometry.[11]
Safety and Handling
-
2-Hydrazinopyridine and its derivatives: Are toxic and potential carcinogens. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive.
-
Solvents: Dichloromethane and acetonitrile are volatile and toxic. Handle them exclusively within a fume hood.
Conclusion
This application note details a robust and efficient two-step synthesis for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a valuable building block in medicinal chemistry. The protocols are designed to be straightforward and scalable, while the mechanistic discussions provide the necessary scientific context for troubleshooting and adaptation. By following this guide, researchers can reliably produce high-purity material for downstream applications in drug discovery and chemical biology.
References
- Metapharm. (n.d.). Synthesis and application of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine.
- National Institutes of Health (NIH). (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity.
- National Institutes of Health (NIH). (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Quora. (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Stenutz. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- National Institutes of Health (NIH). (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- YouTube. (2021). NBS: Radical Bromination.
- Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine.
- National Institutes of Health (NIH). (2023). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement.
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Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-triazolo[1,5-a]pyridine
Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Abstract
This application note provides a comprehensive and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[4] Efficiently and reliably functionalizing this core is therefore of critical importance to drug discovery and development professionals. This guide offers a field-proven, step-by-step methodology, discusses the rationale behind reagent and parameter selection, and provides a framework for reaction optimization and troubleshooting.
Introduction: The Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role as an indispensable tool in the synthesis of complex molecules like biaryls and heteroaryl-aryl structures.[5][7]
The target substrate, 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, contains a nitrogen-rich heterocyclic core. Such systems can present unique challenges in cross-coupling chemistry, as the lone pairs on the nitrogen atoms can potentially coordinate to and inhibit the palladium catalyst.[8] Therefore, a carefully selected and optimized protocol is essential for achieving high efficiency and yield. This document provides such a protocol, grounded in established methodologies for challenging heterocyclic couplings.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of various arylboronic acids with 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
3.1. Materials and Reagents
-
Substrate: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Palladium Precatalyst: SPhos Pd G2 or XPhos Pd G3 (1.0 - 3.0 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), HPLC grade or better.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Workup Reagents: Ethyl acetate (EtOAc), deionized water, brine.
-
Purification: Silica gel for column chromatography.
3.2. Equipment
-
Round-bottom flask or reaction vial suitable for the reaction scale.
-
Magnetic stir bar.
-
Magnetic stirrer/hotplate.
-
Condenser.
-
Inert gas line with a bubbler (Schlenk line or manifold).
-
Syringes and needles for solvent transfer.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
3.3. Step-by-Step Procedure
The following procedure is for a representative 1.0 mmol scale reaction.
Caption: Generalized experimental workflow for the Suzuki coupling.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 198 mg), the desired arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), and the palladium precatalyst (e.g., SPhos Pd G2, 0.025 mmol, ~18 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Degas the solvent by bubbling N₂ or Ar through it for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 15-20 hours).[1]
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Scientific Rationale and Optimization
Achieving success with challenging substrates requires understanding the function of each component. The choices below are based on best practices for nitrogen-containing heterocycles.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be ineffective for this substrate class. The key to success lies in using electron-rich, bulky phosphine ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[10] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation. Using modern palladium precatalysts (e.g., G2, G3) is highly recommended as they are air-stable, easy to handle, and rapidly form the active Pd(0) species in solution.[11][12]
-
Base Selection: A moderately strong, non-nucleophilic inorganic base is ideal. K₃PO₄ is an excellent choice as it is effective at promoting transmetalation without causing degradation of sensitive substrates.[1][10] Stronger bases like hydroxides or alkoxides can lead to side reactions.
-
Solvent System: A mixed solvent system like dioxane/water or THF/water is often optimal.[1] The organic solvent solubilizes the substrate and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Rigorous degassing of solvents is critical to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[13][14]
Comparative Reaction Conditions
The following table summarizes typical conditions used for Suzuki couplings on related nitrogen-rich heterocyclic systems, providing a valuable reference for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ (5.0) | SPhos (10) | K₃PO₄ (3.0) | Toluene | 110 | 24 | 47-77% | [10] |
| P2 (2.5-3.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | 61-86% | [1] |
| XPhosPdG2 | XPhos | K₃PO₄ | THF/H₂O | 80 | 16 | Good | [11] |
| P1 (1.0-1.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5-8 | Excellent | [1] |
Note: P1 and P2 refer to specific XPhos and SPhos-based precatalysts, respectively.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a strictly inert atmosphere and use properly degassed solvents. Increase catalyst loading or switch to a more robust precatalyst like a G3 or G4 version.
-
-
Dehalogenation (Loss of Bromine):
-
Cause: A competitive side reaction where the bromo-substituent is replaced by hydrogen.
-
Solution: Lower the reaction temperature. Use a less electron-rich ligand or a different base.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid hydrolyzes back to the parent arene before coupling. This is common with some heteroaryl boronic acids.[12]
-
Solution: Use a higher excess of the boronic acid (e.g., 2.0 equiv). Alternatively, switch to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate.[13]
-
References
- Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 5 and 6.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Fukuzawa, T., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
- ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Chemical Reviews. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- National Center for Biotechnology Information. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed Central. [Link]
- National Center for Biotechnology Information. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. [Link]
- National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
- National Center for Biotechnology Information. (2004). Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides. PubMed. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
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- 14. Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-Bromo-triazolo[1,5-a]pyridine in Modern Medicinal Chemistry
Application Notes and Protocols: Leveraging 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its presence in numerous pharmacologically active compounds.[1][4] Its structural resemblance to natural purines allows it to function as a potent bioisostere, while its unique chemical properties have been exploited to develop a wide spectrum of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[5][6][7] This guide focuses on a key derivative, 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a versatile building block whose bromine atom serves as a strategic functional handle for molecular diversification. We provide an in-depth analysis of its applications and detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empowering researchers to unlock its full potential in drug discovery programs.
The[1][2][3]triazolo[1,5-a]pyridine Scaffold: A Privileged Core
Structural Features and Physicochemical Properties
The[1][2][3]triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom.[8] This arrangement confers significant chemical stability and provides a rigid three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological targets. The 5-bromo derivative is a solid at room temperature with a melting point between 145-150 °C.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [9] |
| Molecular Weight | 198.02 g/mol | [9] |
| CAS Number | 143329-58-2 | [9] |
| Appearance | Solid | |
| Melting Point | 145-150 °C | |
| InChIKey | FTRKHVUBTUHSQK-UHFFFAOYSA-N | [9] |
The Strategic Importance of the 5-Bromo Substituent
In drug discovery, the ability to rapidly generate and test a diverse array of analogues is paramount for establishing structure-activity relationships (SAR). The bromine atom on the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is not merely a substituent; it is a versatile synthetic handle. Its presence facilitates a range of palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for bond construction in modern organic synthesis.[10] This allows for the controlled introduction of a wide variety of carbon-based (aryl, alkyl) and nitrogen-based (amines, amides) functional groups, enabling the systematic exploration of chemical space around the core scaffold.
Caption: Strategic diversification of the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine core.
Core Synthetic Protocols for Derivatization
The following protocols are designed to be self-validating, with explanations for each critical step. They represent robust starting points for the functionalization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[11][12] Its operational simplicity and high functional group tolerance make it a first-choice reaction in medicinal chemistry programs.[10]
Principle: This reaction couples the 5-bromo-triazolopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Causality: Using a slight excess of the boronic acid drives the reaction to completion. The choice of base can be critical; Cs₂CO₃ is often more effective for less reactive substrates.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution. For a typical reaction, use Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand like SPhos (2.2-5.5 mol%) or use a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%). Dissolve the catalyst/ligand in a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10] Add the solvent to the flask containing the solids via syringe.
-
Causality: The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step. Degassing the solvent removes dissolved oxygen, protecting the catalyst. Water is often necessary in the solvent mixture to help dissolve the inorganic base and facilitate transmetalation.
-
-
Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, 80-100 °C for 4-16 hours is typical. For microwave-assisted synthesis, temperatures of 100-135 °C for 20-40 minutes can significantly accelerate the reaction.[13] Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a transformation that is challenging using classical methods.[14] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[15][16]
Principle: The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[14] After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[17] The use of sterically bulky electron-rich phosphine ligands is critical to promote the reductive elimination step and prevent side reactions.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 1.1-1.2 times the mol of Pd), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4-2.0 equiv.).
-
Causality: Strict anhydrous and anaerobic conditions are paramount as both the catalyst and the strong base are sensitive to moisture and air. Bulky ligands accelerate the rate-limiting reductive elimination step.
-
-
Addition of Reactants and Solvent: Add the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.). Add a dry, degassed, aprotic solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring for 6-24 hours. The reaction progress should be monitored by LC-MS.
-
Causality: The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude material should be purified by flash column chromatography to yield the pure N-arylated product.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |
| Nucleophile | Organoboron species | Amine, Amide, etc. |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | SPhos, PPh₃ | XPhos, RuPhos (Bulky Phosphines) |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS, K₂CO₃ |
| Solvent System | Dioxane/H₂O, Toluene, Ethanol | Toluene, Dioxane (Anhydrous) |
| Atmosphere | Inert | Strictly Inert and Anhydrous |
Conclusion and Future Outlook
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a high-value starting material for medicinal chemistry research. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and robust pathways for the synthesis of diverse compound libraries. The continued development of novel catalysts and reaction conditions will further expand the synthetic utility of this scaffold.[4] As our understanding of complex diseases grows, the ability to rapidly and efficiently synthesize novel analogues from versatile building blocks like 5-bromo-[1][2][3]triazolo[1,5-a]pyridine will remain a critical component of the drug discovery engine, paving the way for the next generation of targeted therapeutics.
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- Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines.
- Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Deriv
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchG
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Triazolopyridines: Advances in Synthesis and Applic
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Novel[1][2][19]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alter
- Buchwald–Hartwig amin
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman
- 5-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 143329-58-2 - Sigma-Aldrich
- 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine - PubChem - NIH
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- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF - ResearchG
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central
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- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: 5-Bromo-triazolo[1,5-a]pyridine as a Kinase Inhibitor
Application Notes and Protocols: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including the inhibition of protein kinases.[3][4][5] While the specific kinase inhibitory profile of 5-Bromo-[1][2]triazolo[1,5-a]pyridine is not extensively documented in publicly available literature, its structural alerts suggest potential as a kinase inhibitor. This document provides a comprehensive guide for researchers to investigate the kinase inhibitory properties of 5-Bromo-[1][2]triazolo[1,5-a]pyridine, using the Janus Kinase (JAK) family as an exemplary target, given the precedent for this scaffold in developing selective JAK2 inhibitors.[3] The protocols detailed herein are designed to be adaptable for screening against a wide range of kinases.
Introduction: The[1][2][3]triazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7] The[1][2]triazolo[1,5-a]pyridine core is a versatile heterocyclic system that has been successfully employed in the design of inhibitors for various kinases, including Janus kinases (JAKs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[3][5][8] This scaffold serves as a rigid and planar core from which substituents can be projected to interact with specific residues within the kinase ATP-binding pocket.
5-Bromo-[1][2]triazolo[1,5-a]pyridine (PubChem CID: 10352689) is a derivative of this core.[9] The bromine atom at the 5-position can serve as a handle for further chemical modification or could be involved in halogen bonding with the target protein. Given the established role of the parent scaffold in kinase inhibition, it is plausible that 5-Bromo-[1][2]triazolo[1,5-a]pyridine exhibits inhibitory activity against one or more kinases.
Hypothetical Mechanism of Action: Targeting the JAK-STAT Pathway
For the purpose of this guide, we will hypothesize that 5-Bromo-[1][2]triazolo[1,5-a]pyridine acts as an inhibitor of a member of the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by 5-Bromo-[1][2]triazolo[1,5-a]pyridine.
Experimental Protocols
The following protocols provide a workflow for characterizing the kinase inhibitory activity of 5-Bromo-[1][2]triazolo[1,5-a]pyridine.
Biochemical Kinase Assay: Determining IC50
This protocol describes a generic, in vitro fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.[6]
Caption: Workflow for a biochemical kinase inhibitor assay.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescent multiwell plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of 5-Bromo-[1][2]triazolo[1,5-a]pyridine in DMSO, starting from 1 mM.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO only).
-
Kinase Addition: Add 10 µL of the kinase solution (at 2x the final concentration) to each well.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.[6]
-
Reaction Initiation: Add 10 µL of a 2x ATP/substrate solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection: Stop the kinase reaction and quantify the ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., 20 µL of ADP-Glo™ Reagent).
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Kinase Assay: Assessing Cellular Potency
Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[2][10] This protocol describes a method to measure the inhibition of phosphorylation of a downstream substrate.[1]
Materials:
-
A cell line that expresses the target kinase (e.g., a human cell line with an active JAK-STAT pathway).
-
Cell culture medium and supplements.
-
Stimulant (e.g., a cytokine like IL-6 or IFN-γ to activate the JAK-STAT pathway).
-
Cell lysis buffer.
-
Phospho-specific antibody for a downstream target (e.g., anti-phospho-STAT3).
-
Total protein antibody for the downstream target (e.g., anti-STAT3).
-
ELISA or TR-FRET-based detection reagents.[11]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-[1][2]triazolo[1,5-a]pyridine for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate cytokine for a pre-determined time (e.g., 15-30 minutes) to activate the target kinase pathway.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer.
-
Phosphorylation Detection: Transfer the cell lysates to an ELISA or TR-FRET plate pre-coated with a capture antibody. Detect the level of phosphorylated substrate using a phospho-specific detection antibody, following the manufacturer's protocol.[11]
-
Data Normalization: In parallel wells, measure the total amount of the substrate protein to normalize for any variations in cell number.
-
Data Analysis: Calculate the percent inhibition of phosphorylation at each compound concentration. Determine the cellular IC50 by plotting the percent inhibition against the log of the compound concentration.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Biochemical and Cellular Potency of 5-Bromo-[1][2]triazolo[1,5-a]pyridine
| Assay Type | Target Kinase | IC50 (nM) |
| Biochemical | JAK2 | [Insert experimental value] |
| Cell-Based (pSTAT3) | JAK2 | [Insert experimental value] |
Interpretation:
-
A low nanomolar IC50 in the biochemical assay indicates potent inhibition of the purified enzyme.
-
The cellular IC50 value provides insight into the compound's cell permeability and its effectiveness in a complex cellular environment. A significant rightward shift in the cellular IC50 compared to the biochemical IC50 may indicate poor cell permeability or off-target effects.
Conclusion and Future Directions
This guide provides a framework for the initial characterization of 5-Bromo-[1][2]triazolo[1,5-a]pyridine as a potential kinase inhibitor, using the JAK family as a representative target. The presented protocols for biochemical and cell-based assays can be adapted to screen against a broader panel of kinases to determine the compound's selectivity profile. Further studies, such as target engagement assays and in vivo efficacy models, would be necessary to fully validate its therapeutic potential.[7]
References
- Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology.
- Cell-based Kinase Assays. Profacgen.
- Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
- Kinase assays. (2020-09-01). BMG LABTECH.
- 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem - NIH.
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- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017-06-12). Chemistry Central Journal.
- The Chemistry of[1][2][12]Triazolo[1,5- a] pyridines. Taylor & Francis.
- 5-Bromo-[1][2][3]triazolo[1, 5-a]pyridine, min 98%, 1 gram.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024-02-18). MDPI.
- Discovery of[1][2][12]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (2021-08-12). PubMed Central.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012-06-14). PubMed.
- Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013-09). PubMed.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022-09-15). MDPI.
- Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. (2008-01-23). Journal of Medicinal Chemistry.
- Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020-02-27). PubMed.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2024-05-22). Scientific Reports.
- New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. (2024-05-01). ACS Publications.
- 5-bromo-[1][2][3]triazolo[1,5-a]pyridine. Stenutz.
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Application Notes and Protocols for Nucleophilic Substitution on Bromotriazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Triazolopyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[4] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[5] Consequently, the development of efficient synthetic methodologies for the functionalization of this core is of paramount importance. Nucleophilic substitution on halo-substituted triazolopyridines, particularly bromotriazolopyridines, represents a powerful and versatile strategy for introducing a wide range of functional groups, thereby enabling the exploration of chemical space and the optimization of lead compounds.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the experimental setup for nucleophilic substitution reactions on bromotriazolopyridines. We will delve into the underlying principles of both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols and explaining the rationale behind experimental choices.
Understanding the Reactivity of Bromotriazolopyridines
The reactivity of bromotriazolopyridines in nucleophilic substitution is governed by the electronic nature of the heterocyclic system. The pyridine ring is inherently electron-deficient, a characteristic that is further enhanced by the fused electron-withdrawing triazole ring. This electron deficiency makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.
In the context of SNAr, the reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the triazolopyridine ring system helps to delocalize and stabilize this negative charge, thus facilitating the reaction. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
The position of the bromine atom on the pyridine ring significantly influences reactivity. Halogens at the 2- and 4-positions of a pyridine ring are generally more reactive towards nucleophilic substitution than those at the 3-position. This is because the nitrogen atom of the pyridine ring can directly participate in stabilizing the Meisenheimer complex through resonance when the attack occurs at the ortho or para positions.[6]
For bromotriazolopyridines, the 8-position is a common site for substitution. The reactivity at this position is influenced by the combined electronic effects of both the pyridine and triazole rings.
Experimental Protocols
This section provides detailed protocols for both non-catalyzed SNAr and palladium-catalyzed Buchwald-Hartwig amination reactions on 8-bromo-[1][2][3]triazolo[1,5-a]pyridines. These protocols are intended as a starting point and may require optimization for specific substrates and nucleophiles.
PART 1: Non-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
This approach is suitable for strong nucleophiles and electron-deficient bromotriazolopyridine substrates. The reactions are typically carried out at elevated temperatures in a polar aprotic solvent.
General Workflow for SNAr Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
Application Notes & Protocols: 5-Bromo-triazolo[1,5-a]pyridine as a Premier Building Block for Complex Molecule Synthesis
Application Notes & Protocols: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a Premier Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Triazolopyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern drug discovery and materials science.[4] Its rigid, planar structure and unique electronic properties make it a cornerstone for designing molecules with specific three-dimensional conformations that can effectively interact with biological targets.[5] This class of compounds is known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory, and anti-viral agents.[4][6]
The strategic introduction of a bromine atom at the 5-position transforms the parent heterocycle into 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine , a highly versatile and powerful building block. The C-Br bond serves as a robust and reliable synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, enabling the systematic exploration of chemical space in drug development and the construction of complex, functional molecules. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in key synthetic transformations.
Core Reactivity and Synthetic Utility
The synthetic power of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine lies almost exclusively in its capacity to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is sufficiently activated for oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle. This reactivity is the gateway to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1][7]
Key Transformations:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This is arguably the most widely used cross-coupling reaction for this building block. It enables the formation of a C(sp²)-C(sp²) bond by coupling the bromo-triazolopyridine with an organoboron reagent (e.g., a boronic acid or ester).[3][7] This reaction is indispensable for synthesizing biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of functional groups on the coupling partner.[8]
-
Buchwald-Hartwig Amination (C-N Bond Formation): The synthesis of arylamines is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a direct and general method for coupling 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine with a wide variety of primary and secondary amines.[9][10] This reaction has largely replaced harsher, classical methods for C-N bond formation due to its superior functional group tolerance and milder reaction conditions. The success of this transformation is highly dependent on the selection of a suitable phosphine ligand, which modulates the reactivity of the palladium catalyst.[1]
-
Sonogashira Coupling (C-C Bond Formation): For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium/copper co-catalyzed reaction couples the bromo-triazolopyridine with a terminal alkyne, providing access to rigid, linear extensions of the core scaffold.
The general workflow for these essential transformations begins with the careful setup of an inert reaction environment, followed by the strategic addition of reagents to initiate the catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine with a generic arylboronic acid.
Principle
The palladium-catalyzed reaction between 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and an arylboronic acid in the presence of a base facilitates the formation of a new carbon-carbon bond, yielding a 5-aryl-[1][2][3]triazolo[1,5-a]pyridine derivative.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Hexanes
-
Round-bottom flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure
-
Vessel Preparation: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (e.g., 198 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol). Subsequently, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane:Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-[1][2][3]triazolo[1,5-a]pyridine product.
Data Summary: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~89 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Ethanol | 80 | 12 | ~88[4] |
| 4 | 3,5-bis(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | ~82[12] |
Table data is representative and adapted from similar systems. Yields are approximate and may vary.[3][4][12]
Application Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine with an amine.
Principle
The palladium-catalyzed coupling of an aryl halide with an amine in the presence of a stoichiometric amount of base allows for the formation of a carbon-nitrogen bond, producing a 5-amino-[1][2][3]triazolo[1,5-a]pyridine derivative.[9] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials and Reagents
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Xantphos or similar bulky phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Standard workup and purification reagents
Experimental Procedure
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (198 mg, 1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 144 mg, 1.5 mmol) to a dry reaction vessel. Caution: Strong bases like NaOtBu are corrosive and moisture-sensitive.[1]
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly stir the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in a small amount of the reaction solvent to allow for pre-formation of the active catalyst.
-
Reagent Addition: Add the catalyst mixture to the main reaction vessel, followed by the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress via LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh, high-purity catalyst and ligands. Consider a pre-catalyst.[1] |
| Poor reagent quality | Use anhydrous, degassed solvents. Ensure the base is not hydrated. | |
| Inappropriate temperature | Screen a range of temperatures (e.g., 80-120 °C). Microwave irradiation can sometimes improve yields.[1] | |
| Side Product Formation | Proto-debromination (loss of Br) | Use a non-protic solvent. Ensure the base is sufficiently strong but non-nucleophilic. |
| Homocoupling of boronic acid | Add the boronic acid slowly or use a slight excess. Ensure efficient stirring. | |
| Difficulty in Purification | Residual Palladium | Filter the reaction mixture through a pad of celite or use a palladium scavenger resin during workup. |
| Co-eluting impurities | Optimize the chromatography solvent system; consider reverse-phase chromatography if necessary. |
Conclusion
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a cornerstone building block for the synthesis of complex molecules in medicinal chemistry and beyond. Its predictable reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides a reliable platform for late-stage functionalization and the rapid generation of compound libraries. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage the synthetic potential of this valuable heterocyclic scaffold.
References
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Messina, F. et al. (1998). The Chemistry of[1][2][13]Triazolo[1,5- a] pyridines. Taylor & Francis Online.
- Knight, S. D. et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PMC - PubMed Central.
- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF.
- Ali, M. A. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- ChemicalBook. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- RSC Publishing. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature.
- MySkinRecipes. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- NIH PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- NIH PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- ResearchGate. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
- Sigma-Aldrich. 5-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 143329-58-2.
- MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- ResearchGate. (2022). (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Sigma-Aldrich. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
- ResearchGate. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF.
- PubChemLite. 5-bromo-[1][2][13]triazolo[1,5-a]pyridine.
- Stenutz. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase.
- NIH. 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
- NIH PMC. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- NIH. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
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Application Notes and Protocols for the Functionalization of the Triazolopyridine Core
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[3][4][5] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6] The therapeutic potential of this core has driven the development of diverse synthetic methodologies for its construction and subsequent functionalization.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established and innovative protocols for the functionalization of the triazolopyridine core, with a focus on explaining the rationale behind experimental choices and ensuring reproducible outcomes.
The versatility of the triazolopyridine system allows for strategic modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties.[7] This guide will detail key functionalization strategies, including C-H functionalization, halogenation, and cross-coupling reactions, providing step-by-step protocols and insights into reaction mechanisms.
I. Direct C-H Functionalization: A Modern Approach to Core Elaboration
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic cores, bypassing the need for pre-functionalized starting materials.[6] For the triazolopyridine scaffold, this approach offers an efficient route to introduce new carbon-carbon and carbon-heteroatom bonds.
A. Copper-Catalyzed Benzylation via C-H Functionalization
A notable example is the copper(I)-catalyzed benzylation of the triazolopyridine core at the C3 position. This method utilizes N-tosylhydrazones as the benzylating agent, forming a C(sp²)-C(sp³) bond through a cross-coupling process.[1] This transformation is highly practical for synthesizing 3-benzylated triazolopyridines, which are of significant interest in medicinal chemistry.[1]
Mechanistic Insights
The proposed mechanism involves the in-situ generation of a diazo compound from the N-tosylhydrazone, which then reacts with the copper(I) catalyst to form a copper carbene intermediate. This intermediate then undergoes migratory insertion with the C-H bond of the triazolopyridine to afford the benzylated product.[1][2]
Caption: Proposed catalytic cycle for Cu(I)-catalyzed C-H benzylation.
Protocol 1: Copper-Catalyzed C-H Benzylation of[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
Substituted N-tosylhydrazone
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial, add[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.), the desired N-tosylhydrazone (1.2 equiv.), and CuI (10 mol%).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by the addition of DBU (2.0 equiv.).
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-benzylated triazolopyridine.
Data Summary:
| Entry | N-Tosylhydrazone Substituent | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 78 |
| 4 | 4-Chlorophenyl | 65 |
Yields are representative and may vary based on specific substrate and reaction optimization.
II. Halogenation: Gateway to Further Functionalization
Halogenated triazolopyridines are versatile intermediates that can be readily converted into a wide array of derivatives through various cross-coupling reactions.[8] The introduction of a halogen atom at a specific position of the core is a critical step in many synthetic routes.
A. Direct Halogenation Strategies
While direct electrophilic halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, several methods have been developed to achieve this transformation.[9] For triazoles, a convenient method for oxidative halogenation utilizes potassium halides with Oxone as an oxidant under transition-metal-free conditions.[10]
Protocol 2: Oxidative Bromination of the Triazolopyridine Core
Materials:
-
Potassium bromide (KBr)
-
Oxone (Potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
In a round-bottom flask, dissolve[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add potassium bromide (1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Oxone (1.5 equiv.) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the halogenated triazolopyridine.
III. Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. Halogenated triazolopyridines serve as excellent substrates for these transformations, enabling the introduction of aryl, alkyl, and other functional groups.[11]
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds.[8]
Protocol 3: Suzuki-Miyaura Coupling of a Bromo-triazolopyridine
Materials:
-
Bromo-substituted[1][2][3]triazolo[4,3-a]pyridine (e.g., 5-bromo-[1][2][3]triazolo[4,3-a]pyridine)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[8]
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base (e.g., K₂CO₃, K₃PO₄)[12]
-
A solvent system (e.g., Dioxane/Water, Toluene)
Procedure:
-
To a reaction flask, add the bromo-triazolopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
If using a solid ligand, add it at this stage (e.g., 2-4 mol%).
-
De-gas the flask by evacuating and backfilling with an inert gas several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Data Summary for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 78 |
Yields are illustrative and depend on the specific substrates and conditions.
IV. Conclusion and Future Perspectives
The functionalization of the triazolopyridine core is a dynamic area of research, continually evolving with the advent of new synthetic methodologies. The protocols outlined in this guide represent robust and widely applicable methods for the derivatization of this important heterocyclic system. Direct C-H functionalization offers an elegant and efficient approach, while halogenation followed by cross-coupling reactions provides a versatile platform for introducing a wide range of functional groups. As the demand for novel therapeutic agents and functional materials continues to grow, the development of even more sophisticated and sustainable methods for triazolopyridine functionalization will undoubtedly remain a key focus for the scientific community.[7]
References
- Reddy, M., Zhang, J., Gogula, T., & Zou, H. (2019). Copper(i)-catalyzed Benzylation of Triazolopyridine Through Direct C-H Functionalization. Organic & Biomolecular Chemistry, 17(32), 7455-7460. [Link]
- Das, S., et al. (2016). Copper-Catalyzed Direct Cross-Coupling of Triazolopyridine with N-Tosylhydrazones. The Journal of Organic Chemistry, 81(15), 6284-6291. [Link]
- Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105081. [Link]
- Zhao, Q., Geng, R., & Xu, Z. (2023).
- Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. [Link]
- Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
- Jones, G. (2004). The Chemistry of the Triazolopyridines: An Update. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-68). Academic Press. [Link]
- Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
- Abarca, B., et al. (1995). The Chemistry of[1][2][6]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry, 32(2), 357-363. [Link]
- Kotb, E. R., et al. (2020). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 839-856. [Link]
- Wang, N.-X., et al. (2024). Direct C–H functionalization on heteroaromatic rings. Organic & Biomolecular Chemistry. [Link]
- Jones, G. (2004). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 87, 1-68. [Link]
- Kotb, E. R., et al. (2020). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 839-856. [Link]
- Abarca, B., et al. (1995). The Chemistry of[1][2][6]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 32(2), 357-363. [Link]
- Monreal-Corona, R., et al. (2024). A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds. Chemical Science, 15(37), 13605-13617. [Link]
- Pathigoolla, A., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(35), 14216-14223. [Link]
- Reddy, G. S., et al. (2018). Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions. New Journal of Chemistry, 42(18), 15061-15065. [Link]
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- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Derivatization of 5-Bromo-triazolo[1,5-a]pyridine for SAR Studies
Application Notes and Protocols for the Derivatization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine for SAR Studies
Introduction: The[1][2][3]triazolo[1,5-a]pyridine Scaffold as a Privileged Motif in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine core is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery. Its structural resemblance to purine has led to its exploration as a bioisostere, resulting in derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties[1][2][4]. The development of potent and selective therapeutic agents often relies on systematic Structure-Activity Relationship (SAR) studies, which involve the synthesis and biological evaluation of a library of analogues to elucidate the impact of various substituents on a molecule's activity[5].
The 5-bromo-[1][2][3]triazolo[1,5-a]pyridine is a key intermediate for such studies, providing a reactive handle for the introduction of diverse chemical moieties. The bromine atom at the 5-position is particularly amenable to derivatization through modern palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, detailing the strategic considerations and step-by-step protocols for the derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridine via Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful and versatile methods for C-C and C-N bond formation in contemporary organic synthesis.
Strategic Considerations for Derivatization
The successful derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridine hinges on the selection of appropriate reaction conditions to achieve high yields and purity. The electronic nature of the triazolopyridine ring system influences the reactivity of the C-Br bond. The electron-withdrawing character of the fused triazole ring and the pyridine nitrogen atom activates the 5-position towards oxidative addition to a palladium(0) catalyst, a crucial initial step in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Key Experimental Choices:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often essential to promote the catalytic cycle, particularly the reductive elimination step, and to prevent catalyst deactivation.
-
Base: The base plays a multifaceted role, including the activation of the boronic acid in the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base (e.g., carbonates, phosphates, or alkoxides) must be compatible with the functional groups present in the coupling partners.
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly employed to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures. The use of degassed solvents is crucial to prevent the oxidation of the palladium(0) catalyst.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-[1][2][3]triazolo[1,5-a]pyridines
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the triazolopyridine core.
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 5-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.025 equiv.) and SPhos (0.05 equiv.) in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed 1,4-dioxane/water (to achieve a final concentration of ~0.1 M with respect to the starting bromide).
-
Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-[1][2][3]triazolo[1,5-a]pyridine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2.5) / SPhos (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.5) / SPhos (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 89 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2.5) / SPhos (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 82 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 75 |
Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-[1][2][3]triazolo[1,5-a]pyridines
The Buchwald-Hartwig amination provides a direct route to C-N bond formation, allowing for the introduction of primary and secondary amines at the 5-position. This is a particularly valuable transformation for SAR studies, as the amino group can serve as a key hydrogen bond donor or acceptor, significantly influencing ligand-target interactions.
Figure 2: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol:
Materials:
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 5-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add NaOtBu (1.5 equiv.).
-
Add the anhydrous, degassed solvent (to achieve a final concentration of ~0.1 M with respect to the starting bromide) via syringe.
-
Finally, add the amine (1.2 equiv.) via syringe.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired 5-amino-[1][2][3]triazolo[1,5-a]pyridine.
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | Aniline | Pd₂(dba)₃ (2.5) / XPhos (5) | NaOtBu | Toluene | 110 | 20 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Dioxane | 100 | 18 | 88 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ (3) / XPhos (6) | NaOtBu | Toluene | 110 | 24 | 78 |
Table 2: Representative conditions and yields for the Buchwald-Hartwig amination of 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Example Characterization Data for 5-phenyl-[1][2][3]triazolo[1,5-a]pyridine:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.85 (d, J = 7.2 Hz, 1H), 8.45 (s, 1H), 8.10 (d, J = 8.0 Hz, 2H), 7.60-7.50 (m, 3H), 7.40 (t, J = 7.2 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 152.1, 148.5, 142.3, 136.8, 130.2, 129.5, 128.9, 128.4, 117.6, 114.2.
-
HRMS (ESI) m/z: calcd for C₁₂H₉N₄ [M+H]⁺, 209.0822; found 209.0825.
Example Characterization Data for 5-(morpholino)-[1][2][3]triazolo[1,5-a]pyridine:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (d, J = 7.0 Hz, 1H), 8.20 (s, 1H), 7.50 (d, J = 8.8 Hz, 1H), 6.80 (dd, J = 8.8, 7.0 Hz, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.45 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.0, 149.8, 141.5, 129.1, 116.5, 112.8, 66.5, 51.2.
-
HRMS (ESI) m/z: calcd for C₁₀H₁₃N₄O [M+H]⁺, 205.1084; found 205.1087.
Conclusion
The derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridine is a critical step in the exploration of this privileged scaffold for drug discovery. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and versatile methods for introducing a wide range of substituents at the 5-position, facilitating comprehensive SAR studies. The protocols detailed in this application note provide a robust starting point for researchers to synthesize novel analogues for biological evaluation, ultimately contributing to the development of new therapeutic agents. Careful optimization of the reaction parameters, particularly the catalyst system and base, will be key to achieving high yields across a broad scope of coupling partners.
References
- Wang, X.-M., Xu, J., Li, Y.-P., Li, H., Jiang, C.-S., Yang, G.-D., Lu, S.-M., & Zhang, S.-Q. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
- Mekheimer, R. A., Sadek, K. U., & El-Nassar, S. A. (2015). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 20(12), 22135-22161. [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 912-915. [Link]
- Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 110, 129820. [Link]
- Zhang, Y., et al. (2022).
- Liu, Y., et al. (2020). Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. Bioorganic Chemistry, 94, 103441. [Link]
- Talele, T. T. (2010). Structure-based drug design. Indian Journal of Pharmaceutical Sciences, 72(4), 417. [Link]
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- Nakanishi, Y., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256-3262. [Link]
- The Royal Society of Chemistry. (n.d.). Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Farghaly, T.A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][2][3] and[1][2][6]-Triazoles. Mini-Reviews in Medicinal Chemistry, 24. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The First General Method for the Synthesis of N-Aryl Amides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]
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Application Notes and Protocols: The Strategic Use of 5-Bromo-triazolo[1,5-a]pyridine in Fragment-Based Drug Discovery
Application Notes and Protocols: The Strategic Use of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS). The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological target.[1] These initial interactions are often weak, with affinities in the millimolar to micromolar range. However, the true power of FBDD lies in the high quality of the starting points it generates. The small size and low complexity of fragments allow for a more thorough exploration of chemical space and often result in higher "hit rates" compared to HTS.[1] The subsequent structure-guided evolution of these initial fragment hits into potent, lead-like molecules through processes of growing, linking, or merging is a more efficient and rational approach to lead optimization.
A critical component of a successful FBDD campaign is the thoughtful design of the fragment library. The inclusion of fragments with specific chemical handles can provide significant advantages in the screening and validation process. This guide focuses on the strategic application of one such fragment: 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine .
The Dual Advantage of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
The choice of 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine as a screening fragment is underpinned by two key strategic advantages: the inherent biological relevance of the triazolopyridine scaffold and the utility of the bromine atom as a powerful tool for hit validation and structure-guided optimization.
The[2][3][4]triazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] This recurring motif is known to interact with a variety of protein targets, suggesting that it is a favorable scaffold for molecular recognition. Derivatives of this core have been identified as inhibitors of kinases, bromodomains, and other important drug targets.[3][7][8]
The bromine atom, on the other hand, serves a dual purpose. Firstly, it can participate in halogen bonding, a noncovalent interaction with protein backbone carbonyls or other electron-rich atoms that can contribute to binding affinity.[9] Secondly, and perhaps more importantly for FBDD, the bromine atom is an excellent anomalous scatterer in X-ray crystallography.[9][10][11] This property allows for the unambiguous identification of the fragment's binding location and orientation in the protein's active site, even in cases of weak binding and low occupancy, which are common in the initial stages of FBDD.[9][11]
Physicochemical Properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
A thorough understanding of the physicochemical properties of a fragment is essential for designing effective screening experiments and for subsequent medicinal chemistry efforts.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [2][9] |
| Molecular Weight | 198.02 g/mol | [2][9] |
| Melting Point | 145-150 °C | [9] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| SMILES | Brc1cccc2ncnn12 | [9] |
| InChIKey | FTRKHVUBTUHSQK-UHFFFAOYSA-N | [2][9] |
FBDD Workflow Utilizing 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
The following diagram illustrates a typical FBDD workflow, highlighting the key stages where 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine's unique properties are leveraged.
Caption: FBDD workflow highlighting the progression from initial screening to lead optimization.
Experimental Protocols
The following are detailed protocols for the key experimental stages of an FBDD campaign using 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak binding events characteristic of fragment screening.[12]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
5-Bromo-[2][3][4]triazolo[1,5-a]pyridine and other fragments, dissolved in 100% DMSO to create stock solutions.
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration in a low ionic strength buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer. The final DMSO concentration should be kept constant across all samples (typically ≤ 5%).
-
Inject a high concentration of each fragment (e.g., 200 µM) over the target and reference flow cells.
-
Monitor the change in response units (RU). A significant increase in RU on the target surface relative to the reference surface indicates a binding event.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Fragments showing a response significantly above the baseline are considered initial hits.
-
Rationale: SPR provides real-time, label-free detection of binding, making it highly efficient for primary screening.[12] The use of a reference cell is crucial to correct for non-specific binding and buffer effects.
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and can provide information about the binding site on the protein.[13]
Objective: To confirm the binding of initial hits from the primary screen and to gain initial structural insights.
Methodology - Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample.
-
Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The presence of these signals confirms the binding interaction.
-
Methodology - Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):
-
Sample Preparation:
-
Produce isotopically labeled (¹⁵N) protein.
-
Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titrate in the fragment hit and acquire a series of ¹H-¹⁵N HSQC spectra at different fragment concentrations.
-
-
Data Analysis:
-
Compare the HSQC spectra of the protein with and without the fragment. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate that the corresponding residues are in or near the fragment's binding site.
-
Rationale: NMR is a solution-based technique that directly observes the binding event, reducing the likelihood of false positives.[3][13] Ligand-observed methods are faster for screening, while protein-observed methods provide valuable information about the binding site on the protein.[14]
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[12][15]
Objective: To determine the three-dimensional structure of the target protein in complex with 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine.
Methodology:
-
Crystal Preparation:
-
Obtain high-quality crystals of the target protein. This can be a significant bottleneck in the process.[16]
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine and allow them to incubate.
-
Co-crystallization: Alternatively, set up crystallization trials with the protein already in the presence of the fragment.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer in an X-ray beamline.
-
Collect a full diffraction dataset. To leverage the anomalous signal from the bromine atom, it is advantageous to collect data at an X-ray wavelength near the bromine absorption edge.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known structure of the protein.
-
Generate electron density maps. The presence of the bromine atom will give rise to a strong peak in the anomalous difference Fourier map, confirming the location of the fragment.[9][11]
-
Build the fragment into the electron density and refine the structure of the protein-fragment complex.
-
Rationale: The anomalous scattering from the bromine atom provides an unambiguous signal for the location of the 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine fragment, which is particularly useful for weakly binding fragments where the electron density might otherwise be ambiguous.[9][10][11]
From Hit to Lead: The Path Forward
Once the binding mode of 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine is confirmed by X-ray crystallography, the structure provides a roadmap for medicinal chemistry efforts.
Caption: Elaboration of the initial fragment hit into a lead compound.
The bromine atom can be replaced with other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the surrounding chemical space and engage with nearby amino acid residues, thereby increasing potency and selectivity. The triazolopyridine core serves as a stable anchor, while modifications are made at the bromine position and other available positions on the ring system.
Conclusion
5-Bromo-[2][3][4]triazolo[1,5-a]pyridine is a strategically designed fragment that offers significant advantages in FBDD campaigns. The combination of a biologically relevant scaffold and a synthetically tractable handle that also aids in crystallographic validation makes it a valuable tool for identifying high-quality starting points for drug discovery programs. The protocols and rationale outlined in this guide provide a framework for researchers to effectively utilize this and similar fragments in their own FBDD efforts.
References
- PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information.
- Sygnature Discovery. Fragment Screening | Drug Discovery.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
- Zhao, Y., Geng, R., & Xu, X. (2023). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org.
- Pellecchia, M., Bertini, I., Grzesiek, S., & Wüthrich, K. (2008). NMR in drug discovery. Nature reviews. Drug discovery, 7(3), 211–219.
- Tiefenbrunn, T. K., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical biology & drug design, 82(5), 545–554.
- Singh, R., Kaur, H., & Kumar, K. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104411.
- Tiefenbrunn, T. K., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed.
- GeneOnline. (2023). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News.
- Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in biochemistry, 63(1), 103–113.
- Jones, G. (2008). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
- Tiefenbrunn, T. K., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2013). Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. ResearchGate.
- Renaud, J., Chung, C. W., Danielson, U. H., Egner, U., Hennig, M., Hubbard, R. E., & Gancia, E. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(5), 213–218.
- Stenutz, R. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Li, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127225.
- Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2002). The Chemistry of[1][2][17]Triazolo[1,5- a] pyridines.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Wang, W., et al. (2020). Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Chinese Chemical Letters, 31(2), 433-436.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European journal of medicinal chemistry, 165, 332–346.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate.
- Engel, J. C., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 154-158.
- Wishart, N., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & medicinal chemistry letters, 23(11), 3149–3153.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
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Application Note & Protocol: Comprehensive Analytical Characterization of 5-Bromo-triazolo[1,5-a]pyridine Derivatives
Application Note & Protocol: Comprehensive Analytical Characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivatives
Abstract
This document provides a detailed guide to the essential analytical techniques for the structural and purity characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols. The methodologies outlined herein ensure robust and reliable characterization, forming a critical component of any research and development workflow involving this class of heterocyclic compounds.
Introduction: The Importance of Rigorous Characterization
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[6] The introduction of a bromine atom at the 5-position specifically serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[7]
Core Analytical Workflow
A robust analytical workflow for these derivatives relies on the synergistic use of several techniques. Each method provides a unique piece of the structural puzzle. The primary techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the molecular skeleton and confirmation of substituent positions.
-
Mass Spectrometry (MS): For accurate mass determination and confirmation of elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
X-Ray Crystallography: For unambiguous determination of the three-dimensional molecular structure in the solid state.
The following diagram illustrates the logical flow of the characterization process.
Caption: Logical workflow for the comprehensive characterization of novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of organic molecules. For 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is typically sufficient to assign all proton and carbon signals.[8][9][10]
3.1. Theoretical Considerations & Expected Spectra
The parent 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine core has a distinct set of signals. The protons on the pyridine ring (C6, C7, C8) form a coupled system, and the triazole proton (C2) appears as a singlet. The bromine atom at C5 exerts a significant deshielding effect on the neighboring protons.
-
¹H NMR: Expect signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (J-values) are critical for assigning positions. For instance, H7 will be a triplet of doublets (or ddd), coupling to H6 and H8.[8]
-
¹³C NMR: The carbon directly attached to the bromine (C5) will be significantly shifted. Its signal may be broader or have a lower intensity. Other aromatic carbons will appear in the typical δ 110-150 ppm range.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Essential for identifying which protons are coupled to each other, confirming the connectivity of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous carbon assignments.
-
3.2. Step-by-Step Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble. DMSO-d₆ is often a good starting point for polar heterocyclic compounds.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required beyond the solvent residual peak.
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition:
-
Pulse Program: zg30 (or standard 30-degree pulse).
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans (NS): 16-64 (adjust for concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C{¹H} Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).
-
Number of Scans (NS): 1024 or more (as ¹³C is less sensitive).
-
Relaxation Delay (D1): 2 seconds.
-
-
2D COSY & HSQC: Utilize standard library pulse programs (cosygpqf, hsqcedetgpsisp2.3). The number of increments and scans will depend on the desired resolution and sample concentration.
-
3.3. Data Interpretation Example
| Technique | Expected Observation for 5-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine | Causality & Rationale |
| ¹H NMR | Singlet for C2-H (~δ 8.5 ppm). Doublet for C6-H. Doublet for C7-H. Singlet for CH₃ (~δ 2.5 ppm). | The C2 proton has no adjacent proton neighbors. C6 and C7 protons are coupled. The methyl group protons are isolated. |
| ¹³C NMR | Signal for C5 (attached to Br) at ~δ 110-120 ppm. Other aromatic carbons at δ 120-150 ppm. Methyl carbon ~δ 20-25 ppm. | The electronegative bromine atom shields the attached carbon (C5), shifting it upfield relative to other carbons in similar systems. |
| HSQC | Cross-peaks correlating the proton signals for C2-H, C6-H, C7-H, and CH₃ to their respective carbon signals. | This experiment directly links the proton and carbon frameworks, confirming assignments made from 1D spectra. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition.[11][12]
4.1. Ionization Techniques
For triazolopyridine derivatives, which possess moderate polarity and basic nitrogen atoms, the following ionization techniques are most suitable:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically produces the protonated molecule [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules than ESI. It can also produce [M+H]⁺ ions.
4.2. Isotopic Pattern of Bromine
A key diagnostic feature for these compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 mass-to-charge (m/z) units.[13] This is a definitive piece of evidence for the presence of bromine.
4.3. Step-by-Step Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for the analysis.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Method:
-
LC System:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes. Formic acid is added to aid in protonation for ESI.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Detector (e.g., Q-TOF for HRMS):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 250-350 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire in full scan mode. If fragmentation data is desired, perform tandem MS (MS/MS) experiments.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of interest.
-
Identify the [M+H]⁺ ion cluster. Verify the 1:1 isotopic pattern for the bromine atom.
-
Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak (the one corresponding to ⁷⁹Br). The calculated formula should match the expected formula with an error of < 5 ppm.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound. For drug development, achieving high purity (>95%) is often a regulatory requirement.
5.1. Method Development Principles
The goal is to develop a method that can separate the target compound from any starting materials, by-products, or degradation products.
-
Column Choice: A reversed-phase C18 column is the workhorse for compounds of this polarity.
-
Mobile Phase: A mixture of water (or buffer) and an organic solvent (acetonitrile or methanol) is standard. Acetonitrile often provides sharper peaks.[1]
-
Additive: Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape for basic compounds like triazolopyridines by ensuring consistent protonation.[1][2]
-
Detection: UV detection is most common. The detection wavelength should be set to the λ_max (wavelength of maximum absorbance) of the compound to ensure the highest sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector during method development.
5.2. Protocol: Purity Assessment by Reversed-Phase HPLC
-
Determine λ_max:
-
Prepare a dilute solution (~10 µg/mL) of the compound in the mobile phase.
-
Scan the solution from 200-400 nm using a UV-Vis spectrophotometer to find the λ_max.
-
-
Sample Preparation:
-
Accurately prepare a sample solution at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0-20 min: 10% B to 90% B.
-
20-25 min: Hold at 90% B.
-
25-26 min: 90% B to 10% B.
-
26-30 min: Hold at 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at the predetermined λ_max.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100 (% Area).
-
Caption: Standard workflow for HPLC-based purity determination.
X-Ray Crystallography
While not a routine technique for every sample, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It reveals the precise 3D arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.[14][15]
6.1. When to Pursue Crystallography
-
When the structure cannot be definitively assigned by NMR alone.
-
To confirm the regiochemistry of a reaction where multiple isomers are possible.
-
To understand solid-state packing and intermolecular interactions (e.g., hydrogen bonding) which can influence physical properties like solubility.
6.2. Protocol: Growing Diffraction-Quality Crystals
Growing good crystals is often more of an art than a science. The key is to find conditions where the compound slowly and controllably comes out of solution.
-
Purify the Material: The compound must be highly pure (>98% by HPLC) to form a good crystal lattice.
-
Choose a Solvent System: The compound should be sparingly soluble at room temperature but fully soluble when heated.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate) in a vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution in a small, open container (e.g., on a coverslip for hanging drop). Place this inside a larger, sealed chamber that contains a reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.
-
Once suitable crystals are obtained, they can be analyzed at a crystallography facility.[15][16]
Conclusion
The analytical characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine derivatives is a critical process that requires a multi-technique approach. By systematically applying NMR for structural elucidation, MS for molecular formula confirmation, and HPLC for purity assessment, researchers can build a comprehensive and reliable data package for their compounds. When necessary, X-ray crystallography provides the final, definitive proof of structure. Following the protocols and principles outlined in this guide will ensure the generation of high-quality, trustworthy data, which is the foundation of successful research and development in medicinal chemistry.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
- What is the synthesis and application of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine?. (n.d.).
- ResearchGate. (n.d.). X-ray single crystal data determined for 5v.
- Abarca, B., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Cambridge University Press.
- ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of compound 5.
- Gherdan, V. R., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2018). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS).
- MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
- PubChemLite. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Stenutz. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- ResearchGate. (2023). The Chemistry of the[1][2][17]Triazolo[1,5-a]pyridines: An Update.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- National Center for Biotechnology Information. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
- ResearchGate. (2019). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
- Gilandoust, M., et al. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData.
- Taylor & Francis Online. (n.d.). The Chemistry of[1][2][17]Triazolo[1,5- a] pyridines.
- Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds.
- MDPI. (2022). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- YouTube. (2023). Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry.
- Zenodo. (2023). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[1][2][3] Triazolo [1,5-a] Pyridine Derivatives.
- OUCI. (2026). Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation.
- National Center for Biotechnology Information. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
- MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
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The Strategic Functionalization of 5-Bromo-triazolo[1,5-a]pyridine: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Privileged Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active agents.[1][4] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[1] Notable drugs such as the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib feature this core structure, underscoring its therapeutic significance.[4]
The functionalization of this scaffold is paramount for modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the strategic derivatization of the triazolo[1,5-a]pyridine core, particularly from readily accessible halo-substituted precursors like 5-Bromo-triazolo[1,5-a]pyridine. This guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this key substrate, offering researchers a practical framework for the synthesis of novel and diverse compound libraries.
Core Principles: Understanding the Catalytic Cycle and Key Parameters
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that interconverts between Pd(0) and Pd(II) oxidation states.[5] A generalized workflow for these reactions is depicted below. Success hinges on the careful selection of the palladium precursor, ligand, base, and solvent, each playing a critical role in the efficiency and selectivity of the transformation.
Diagram: Generalized Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the triazolopyridine core and various aryl or heteroaryl moieties, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.[6][7]
Causality in Experimental Design
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for Suzuki couplings of bromo-N-heterocycles.[8] The triphenylphosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle. For more challenging couplings, or to improve reaction rates and yields, more electron-rich and bulky phosphine ligands like SPhos can be employed in conjunction with a Pd(II) precursor like Pd(OAc)₂.[9]
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent and water is typically used. Dioxane/water or ethanol/water are common choices that facilitate the dissolution of both the organic and inorganic reagents.[6][8]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed Ethanol
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed ethanol to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at 80 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-[1][2][3]triazolo[1,5-a]pyridine.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Ethanol | 80 | 12 | 88 | [8] |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | >90 (analogous substrate) | [10] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | >90 (analogous substrate) | [10] |
Heck Reaction: Synthesis of Alkenyl-Substituted Triazolopyridines
The Heck reaction allows for the introduction of alkenyl groups, providing access to compounds with different geometries and potential for further functionalization.[5][11]
Causality in Experimental Design
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective catalyst precursor.[12]
-
Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[12]
-
Solvent: Polar aprotic solvents like DMF or DMA are generally effective for the Heck reaction.[12]
-
Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can improve reaction efficiency, particularly for less reactive bromides.[13]
Detailed Protocol: Heck Reaction
Materials:
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction vessel
Procedure:
-
In a sealed vessel, combine 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the alkene (1.5 eq), and Pd(OAc)₂ (1-2 mol%).
-
Add anhydrous DMF and triethylamine (2.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-130 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to yield the 5-alkenyl-[1][2][3]triazolo[1,5-a]pyridine.
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | Good (analogous substrate) | [13] |
| Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | Good (analogous substrate) | [13] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | Good (analogous substrate) | [13] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable for their linear geometry and their utility as synthetic handles for further transformations, such as click chemistry.[14][15]
Causality in Experimental Design
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the terminal alkyne.[3][14]
-
Catalyst System: A common system is dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] with copper(I) iodide (CuI).[3]
-
Base: A mild amine base, such as diisopropylamine or triethylamine, is used to deprotonate the terminal alkyne and neutralize the generated acid.[3]
-
Solvent: Anhydrous solvents like THF or DMF are typically used.[3]
Diagram: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling
Materials:
-
Terminal alkyne (1.1 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (2.5-5 mol%)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the palladium and copper catalysts.
-
Add anhydrous THF, followed by diisopropylamine.
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.
-
Monitor the reaction progress by TLC. The reaction is often complete within 3-6 hours.[3]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5-alkynyl-[1][2][3]triazolo[1,5-a]pyridine.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 (analogous substrate) | [3] |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | High (general) | [3][15] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Triethylamine | DMF | 50°C | High (general) | [14] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for synthesizing arylamines, which are ubiquitous in pharmaceuticals.[2][16] This reaction allows for the coupling of a wide range of primary and secondary amines to the triazolopyridine core.
Causality in Experimental Design
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often required to facilitate the challenging reductive elimination step and prevent catalyst decomposition.[2][17]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this purpose.[18]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred to avoid side reactions.[18]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq) to a dry reaction vessel.
-
Add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to yield the 5-amino-[1][2][3]triazolo[1,5-a]pyridine.
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | High (general) | [17][18] |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu | Toluene | 100 | High (general) | [2] |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | High (general) | [17][18] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of 5-Bromo-triazolo[1,5-a]pyridine are indispensable tools for the synthesis of diverse and complex molecules for drug discovery and development. The protocols outlined in this guide provide a robust starting point for researchers. It is crucial to recognize that for each specific coupling partner, optimization of the catalyst, ligand, base, and solvent may be necessary to achieve maximal yields and purity. The continued development of more active and stable catalyst systems will undoubtedly further expand the scope and utility of these powerful transformations, enabling the synthesis of the next generation of triazolopyridine-based therapeutics.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Various Authors. (2024). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 5 and 6.
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Royal Society of Chemistry. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Various Authors. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using redox-active N-CN reagent. Research Square. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett. [Link]
- Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
- Wikipedia contributors. (2023). Triazolopyridine. Wikipedia, The Free Encyclopedia. [Link]
- Gholinejad, M., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
- Radi, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Mistry, N. et al. (2024).
- Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI. [Link]
- Loubidi, M., et al. (2018). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
- Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
- Topchiy, M. A., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (2022).
- Various Authors. (2024).
- Mistry, N. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Various Authors. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]
- Various Authors. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Search Results. BJOC. [Link]
- Guda, V. V., et al. (2022).
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Application Notes and Protocols for the Purification of 5-Bromo-triazolo[1,5-a]pyridine
Application Notes and Protocols for the Purification of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery.[4] Its derivatives have shown a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutics.[5] The purity of this starting material is paramount, as impurities can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and ultimately impact the biological activity and safety of the final compounds. This guide provides a detailed overview of the common impurities encountered during the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and offers robust protocols for its purification.
Understanding the Impurity Profile
The purification strategy for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is dictated by the potential impurities that can arise during its synthesis. A common synthetic route involves the cyclization of a 2-hydrazinopyridine derivative. Potential impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-amino-6-bromopyridine or 2-hydrazino-6-bromopyridine.
-
Regioisomers: Depending on the cyclization conditions, isomeric triazolopyridine structures could potentially form.
-
Over-brominated Species: If the starting pyridine is brominated, di-brominated pyridines can be a potential impurity.[6]
-
Hydrolysis Products: The triazolo ring may be susceptible to hydrolysis under certain conditions.
-
Residual Solvents and Reagents: Such as ethanol, acetic acid, or any catalysts used in the synthesis.
A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurity profile and selecting the most effective purification method.
Purification Strategies: A Multi-faceted Approach
The purification of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine often requires a combination of techniques to achieve the high purity (>98%) typically required for pharmaceutical applications. The choice of method depends on the scale of the purification and the nature of the impurities.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying crystalline solids.[3] The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[2][7]
Protocol for Recrystallization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine into several test tubes.
-
Add a few drops of a test solvent to each tube. Potential solvents include ethanol, methanol, ethyl acetate, acetonitrile, and toluene, or a two-solvent system like ethanol/water or ethyl acetate/hexanes.[2][7]
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this temperature.
-
Gently heat the test tubes. A suitable solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The optimal solvent will yield a high recovery of crystalline material.
-
-
Recrystallization Procedure (Single Solvent - e.g., Ethanol):
-
Place the crude 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and add the solvent in small portions.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Dry the purified crystals in a vacuum oven.
-
Column Chromatography: For More Challenging Separations
Column chromatography is an indispensable tool for separating compounds with similar polarities.[8] For N-heterocyclic compounds like 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, silica gel is a common stationary phase. However, the basic nature of the pyridine nitrogen can sometimes lead to peak tailing on acidic silica gel.
**dot
Caption: General workflow for purification by column chromatography.
Protocol for Silica Gel Column Chromatography
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. Good starting points for N-heterocycles include ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/ethyl acetate.[9] For a related compound, 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine, a methanol:dichloromethane (10:90) eluent was effective.[5]
-
The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the desired product and good separation from impurities.
-
To mitigate peak tailing, consider adding a small amount of triethylamine (0.1-1%) to the eluent system.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Product Isolation:
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | High purity for crystalline solids, scalable, cost-effective. | Not suitable for all compounds, potential for product loss in mother liquor. | Initial purification of crude crystalline solids. |
| Column Chromatography | Differential adsorption | High resolution for complex mixtures, applicable to a wide range of compounds. | More time-consuming, requires larger solvent volumes, potential for sample decomposition on silica. | Separating closely related impurities and final purification. |
Quality Control and Purity Assessment
After purification, it is essential to assess the purity of the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is 145-150 °C.
Conclusion
The successful purification of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a critical step in its use as a synthetic intermediate. A combination of recrystallization and column chromatography, guided by a good understanding of the potential impurity profile, will consistently yield material of high purity. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their purification strategies for this important heterocyclic compound.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- University of Rochester, Department of Chemistry.
- Successful Flash Chrom
- Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- SOP: FLASH CHROM
- Sigma-Aldrich. 5-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 143329-58-2.
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- What is the synthesis and application of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine?.
- Organic Syntheses Procedure. 2,3-diaminopyridine.
- Stenutz, R. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- Acmec Biochemical. 143329-58-2[5-Bromo-[1][2][3]triazolo[1,5-a]pyridine].
- Moldb. 143329-58-2 | 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
- PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- ResearchGate. (2018). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: Efficient one-pot synthesis of 1,2,4-triazolo[4,3-a] pyridines.
- ResearchGate. (2014).
- ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
- Wikipedia. Triazolopyridine.
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- ResearchGate. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
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- BLDpharm. 1550773-80-2|5-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
- Biocompare.
- Google Patents. WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.
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Screening Assays for Triazolopyridine-Based Compounds: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Triazolopyridine Scaffold
Triazolopyridine-based compounds represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This heterocyclic ring system is a key structural motif in numerous approved drugs and clinical candidates, underscoring its therapeutic potential across a wide range of diseases. The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, enabling these compounds to interact with a diverse array of biological targets.[1][2]
The therapeutic applications of triazolopyridine derivatives are extensive, encompassing treatments for central nervous system disorders, cancer, infectious diseases, and metabolic conditions.[1][2][3] For instance, the well-known antidepressant Trazodone features a triazolopyridine core and functions by modulating serotonergic pathways.[4] More recently, this versatile scaffold has been incorporated into novel inhibitors of bromodomain-containing protein 4 (BRD4) for oncology and anti-HIV applications, and diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors for metabolic disorders.[5][6][7][8]
Given the diverse biological targets of triazolopyridine compounds, a strategic and well-designed screening cascade is paramount for the identification and characterization of novel drug candidates. This application note provides detailed protocols and insights into a selection of key screening assays relevant to the major therapeutic areas where triazolopyridine-based compounds have shown promise. The assays are presented to be robust and self-validating, with an emphasis on understanding the underlying principles to enable researchers to adapt and troubleshoot these methods effectively.
I. Neuroscience: Targeting Serotonergic Pathways
A significant number of triazolopyridine derivatives owe their therapeutic effects to the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. Key targets include serotonin receptors, such as the 5-HT2A receptor, and the serotonin transporter (SERT).[4]
A. 5-HT2A Receptor Functional Assay: Calcium Flux
Scientific Principle: The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR).[5] Agonist binding to the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes, providing a direct readout of receptor activation.
Experimental Workflow:
Caption: Workflow for a 5-HT2A calcium flux assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Seed cells into a 96- or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the triazolopyridine compounds in the assay buffer.
-
After the dye-loading incubation, gently wash the cells with the assay buffer.
-
Add the diluted compounds to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Prepare a solution of a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80) for antagonist screening, or a range of concentrations for agonist screening.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist solution and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For antagonists, plot the % inhibition of the agonist response against the compound concentration to determine the IC50 value.
-
For agonists, plot the ΔF against the compound concentration to determine the EC50 value.
-
| Parameter | Recommendation |
| Cell Line | CHO-K1 or HEK293 stably expressing human 5-HT2A |
| Plate Format | 96- or 384-well, black-walled, clear-bottom |
| Calcium Dye | Fluo-4 AM or Cal-520 AM |
| Agonist | Serotonin (5-HT) |
| Readout | Fluorescence intensity |
B. Serotonin Transporter (SERT) Uptake Assay
Scientific Principle: The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonergic signal.[9] Many antidepressants, including some triazolopyridine derivatives, act by inhibiting SERT. This assay measures the ability of a compound to block the uptake of a labeled substrate (either radioactive [3H]5-HT or a fluorescent analog) into cells expressing SERT.[9][10]
Experimental Workflow:
Caption: Workflow for a SERT uptake assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human SERT in the appropriate medium.
-
Seed the cells into a 96-well plate and grow to confluence.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the triazolopyridine compounds in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash the cell monolayer with the assay buffer.
-
Add the diluted compounds to the wells and incubate for 10-20 minutes at 37°C.
-
-
Substrate Uptake:
-
Prepare a solution of the labeled substrate (e.g., [3H]serotonin or a fluorescent SERT substrate) in the assay buffer.
-
Add the labeled substrate to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
-
-
Signal Detection:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100).
-
If using a radioactive substrate, transfer the lysate to a scintillation vial, add scintillation cocktail, and count using a scintillation counter.
-
If using a fluorescent substrate, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent SERT inhibitor, such as fluoxetine) from the total uptake.
-
Plot the % inhibition of specific uptake against the compound concentration to calculate the IC50 value.
-
| Parameter | Recommendation |
| Cell Line | HEK293 stably expressing human SERT |
| Plate Format | 96-well |
| Substrate | [3H]serotonin or a fluorescent SERT substrate |
| Positive Control | Fluoxetine or Citalopram |
| Readout | Scintillation counting or fluorescence intensity |
II. Oncology: Targeting Epigenetic Regulators and Kinases
The triazolopyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Key targets in this area include the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, and the phosphoinositide 3-kinase (PI3K) signaling pathway.[8][11]
A. BRD4 Inhibitor Screening: TR-FRET Assay
Scientific Principle: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in transcriptional regulation of oncogenes like c-Myc.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying protein-protein and protein-ligand interactions.[12][13] In this assay, a terbium- or europium-labeled BRD4 protein (donor) and a biotinylated, acetylated histone peptide bound to a fluorescently labeled streptavidin (acceptor) are brought into proximity. Excitation of the donor results in energy transfer to the acceptor and emission of a specific FRET signal. Small molecule inhibitors that bind to the acetyl-lysine binding pocket of BRD4 disrupt this interaction, leading to a decrease in the FRET signal.[12]
Experimental Workflow:
Caption: Workflow for a BRD4 TR-FRET assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the terbium-labeled BRD4, biotinylated acetylated histone H4 peptide, and dye-labeled streptavidin to their working concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a low-volume 384-well plate.
-
Add serial dilutions of the triazolopyridine compounds or a known BRD4 inhibitor (e.g., JQ1) as a positive control.
-
Add the terbium-labeled BRD4 to all wells.
-
Add the pre-mixed biotinylated histone peptide and dye-labeled streptavidin to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Typically, the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) is measured after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., emission at 665 nm / emission at 620 nm).
-
Plot the % inhibition of the TR-FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommendation |
| Protein | Terbium-labeled human BRD4 (BD1 or BD2) |
| Ligand | Biotinylated, acetylated histone H4 peptide |
| Acceptor | Dye-labeled streptavidin |
| Plate Format | Low-volume 384-well |
| Readout | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
B. PI3K Activity Assay: Luminescence-Based
Scientific Principle: Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, playing a critical role in cell growth, proliferation, and survival.[14] Dysregulation of the PI3K pathway is common in cancer. This assay quantifies the activity of PI3K by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the PI3K activity.
Experimental Workflow:
Caption: Workflow for a PI3K luminescence-based assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the PI3K reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).
-
Prepare a mixture of the lipid substrate (e.g., PIP2) and the reaction buffer.
-
Dilute the PI3K enzyme (e.g., p110α/p85α) in the buffer/lipid mixture.
-
-
Kinase Reaction:
-
In a 384-well plate, add serial dilutions of the triazolopyridine compounds or a known PI3K inhibitor (e.g., Wortmannin) as a positive control.
-
Add the diluted PI3K enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add a detection reagent that contains an enzyme to convert ADP to ATP and a luciferase/luciferin mixture.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.
-
Plot the % inhibition of luminescence against the compound concentration to determine the IC50 value.
-
| Parameter | Recommendation |
| Enzyme | Recombinant human PI3K (e.g., p110α/p85α) |
| Substrate | Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Detection Method | Luminescence (e.g., ADP-Glo™) |
| Plate Format | 384-well, white, opaque |
| Readout | Luminescence intensity |
III. Metabolic Disorders: Targeting Lipid Metabolism
Triazolopyridine derivatives have also been explored for the treatment of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and obesity. A key target in this area is Diacylglycerol O-acyltransferase 2 (DGAT2).[5][6]
A. DGAT2 Inhibition Assay: LC/MS-Based
Scientific Principle: DGAT2 catalyzes the final step in triglyceride synthesis, the conversion of diacylglycerol (DAG) to triacylglycerol (TAG). A direct and label-free method to measure DGAT2 activity is to quantify the formation of the TAG product using liquid chromatography-mass spectrometry (LC/MS). This approach offers high sensitivity and specificity, allowing for the use of impure enzyme preparations and substrate concentrations at or below the Km.
Experimental Workflow:
Caption: Workflow for a DGAT2 LC/MS-based assay.
Detailed Protocol:
-
Enzyme Preparation:
-
Prepare microsomes from cells overexpressing DGAT2 (e.g., Sf9 or HEK293 cells).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or deep-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Add serial dilutions of the triazolopyridine compounds.
-
Add the DGAT2-containing microsomes.
-
Initiate the reaction by adding the substrates, diacylglycerol (e.g., diolein) and an acyl-CoA (e.g., oleoyl-CoA).
-
Incubate at 37°C for 30-60 minutes.
-
-
Sample Preparation for LC/MS:
-
Stop the reaction by adding an extraction solvent (e.g., isopropanol:dichloromethane with formic acid) containing an internal standard (e.g., a triacylglycerol with a unique mass).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic phase to a new plate or vials for LC/MS analysis.
-
-
LC/MS Analysis:
-
Inject the samples onto a suitable LC column (e.g., a C18 column) and elute with a gradient of organic solvents.
-
Detect the product triacylglycerol and the internal standard using a mass spectrometer operating in a suitable mode (e.g., selected ion monitoring).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the product to the peak area of the internal standard.
-
Plot the % inhibition of product formation against the compound concentration to determine the IC50 value.
-
| Parameter | Recommendation |
| Enzyme Source | Microsomes from DGAT2-overexpressing cells |
| Substrates | Diacylglycerol (e.g., diolein), Acyl-CoA (e.g., oleoyl-CoA) |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC/MS) |
| Internal Standard | A triacylglycerol with a distinct mass |
| Readout | Peak area ratio of product to internal standard |
IV. General Cytotoxicity Assessment
For any drug discovery program, it is crucial to assess the general cytotoxicity of the compounds to distinguish between target-specific effects and non-specific toxicity. Several assays are available to measure cell viability and cytotoxicity.
A. CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Principle: This assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[1][4] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in culture.[4]
Experimental Workflow:
Caption: Workflow for a CellTiter-Glo® assay.
Detailed Protocol:
-
Cell Plating:
-
Seed a suitable cancer cell line into a 96- or 384-well white-walled plate at an appropriate density.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyridine compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the % cell viability (relative to untreated control cells) against the compound concentration to determine the IC50 value.
-
| Parameter | Recommendation |
| Plate Format | 96- or 384-well, white, opaque |
| Reagent | CellTiter-Glo® Luminescent Cell Viability Assay |
| Incubation Time | 48-72 hours (compound exposure) |
| Readout | Luminescence intensity |
Conclusion
The triazolopyridine scaffold continues to be a rich source of novel therapeutic agents. The successful discovery and development of these compounds rely on the implementation of robust and relevant screening assays. This application note has provided detailed protocols for a selection of key assays targeting a range of biological pathways implicated in neuroscience, oncology, and metabolic disorders. By understanding the principles behind these assays and following the detailed methodologies, researchers can effectively screen and characterize triazolopyridine-based compounds, accelerating the journey from hit identification to lead optimization.
References
- Trazodone, a triazolopyridine derivative, in primary depressive disorder.
- Triazolopyridines: Advances in Synthesis and Applic
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 2023;16(10):105181. [Link]
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchG
- Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Tre
- Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. 2024. [Link]
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 L
- The Chemistry of the Triazolopyridines: An Update - ResearchG
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. [Link]
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed. [Link]
- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [Link]
- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. [Link]
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [Link]
- Automate BRD4 Bromodomain TR-FRET Assays For HTS Applic
- BRD4 (BD1) TR-FRET Assay Kit - BPS Bioscience. [Link]
- Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
- SERT Transporter Assay - BioIVT. [Link]
- Serotonin 2A (5-HT2A)
- Development of a 5-hydroxytryptamine(2A)
- Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC - NIH. [Link]
- Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed. [Link]
- Identification of DGAT2 Inhibitors Using Mass Spectrometry - ResearchG
- Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC - NIH. [Link]
- DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - NIH. [Link]
- What are DGAT2 inhibitors and how do they work?
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- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
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Application Notes & Protocols for Developing Cell-Based Assays for 5-Bromo-triazolo[1,5-a]pyridine Analogues
Introduction: The Therapeutic Promise of the Triazolopyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[3] Analogues have been investigated as potent agents against a variety of diseases, functioning as kinase inhibitors, anticancer agents, and modulators of crucial cellular pathways.[4][5][6] The addition of a bromine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, potentially enhancing target affinity, cell permeability, or metabolic stability, making 5-Bromo-triazolo[1,5-a]pyridine analogues a compelling class of compounds for drug discovery.
This guide provides a comprehensive, tiered strategy for developing a suite of robust cell-based assays to characterize this compound class. We move beyond simple protocols to explain the why behind the how, ensuring that your screening cascade is logical, efficient, and yields high-quality, interpretable data. Our approach begins with broad phenotypic screening to identify active compounds and progressively narrows the focus to elucidate the specific mechanism of action (MOA).
A Tiered Approach to Assay Development: From Phenotype to Mechanism
A successful screening campaign requires a logical progression of assays. A tiered or cascaded approach is efficient, reserving complex, lower-throughput, and more expensive assays for the most promising candidates identified in initial screens. This strategy minimizes resource expenditure while maximizing the depth of understanding for lead compounds.
Caption: Tiered assay cascade for compound characterization.
Tier 1: Primary Screening - Identifying Bioactive Compounds
The initial goal is to cast a wide net to identify analogues that exhibit biological activity at the cellular level. Cell viability and cytotoxicity assays are the workhorses of primary screening due to their robustness, cost-effectiveness, and compatibility with high-throughput screening (HTS).[7][8]
Core Concept: Orthogonal Assays for Data Confidence
Relying on a single assay can be misleading. For instance, compounds can interfere with the chemistry of an assay (e.g., reducing the MTT reagent non-enzymatically) or a specific metabolic pathway, giving a false impression of cell death. Therefore, we employ two mechanistically distinct assays:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health and cell viability.[9]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.[10][11]
Running these assays in parallel provides a self-validating system. A true cytotoxic hit should decrease the MTT signal and increase the LDH signal.
Protocol 1.1: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
Complete culture medium
-
5-Bromo-triazolo[1,5-a]pyridine analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine analogues in culture medium. Add 100 µL of diluted compounds to the respective wells. Include vehicle controls (DMSO concentration matched to the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: LDH Cytotoxicity Assay
This assay quantifies the stable cytosolic enzyme LDH, which is released into the culture medium upon cell lysis.[11]
Materials:
-
Cell plate prepared as in Protocol 1.1
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
96-well plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, designate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit 45 minutes before the end of the experiment.[11]
-
Medium Background: Culture medium only.
-
-
Sample Collection: At the end of the compound incubation period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Data Presentation & Interpretation
Summarize the dose-response data to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
| Compound ID | Molecular Weight | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) |
| BTP-001 | 250.1 | 5.2 ± 0.4 | 6.1 ± 0.7 |
| BTP-002 | 264.1 | 12.8 ± 1.1 | 14.5 ± 1.9 |
| BTP-003 | 250.1 | > 50 | > 50 |
| Staurosporine | 466.5 | 0.01 ± 0.002 | 0.015 ± 0.003 |
IC₅₀/EC₅₀ values are presented as Mean ± SD from three independent experiments.
Tier 2: Elucidating the Mechanism of Cell Death
Once active compounds are identified, the next step is to determine how they are affecting the cells. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) or arrest of the cell cycle.
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[14]
Materials:
-
Target cells treated with IC₅₀ concentrations of hit compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with hit compounds for a relevant time point (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic agents function by disrupting the normal progression of the cell cycle. PI staining of DNA allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[15]
Materials:
-
Target cells treated with hit compounds
-
Cold 70% ethanol
-
PBS
-
PI Staining Solution (containing PI and RNase A)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Seed and treat cells as described previously.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase A is crucial as PI can also bind to double-stranded RNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out cell doublets.[1][15]
Tier 3: Target Engagement and Pathway Validation
For compounds with a compelling cellular phenotype, the final step is to confirm they are interacting with their intended molecular target and modulating the expected downstream signaling pathway. This is a critical step in validating the compound's mechanism of action.[17][18]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[19] It is based on the principle that a compound binding to its target protein will stabilize it, leading to a higher melting temperature.
Materials:
-
Target cells
-
Hit compound and vehicle control
-
PBS with protease inhibitors
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Ultracentrifuge
-
SDS-PAGE and Western Blotting reagents
-
Antibody specific to the putative target protein
Procedure:
-
Treatment: Treat intact cells with the hit compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated/denatured fraction by ultracentrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blotting.
-
Data Analysis: Plot the band intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.[20]
Protocol 3.2: Pathway Analysis by Western Blot
If the putative target is a kinase (a common target for triazolopyridines), its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.[2][21] Western blotting can be used to measure this effect. For example, if the target is in the PI3K/Akt pathway, one would expect to see a decrease in phosphorylated Akt (p-Akt).
Materials:
-
Cells treated with hit compounds at various concentrations and time points
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting equipment
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment & Lysis: Treat cells with the compound, then wash with cold PBS and lyse on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities. The key readout is the ratio of the phosphorylated protein to the total protein, normalized to a loading control like GAPDH.
Technical Considerations & Troubleshooting
-
Compound Autofluorescence: Triazolopyridine scaffolds can be fluorescent. Before running any fluorescence-based assay (e.g., Annexin V-FITC, some kinase assays), test the intrinsic fluorescence of your compounds. If interference is significant, consider using assays with red-shifted fluorophores or label-free/luminescent readouts.[22][23][24]
-
Assay Validation: For HTS, it is critical to validate the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[25]
-
Cell Density Optimization: The optimal cell seeding density must be determined for each cell line and assay to ensure cells are in the logarithmic growth phase and the assay signal is within the linear range of the instrument.
Conclusion
The systematic, tiered approach detailed in this guide provides a robust framework for the comprehensive characterization of 5-Bromo-triazolo[1,5-a]pyridine analogues. By integrating orthogonal primary assays with detailed mechanistic and target validation studies, researchers can confidently identify promising lead candidates and build a deep understanding of their biological activity, accelerating the journey from chemical synthesis to preclinical development.
References
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from University of Rochester Medical Center Flow Cytometry Core. [Link]
- Profacgen. (n.d.). Cell-based Kinase Assays.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from University of Virginia School of Medicine Flow Cytometry Core Facility. [Link]
- Bioengineer.org. (2023, December 23).
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- Taos, S. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
- Al-Ostath, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog - Tecan. [Link]
- Sachdeva, H., et al. (2019). Design, Synthesis and Characterisation of Novel Phenothiazine‐Based Triazolopyridine Derivatives: Evaluation of Anti‐Breast Cancer Activity on Human Breast Carcinoma.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Bio-protocol. (2019). 2.7. MTT cell viability and LDH cytotoxicity assays. Bio-protocol, 9(21). [Link]
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
- Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
- Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
- Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
- DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
- Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]
- Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
- Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Molecules. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]
- Smith, S. M., et al. (2011).
- Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem. [Link]
- Al-Warhi, T., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]
- Salas, C., et al. (2019). Novel[1][2][18]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]
- Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. [Link]
- MySkinRecipes. (n.d.). 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you overcome common synthetic challenges and significantly improve your reaction yields and product purity. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered in the laboratory.
Troubleshooting Guide: Addressing Common Synthesis Failures
This section directly addresses the most frequent issues reported during the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and related analogs. We will diagnose the potential root causes for each problem and provide validated, step-by-step solutions.
Question 1: My overall yield is very low or I'm getting no product at all. What are the most likely failure points?
Low yield is the most common complaint and can typically be traced to one of two critical stages: the formation of the 2-hydrazinopyridine intermediate or the final intramolecular cyclization.
Potential Cause A: Inefficient Synthesis of the 6-Bromo-2-hydrazinopyridine Intermediate
The reaction of a 2,6-dihalopyridine with hydrazine is often the first step and is prone to complications. Standard literature procedures often call for a large excess of hydrazine hydrate to minimize the formation of dimeric byproducts.[2] However, this creates challenges during workup and on a larger scale.
Solutions & Scientific Rationale:
-
Choice of Halide: If starting from 2,6-dihalopyridine, consider using 2,6-dibromopyridine instead of 2,6-dichloropyridine. The C-Br bond is weaker and more labile than the C-Cl bond, making the bromine a better leaving group. This increased reactivity can lead to higher yields or allow for milder reaction conditions.[2]
-
Solvent and Temperature Control: The reaction is typically run at elevated temperatures (e.g., 100 °C) in a solvent like butan-1-ol or even neat hydrazine hydrate.[1] It is critical to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed without significant degradation.[1]
-
Controlled Addition: For larger-scale reactions, a very slow addition of the dihalopyridine to the hydrazine hydrate solution (using a syringe pump, for example) can maintain an effective excess of hydrazine at the point of reaction, suppressing dimer formation without requiring a massive overall excess.[2]
Potential Cause B: Failed or Low-Yield Intramolecular Cyclization
The final ring-closing step, which forms the triazole ring, is a dehydration reaction that can be surprisingly difficult. Traditional methods using harsh dehydrating agents often result in poor yields and are incompatible with sensitive functional groups.[4]
Solution: Implement a Modified Mitsunobu Reaction
This is the single most impactful change you can make to improve your yield for this step. Standard Mitsunobu conditions (Triphenylphosphine/DEAD) on an acylated hydrazinopyridine intermediate give very low yields, often between 5-20%.[5] However, a modified procedure incorporating an azide source dramatically enhances efficiency.
The addition of trimethylsilyl azide (TMS-N3) as a co-reagent with Ph3P and DEAD has been shown to increase yields to as high as 90-95%.[4] The reaction proceeds rapidly under mild, room-temperature conditions.
Experimental Protocol: High-Yield Cyclization via Modified Mitsunobu Reaction
This protocol is adapted from methodologies proven to dramatically increase yields for triazolopyridine synthesis.[4]
Materials:
-
N'-acetyl-N-(6-bromopyridin-2-yl)hydrazide (your acylated intermediate)
-
Triphenylphosphine (Ph3P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Trimethylsilyl azide (TMS-N3)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the acylated hydrazinopyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Add triphenylphosphine (1.1 eq) to the solution and stir until it dissolves.
-
Add trimethylsilyl azide (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.1 eq) dropwise to the cooled solution. Caution: This is an exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC. The cyclization is often complete within minutes to a few hours.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
Question 2: My reaction is working, but I'm getting a complex mixture of impurities. How can I improve the purity?
Impurity generation is often linked to side reactions of the hydrazine intermediate or the formation of incorrect isomers.
Potential Cause: Formation of the[1][2][3]triazolo[4,3-a]pyridine Isomer
The cyclization of 2-hydrazinopyridines can sometimes lead to the kinetically favored [4,3-a] isomer, which may or may not rearrange to the more thermodynamically stable [1,5-a] product under the reaction conditions.[6]
Solution & Scientific Rationale:
-
Reaction Conditions: The modified Mitsunobu conditions described above strongly favor the direct formation of the desired [1,5-a] isomer.[4] If you are using other methods (e.g., thermal dehydration), consider adding a catalytic amount of acid, which can facilitate the Dimroth rearrangement from the [4,3-a] to the [1,5-a] system.
-
Purification: If the isomer is present, it can often be separated by careful column chromatography on silica gel. Their polarities are typically different enough to allow for separation.
Data Presentation: Impact of Cyclization Method on Yield
The choice of cyclization protocol is critical. The data below, synthesized from literature reports, clearly illustrates the advantage of the modified Mitsunobu approach.[4][5]
| Cyclization Method | Reagents | Typical Yield (%) | Key Considerations |
| Classical Mitsunobu | Ph3P, DEAD | 5 - 20% | Inefficient; low conversion. |
| Modified Mitsunobu | Ph3P, DEAD, TMS-N3 | 90 - 95% | Mild conditions, rapid, high yield. |
| Thermal/Acidic Dehydration | PPA, TFAA | Variable, often < 30% | Harsh conditions, incompatible with many functional groups.[4] |
Process and Logic Diagrams
To better visualize the synthesis and troubleshooting process, refer to the following diagrams.
Caption: High-level workflow for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Caption: A logic tree for troubleshooting low-yield synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the modified Mitsunobu reaction?
While the precise mechanism is complex, it is believed that the reaction proceeds through the activation of the acylated hydrazine by the Mitsunobu reagents. The azide then acts as a crucial shuttle or activating species. One plausible pathway involves the displacement of DEAD from the initial complex by the acyl hydrazine, followed by an intramolecular attack facilitated by the loss of triphenylphosphine oxide and azide, leading to the stable triazolopyridine ring.[4]
Q2: Are there alternative "green" or metal-catalyzed methods for this synthesis?
Yes, the field is continuously evolving. Research has shown methods for synthesizing the[1][2][3]triazolo[1,5-a]pyridine core using metal-free oxidative N-N bond formation with reagents like I2/KI or PIFA from N-aryl amidine precursors.[7] Additionally, copper-catalyzed oxidative coupling reactions have been developed that are tolerant of a wide range of functional groups.[7] While these represent a different synthetic approach starting from different materials, they are powerful alternatives for building the core heterocyclic system.
Q3: How do I effectively purify the final product away from triphenylphosphine oxide (TPPO)?
TPPO is a common and often frustrating byproduct of Mitsunobu reactions.
-
Chromatography: It is typically the most reliable method. TPPO has moderate polarity, so a gradient elution on silica gel, starting with a non-polar solvent (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate it from your product.
-
Crystallization: If your product is a solid, you may be able to selectively crystallize it, leaving the TPPO in the mother liquor. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).
-
Trituration: Grinding the crude solid with a solvent in which TPPO is soluble but your product is not (like cold diethyl ether) can be an effective way to wash it away.
Q4: Can this synthesis be scaled up to multigram or kilogram quantities?
Yes, but with considerations. The synthesis of the 2-hydrazinopyridine intermediate at a large scale requires careful management of the highly exothermic reaction with hydrazine and an efficient workup to remove the excess.[2] Flow chemistry reactors have been successfully employed for this step to improve safety and yield.[1] The modified Mitsunobu cyclization uses stoichiometric amounts of expensive and potentially hazardous reagents (DEAD, TMS-N3), which may be a cost and safety consideration at a very large scale. A thorough safety review and process optimization would be required.
References
- ResearchGate.Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]
- ARKIVOC.Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.[Link]
- Semantic Scholar.Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.[Link]
- Organic Chemistry Portal.Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[Link]
- ResearchGate.
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Triazolopyridines
Welcome to the comprehensive technical support center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth explanations of the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My triazolopyridine synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in triazolopyridine synthesis can often be traced back to several key factors.[1] Suboptimal reaction conditions, such as incorrect temperature or reaction time, are a frequent issue.[1] The purity of your starting materials, particularly the 2-hydrazinopyridine derivative, is critical, as impurities can lead to unwanted side reactions.[2] Furthermore, atmospheric moisture and oxygen can interfere with many of the synthetic routes, making an inert atmosphere essential for success.[1] Inefficient mixing, especially in heterogeneous reactions, can also significantly lower your yield.
Q2: I'm observing multiple spots on my TLC plate that are close in Rf value. How can I confirm if I have a mixture of triazolopyridine isomers?
A2: The formation of constitutional isomers is a common challenge in triazolopyridine synthesis.[3] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for distinguishing between isomers.[4] The proton and carbon chemical shifts will differ between isomers due to the different electronic environments of the atoms in the fused ring system. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if enantiomers are possible, is another powerful tool for separating and quantifying isomeric mixtures.[5] Mass spectrometry can confirm that the products have the same mass, further suggesting the presence of isomers.[6]
Q3: What is the Dimroth rearrangement, and how can I prevent it in my reaction?
A3: The Dimroth rearrangement is a common isomerization reaction in nitrogen-containing heterocycles, including triazolopyridines, where the ring atoms rearrange to form a more thermodynamically stable isomer.[7] This typically occurs under acidic or basic conditions.[7] To prevent this, carefully control the pH of your reaction mixture. If the rearrangement is still observed, consider alternative synthetic routes that employ neutral conditions. The choice of solvent can also influence the rate of the Dimroth rearrangement.[8]
Troubleshooting Guide: Common Side Reactions and Issues
This section provides a detailed breakdown of common problems encountered during triazolopyridine synthesis, their diagnosis, and practical solutions.
Issue 1: Formation of Regioisomers and the Dimroth Rearrangement
The formation of a mixture of regioisomers is one of the most frequent challenges in triazolopyridine synthesis. The Dimroth rearrangement is a primary pathway to these isomeric impurities.[7]
Mechanism of the Dimroth Rearrangement:
The Dimroth rearrangement typically involves the opening of the triazole ring, followed by rotation and re-closure to form a more stable isomeric structure. This process is often catalyzed by acid or base.[9]
Diagnosis:
-
TLC Analysis: Multiple spots with similar Rf values may be observed.
-
NMR Spectroscopy: The presence of two distinct sets of signals in the 1H and 13C NMR spectra is a strong indicator of an isomeric mixture. The chemical shifts of the protons on the pyridine and triazole rings will be different for each isomer.[4]
-
HPLC Analysis: A reversed-phase HPLC method can often separate the different isomers, appearing as distinct peaks.[5]
Prevention and Solution:
-
pH Control: Maintain the reaction at a neutral pH to minimize acid or base-catalyzed rearrangement. Buffer systems can be employed where appropriate.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway.
-
Solvent Choice: The polarity of the solvent can influence the rate of the Dimroth rearrangement. Experiment with a range of solvents to find the optimal conditions for your specific substrate.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography.[10] Careful optimization of the solvent system is crucial for achieving good separation.
Chromatographic Separation of Isomers:
| Stationary Phase | Mobile Phase System | Key Considerations |
| Silica Gel | Hexane/Ethyl Acetate Gradient | Most common starting point for purification. |
| Alumina | Dichloromethane/Methanol Gradient | Can offer different selectivity compared to silica. |
| Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water | Useful for more polar triazolopyridine derivatives. |
DOT Diagram: Troubleshooting Dimroth Rearrangement
Caption: Troubleshooting workflow for addressing the formation of triazolopyridine isomers via the Dimroth rearrangement.
Issue 2: Incomplete Cyclization and Formation of Hydrazone Intermediate
In many synthetic routes to triazolopyridines, the final step involves the cyclization of a hydrazone or a related intermediate.[3] Incomplete cyclization can lead to significant amounts of this intermediate in the crude product.
Diagnosis:
-
TLC Analysis: The hydrazone intermediate will typically have a different Rf value than the desired triazolopyridine product.
-
NMR Spectroscopy: The 1H NMR spectrum will show characteristic signals for the hydrazone C-H proton and the N-H protons, which will be absent in the fully cyclized product.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the uncyclized intermediate.
Prevention and Solution:
-
Dehydrating Agents: For syntheses that involve a dehydration step, ensure that a sufficient amount of a suitable dehydrating agent is used. Common choices include phosphorus oxychloride, acetic anhydride, or Burgess reagent.[11]
-
Reaction Time and Temperature: Increasing the reaction time or temperature can often drive the cyclization to completion. Monitor the reaction by TLC to determine the optimal conditions.
-
Oxidizing Agents: In oxidative cyclization reactions, the choice and amount of the oxidizing agent are critical. Common oxidants include copper(II) acetate, manganese dioxide, or iodine.[2][3][12] Ensure the oxidant is fresh and added in the correct stoichiometry.
Experimental Protocol: Oxidative Cyclization of a 2-Pyridylhydrazone
-
Dissolve the 2-pyridylhydrazone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the oxidizing agent (e.g., Cu(OAc)2, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Formation of Byproducts from Side Reactions with Reagents or Solvents
Unwanted side reactions with reagents or solvents can lead to a complex mixture of byproducts, complicating purification and lowering the yield of the desired triazolopyridine.
Diagnosis:
-
NMR and Mass Spectrometry: These are the most powerful tools for identifying unexpected byproducts. Careful analysis of the spectral data can help to elucidate the structures of these impurities.
-
Control Reactions: Running control reactions where one of the reagents is omitted can help to identify the source of the byproducts.
Common Side Reactions and Solutions:
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation, especially when strong oxidizing agents are used. Use milder oxidants or protect the pyridine nitrogen if this is a persistent issue.
-
Solvent Adducts: In some cases, the solvent can react with intermediates in the reaction pathway. Ensure that the solvent is inert under the reaction conditions.
-
Dimerization: Under certain conditions, intermediates can dimerize to form larger, unwanted molecules. This can sometimes be minimized by using more dilute reaction conditions.
DOT Diagram: General Troubleshooting Workflow for Triazolopyridine Synthesis
Caption: A systematic approach to troubleshooting common issues in triazolopyridine synthesis.
References
- Comparative 1 H NMR of possible regioisomeric[4][11][14]triazolo[4,3-a]pyrimidines. - ResearchGate. (n.d.).
- The Chemistry of[2][4][14]Triazolo[1,5- a] pyridines - Taylor & Francis. (n.d.).
- KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - NIH. (n.d.).
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (n.d.).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - NIH. (2024, February 18).
- The Chemistry of the Triazolopyridines: An Update - ResearchGate. (2025, August 10).
- New Method for the General Synthesis of[4][11][14]Triazolo[1,5‐a]pyridines - ResearchGate. (n.d.).
- Conventional synthetic routes to[4][11][14]triazolo[1,5‐a]pyridines. - ResearchGate. (n.d.).
- (PDF) Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling of Triazolopyridopyrimidines - ResearchGate. (2020, May 28).
- Efficient Synthesis and X-ray Structure of[4][11][14]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) - MDPI. (n.d.).
- Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization - Organic Chemistry Portal. (n.d.).
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. (n.d.).
- The Chemistry of[2][4][14]Triazolo[1,5- a] pyridines - Taylor & Francis. (n.d.).
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, May 29).
- The Chemistry of the Triazolopyridines: an Update - National Academic Digital Library of Ethiopia. (n.d.).
- Copper(i)-catalyzed Benzylation of Triazolopyridine Through Direct C-H Functionalization. (2019, August 28).
- IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][11][14]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals. (n.d.).
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. (2023, September 2).
- Reported strategies for the synthesis of triazolopyridines and our approach. - ResearchGate. (n.d.).
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025, August 9).
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, September 29).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (n.d.).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
- Optimization of multi‐column chromatography for capture and polishing at high protein load. (2025, June 9).
- Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed. (n.d.).
- Heterocyclic Chemistry. (n.d.).
- Copper-Catalyzed Sulfonyl Azide–Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper–Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines | Request PDF - ResearchGate. (n.d.).
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. (2023, September 2).
- This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.).
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed. (n.d.).
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4).
- Modern Strategies for Heterocycle Synthesis - MDPI. (n.d.).
- Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - NIH. (2023, December 1).
- Algorithms to optimize multi-column chromatographic separations of proteins. (2020, December 23).
- (PDF) The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines - ResearchGate. (2025, August 7).
- KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: Efficient one-pot synthesis of 1,2,4-triazolo[4,3-a] pyridines - ResearchGate. (2018, September 15).
- High‐Throughput Purification: Triage and Optimization - ResearchGate. (n.d.).
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 6. article.sapub.org [article.sapub.org]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Heterocycles
Welcome to the Technical Support Center for the purification of brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these crucial synthetic intermediates. Brominated heterocycles are pivotal building blocks in medicinal chemistry and materials science, yet their purification can be fraught with difficulties ranging from stubborn impurities to compound instability.[1][2]
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Here, we will dissect the causality behind common purification issues and offer robust, self-validating protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with brominated heterocycles?
A1: Impurities in brominated heterocycles typically arise from the synthesis step and can include:
-
Unreacted Starting Materials: The original, non-brominated heterocycle can be a persistent impurity.
-
Over-brominated Species: It is common to find di- or poly-brominated byproducts, especially when using powerful brominating agents like molecular bromine (Br₂).[3]
-
Isomeric Byproducts: Bromination can sometimes occur at multiple positions on the heterocyclic ring, leading to a mixture of isomers that can be challenging to separate.[3]
-
Residual Brominating Agent: Traces of reagents like N-Bromosuccinimide (NBS) or Br₂ can remain.[4] Residual bromine can impart a yellow or brown color to the product.[4]
-
Hydrolyzed or Decomposed Products: Some brominated heterocycles can be unstable and may degrade during the reaction or work-up.
Q2: Why is my brominated heterocycle showing streaking or tailing on a silica gel column?
A2: Streaking or tailing on silica gel is a frequent issue with basic heterocycles, such as pyridines and imidazoles.[5] This occurs due to the acidic nature of the silica surface, which can strongly and sometimes irreversibly adsorb the basic compound.[5]
Q3: I'm observing a loss of the bromine atom (dehalogenation) during purification. What causes this and how can I prevent it?
A3: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, can be a significant side reaction.[3] This can be triggered by:
-
Certain Bases: Some bases used in work-up or chromatography can promote dehalogenation.
-
Trace Metals: Residual palladium from a preceding cross-coupling reaction can catalyze dehalogenation.[3]
-
Nucleophilic Attack: Under certain conditions, nucleophiles present in the mixture can displace the bromide.
-
Reductive Environments: The presence of reducing agents can lead to the cleavage of the C-Br bond.[6]
To mitigate dehalogenation, consider using milder bases, ensuring complete removal of metal catalysts from previous steps, and avoiding harsh reaction or purification conditions.
Q4: How does the position of the bromine atom on the heterocycle affect its purification?
A4: The position of the bromine atom significantly influences the molecule's electronic properties, polarity, and reactivity, all of which impact purification.[7] For instance, in pyridines, a bromine at the 2- or 4-position makes the carbon atom more electrophilic and susceptible to nucleophilic attack compared to a bromine at the 3-position.[7] This difference in reactivity can be exploited for selective reactions but can also lead to degradation during purification if not handled carefully. The position also affects the molecule's dipole moment and crystal packing, which are critical for separation by chromatography and recrystallization, respectively.[4]
Troubleshooting Guides
Issue 1: Poor Separation of Isomers by Column Chromatography
Symptoms:
-
Overlapping or broad peaks in the chromatogram.
-
Fractions containing a mixture of the desired product and its isomer(s).
Causality: Isomers of brominated heterocycles often have very similar polarities, making their separation by standard silica gel chromatography difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer separation.
Detailed Solutions:
-
Optimize the Solvent System: Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC).[5] Test eluents with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Employ a Shallow Gradient: A slow, shallow gradient of the eluent can often resolve closely eluting compounds more effectively than an isocratic elution.
-
Change the Stationary Phase: If silica gel fails, consider alternative stationary phases.[5]
-
Advanced Chromatographic Techniques: For particularly challenging separations, more advanced techniques may be necessary:
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers significantly higher resolution than flash chromatography.
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities.[9]
-
Issue 2: Product Decomposition on Silica Gel
Symptoms:
-
Low recovery of the desired product from the column.
-
Appearance of new, often more polar, spots on TLC of the collected fractions.
-
Discoloration of the silica gel band corresponding to the product.
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive brominated heterocycles. Electron-rich heterocycles or those with labile functional groups are particularly susceptible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition on silica gel.
Detailed Solutions:
-
Deactivate the Silica Gel: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[5] This will neutralize the acidic sites on the silica surface, preventing decomposition of basic or acid-sensitive compounds.
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: A good alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.
-
-
Utilize Non-Chromatographic Purification Methods: If your compound is inherently unstable on solid supports, consider these alternatives:
Experimental Protocols
Protocol 1: Purification of a Basic Brominated Heterocycle by Column Chromatography with a Basic Modifier
Objective: To purify a basic brominated heterocycle (e.g., a bromopyridine) that shows streaking on silica gel.
Methodology:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 hexane:ethyl acetate).
-
Modifier Addition: Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Gently pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent if necessary) and load it onto the column.
-
Elution: Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.
Protocol 2: Recrystallization of a Brominated Heterocycle
Objective: To purify a solid brominated heterocycle by recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Common choices for brominated aromatics include ethanol, methanol, hexane, and toluene.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.[5]
-
Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11]
Data Presentation
Table 1: Comparison of Purification Methods for 2-Bromo-5-methylpyridine
| Purification Method | Purity (by GC-MS) | Yield (%) | Key Observations |
| Standard Silica Gel Chromatography | 85% | 60% | Significant tailing and some product loss on the column. |
| Silica Gel with 0.5% Triethylamine | >98% | 85% | Symmetrical peaks and good recovery. |
| Recrystallization from Hexane | >99% | 75% | Formation of well-defined needles; mother liquor contained isomeric impurities. |
References
- Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. [Link]
- Esmaeelian, B., Benkendorff, K., Johnston, M., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs. [Link]
- Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802–3822. [Link]
- Zhang, X., et al. (n.d.). Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems. RSC Publishing. [Link]
- Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. [Link]
- Wang, X., et al. (2019).
- Rotachrom Technologies. (2024).
- PubMed. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
- ResearchGate. (2025).
- Hino, T., & Nakagawa, M. (n.d.). BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. [Link]
- Dunn, J. R., & Blackburn, J. C. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- Biyani, M. (2017).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
- CORE. (n.d.).
- Gemoets, H. P. L., et al. (2019).
- Wang, C., et al. (2020).
- University of Rochester. (n.d.).
- LookChem. (n.d.).
- Reddit. (2018).
- Chemistry LibreTexts. (2021). 9.
- University of Rochester. (n.d.).
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2023).
- Wang, Y., et al. (2015).
- Google Patents. (n.d.).
- Olaniran, A. O., & Babalola, O. O. (2016).
- Clementi, S., et al. (n.d.). Electrophilic substitution in five-membered heterocyclic systems. Part VI. Kinetics of the bromination of the 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole in acetic acid solution. Journal of the Chemical Society B. [Link]
- University of Liverpool. (n.d.). Heterocyclic Chemistry. [Link]
- ACS Publications. (2021).
- ResearchGate. (2025). (PDF)
- ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. [Link]
- PubMed. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. [Link]
- MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]
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- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 8. Four Chromatographic Separation Techniques - Creative Proteomics [creative-proteomics.com]
- 9. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is engineered to provide in-depth, field-proven insights into diagnosing and resolving the common yet challenging issue of debromination—a reductive hydrodehalogenation—during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple checklists and offer a causal understanding that empowers you to optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the undesired side reaction of debromination.
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination is an undesired side reaction where the bromine atom on an aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced, non-functionalized byproduct, which consumes the starting material, reduces the yield of the desired coupled product, and complicates downstream purification.[1][2]
Q2: What are the primary drivers of debromination?
A2: Several experimental parameters can independently or synergistically promote debromination. The most common causes include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction, sometimes more than the desired coupling.[1][2]
-
Inappropriate Base Selection: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides (NaOH, KOH) in the presence of protic sources, are known to facilitate hydrodehalogenation.[1][2]
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are critical. While bulky, electron-rich phosphine ligands can accelerate the desired reaction, they may also favor pathways leading to debromination if not carefully optimized.[1][2]
-
Presence of Hydride Sources: Protic solvents (e.g., alcohols), residual water, or even certain reagents can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
-
Prolonged Reaction Times: Allowing a reaction to continue long after the limiting reagent has been consumed can increase the incidence of side reactions like debromination due to prolonged exposure to heat and catalytic conditions.[2]
Q3: How does the reactivity of the aryl bromide (Ar-Br) affect debromination?
A3: The electronic nature of the aryl bromide plays a significant role. Electron-deficient aryl bromides are generally more susceptible to debromination.[1] This is because the electron-withdrawing groups make the carbon of the C-Br bond more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst, which is the first step in both the desired cross-coupling and the undesired debromination pathway.[3][4]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, question-and-answer guide to address specific experimental observations and provides actionable solutions grounded in mechanistic principles.
Scenario 1: Significant Debrominated Byproduct Observed by LC-MS/TLC
Q: My reaction shows good conversion of the starting aryl bromide, but a major byproduct is the corresponding debrominated arene. How do I diagnose and fix this?
A: This is a classic sign that the conditions are favoring the hydrodebromination pathway over the desired cross-coupling. A systematic approach is required to pinpoint the cause.
Below is a workflow to systematically diagnose the source of debromination.
Caption: A step-by-step workflow for troubleshooting debromination.
-
The Problem: Strong bases, especially in combination with protic solvents or even trace water, can promote debromination.[1][2] The mechanism can involve direct protonolysis or generation of hydride species that participate in the catalytic cycle.
-
The Solution: Switch to weaker, non-nucleophilic inorganic bases. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are often effective at promoting the desired coupling while minimizing debromination.[1][2] For base-sensitive substrates, potassium fluoride (KF) can also be an excellent choice.[5]
-
The Problem: High temperatures (typically >100-110 °C) provide the activation energy for undesired pathways.[1][2] Reductive elimination of the debrominated product can become kinetically competitive with the desired C-C bond formation at elevated temperatures.
-
The Solution: Attempt the reaction at the lowest effective temperature.[1] Run a series of parallel experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between reaction rate and byproduct formation.[2] Additionally, monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged heating.[1][2]
-
The Problem: The "hydrogen" in hydrodebromination must come from a source. Protic solvents (alcohols), trace water in reagents or solvents, or even the base itself can act as hydride donors.[1]
-
The Solution: Ensure all reagents and solvents are strictly anhydrous. Use anhydrous aprotic solvents like toluene, dioxane, or THF.[1] It is crucial to degas the solvent and the entire reaction mixture thoroughly to remove not only oxygen, which deactivates the catalyst, but also any dissolved protic impurities.[1][6]
-
The Problem: The ligand's steric and electronic properties dictate the stability and reactivity of the palladium intermediates.[7][8] While bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, an improper choice can sometimes favor debromination.[1][7][8]
-
The Solution:
-
Ligand Screening: If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand, which can promote the desired reductive elimination over competing pathways.[9]
-
Phosphine-Free Systems: For some electron-deficient aryl bromides, phosphine-free catalyst systems may offer a solution.[1]
-
Catalyst Loading: Ensure you are not using an excessive amount of catalyst, which could lead to side reactions.
-
Mechanistic Insight: The Competing Pathways
The choice between cross-coupling and debromination occurs at the Ar-Pd(II)-X intermediate stage.
Caption: Competing catalytic cycles for cross-coupling vs. debromination.
This diagram illustrates that after the crucial oxidative addition step, the palladium intermediate can either undergo transmetalation with the coupling partner (the productive pathway) or react with a hydride source, leading to the undesired debrominated product.[3][4][10] Your goal is to accelerate the transmetalation and subsequent C-C reductive elimination steps relative to the hydride transfer and C-H reductive elimination.
Part 3: Data-Driven Parameter Optimization
Table 1: Influence of Base and Solvent on Debromination
This table summarizes general trends for parameter selection to minimize debromination, based on established principles in cross-coupling chemistry.
| Parameter | Recommended to Minimize Debromination | Rationale | Potential Pitfalls of Poor Choice |
| Base | Weaker Inorganic Bases: - K₃PO₄- K₂CO₃, Cs₂CO₃- KF | Less prone to generating hydride species or promoting protonolysis, especially under anhydrous conditions.[1][2] | Strong Bases (NaOtBu, NaOH, KOH): Can directly promote hydrodehalogenation, especially in the presence of protic impurities.[2] |
| Solvent | Anhydrous Aprotic Solvents: - Toluene- 1,4-Dioxane- THF | These solvents do not act as hydride donors and, when anhydrous, minimize the primary source of protons/hydrides.[1][11][12] | Protic Solvents (Alcohols, Water): Can be a direct source of hydrides for the reductive debromination pathway.[1] |
Part 4: Experimental Protocols
Optimized Protocol for a Generic Suzuki-Miyaura Coupling to Minimize Debromination
This protocol incorporates best practices for setting up a reaction where debromination is a known risk.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.
-
Use fresh, high-purity aryl bromide and boronic acid/ester. Impurities in boronic acids can sometimes contribute to side reactions.[6][13]
-
Use anhydrous grade solvents from a freshly opened bottle or a solvent purification system.
2. Reaction Assembly (Under Inert Atmosphere):
-
To a dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.1 - 1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[1][9]
3. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[1]
-
Sparge the resulting slurry with the inert gas for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos) and add them to the reaction flask as a solid or as a solution in a small amount of degassed solvent.
4. Reaction Execution and Monitoring:
-
Place the flask in a pre-heated oil bath set to a moderate temperature (start with 80 °C).[1][2]
-
Stir the mixture vigorously to ensure good mixing of the heterogeneous components.
-
Monitor the reaction progress closely by taking small aliquots for TLC or LC-MS analysis every 30-60 minutes.[1][2]
-
Crucial Step: Once the starting aryl bromide is consumed, immediately stop the reaction by removing it from the heat source and cooling to room temperature. Avoid unnecessary, prolonged heating.[2]
5. Work-up and Purification:
-
Dilute the cooled reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Preventing debromination side reactions of 7-Bromo-1-tetralone.
- Benchchem. (n.d.). Technical Support Center: Stille Coupling with Brominated Heterocycles.
- Benchchem. (n.d.). How to prevent debromination in 2,5-Dibromothiazole reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wikipedia. (n.d.). Cross-coupling reaction.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Reddit. (2019, October 7). significant dehalogenation in stille coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
stability issues of 5-Bromo-triazolo[1,5-a]pyridine under acidic/basic conditions
Technical Support Center: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in various experimental settings. Below you will find frequently asked questions and troubleshooting guides that address potential stability issues under acidic and basic conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Q1: What is the general stability of the[1][2][3]triazolo[1,5-a]pyridine ring system?
A1: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system with a bridgehead nitrogen atom. Generally, this ring system is relatively stable due to its aromatic character. However, like many nitrogen-containing heterocycles, its stability can be influenced by pH, temperature, and the presence of nucleophiles or electrophiles. The pyridine ring is electron-deficient, which can make it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.
Q2: How does the bromo substituent at the 5-position affect the stability of the molecule?
A2: The bromine atom at the 5-position is an electron-withdrawing group, which further decreases the electron density of the pyridine ring. This has two main consequences for the molecule's stability. Firstly, it makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). Secondly, the bromine itself can act as a leaving group in the presence of strong nucleophiles.
Q3: What are the expected degradation pathways for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine under basic conditions?
A3: Under basic conditions, the primary degradation pathway to consider is nucleophilic aromatic substitution (SNAr) at the 5-position. Nucleophiles, such as hydroxide ions (OH⁻) from an aqueous basic solution, can attack the electron-deficient carbon atom to which the bromine is attached, leading to the displacement of the bromide ion. This would result in the formation of 5-hydroxy-[1][2][3]triazolo[1,5-a]pyridine. The rate of this reaction will depend on the concentration of the base, the temperature, and the solvent system used.
Q4: Is the triazole ring susceptible to degradation under acidic or basic conditions?
A4: While the fused triazole ring is generally stable, extreme pH conditions can potentially lead to ring-opening. For the related[1][2][4]triazolo[1,5-a]pyridine isomer, ring-opening has been observed under strong acidic conditions with loss of nitrogen. Although the[1][2][3] isomer is expected to be more stable, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to cleavage of the triazole ring. However, under typical experimental conditions, degradation of the pyridine ring via nucleophilic substitution is a more probable instability issue.
II. Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter with 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Loss of starting material and appearance of a more polar spot on TLC/LC-MS after workup with aqueous base. | Nucleophilic aromatic substitution of the bromo group by hydroxide. | Solution: Avoid using strong aqueous bases during workup. If a basic wash is necessary, use a milder, non-nucleophilic base like sodium bicarbonate and perform the wash at a low temperature (0-5 °C) and for a short duration. Explanation: The electron-withdrawing nature of the fused triazole ring system and the bromo substituent make the 5-position susceptible to nucleophilic attack by hydroxide ions. |
| Inconsistent reaction yields when using basic reagents. | Degradation of the starting material or product by the basic reagent. | Solution: If your reaction requires a base, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) in an aprotic solvent. If a nucleophilic base is required for the reaction, use it at the lowest effective concentration and temperature. Monitor the reaction closely to minimize degradation. |
| Formation of an unknown impurity with a mass corresponding to the loss of Br and addition of OH. | Hydrolysis of the bromo substituent. | Solution: Ensure that all solvents and reagents are anhydrous, especially when heating the reaction mixture for extended periods. If the reaction is performed in a protic solvent, consider lowering the reaction temperature and duration. |
| Degradation of the compound upon prolonged storage in a protic solvent. | Solvolysis of the bromo group. | Solution: For long-term storage, it is recommended to keep the compound as a solid in a cool, dry, and dark place. If a stock solution is required, prepare it in an aprotic solvent (e.g., DMSO, DMF) and store it at low temperature (-20 °C). |
| Discoloration or degradation of the compound when exposed to strong acids. | Potential triazole ring opening or other acid-catalyzed degradation. | Solution: If acidic conditions are necessary, use the mildest acid possible and the lowest effective concentration. Perform the reaction at a low temperature and monitor its progress to avoid prolonged exposure. Consider using a buffer system to maintain a specific acidic pH. |
III. Experimental Protocols
Protocol 1: Assessing Stability in Basic Conditions (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in a basic solution.
Materials:
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl) solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH solution.
-
Incubate the vial at a controlled temperature (e.g., 50 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl solution.
-
Dilute the neutralized aliquot with a suitable mobile phase (e.g., 50:50 methanol:water) to a final concentration appropriate for HPLC analysis.
-
Analyze the sample by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
Data Analysis:
-
Plot the percentage of the remaining 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine against time.
-
Identify and quantify any major degradation products. The primary expected degradation product is 5-hydroxy-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Assessing Stability in Acidic Conditions (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in an acidic solution.
Materials:
-
0.1 M Hydrochloric Acid (HCl) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl solution.
-
Incubate the vial at a controlled temperature (e.g., 50 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH solution.
-
Dilute the neutralized aliquot with a suitable mobile phase (e.g., 50:50 methanol:water) to a final concentration appropriate for HPLC analysis.
-
Analyze the sample by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
Data Analysis:
-
Plot the percentage of the remaining 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine against time.
-
Identify and quantify any major degradation products. Potential degradation could involve ring-opening of the triazole moiety, though this is less likely under these conditions compared to basic degradation of the bromo-substituent.
IV. Visualizations
Caption: Potential degradation pathways of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Caption: Troubleshooting workflow for stability issues.
V. References
-
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]
-
Jones, G., et al. (1985). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1, 2271-2275. [Link]
-
PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Solubility of Triazolopyridine Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for managing the poor solubility of triazolopyridine derivatives during in vitro and in vivo assays. Poor aqueous solubility is a significant hurdle for many promising compounds, including over 70% of new chemical entities in development pipelines, and can lead to inaccurate and irreproducible experimental results.[1] This resource will equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity of your data.
Troubleshooting Guide
Compound precipitation can manifest in various ways, from visible particulates to subtle assay interference. This section provides a systematic approach to identifying and resolving common solubility-related issues.
Observation 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
This is a frequent observation when a compound highly soluble in an organic solvent like DMSO is introduced to an aqueous environment.[2][3] The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Rationale |
| "DMSO Shock" / Rapid Polarity Shift | Solution: Employ a stepwise dilution strategy. Instead of a single large dilution, perform serial dilutions of the DMSO stock into the assay buffer.[4] Alternatively, add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring.[4][5] Rationale: This gradual introduction to the aqueous environment can prevent localized supersaturation and allow the compound to better equilibrate. |
| Final Concentration Exceeds Aqueous Solubility | Solution: Determine the maximum soluble concentration of your triazolopyridine derivative in the final assay buffer. This can be done empirically through a simple nephelometry or visual inspection experiment across a concentration range. Rationale: Operating below the solubility limit is the most direct way to prevent precipitation.[3][6] |
| Temperature Effects | Solution: Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock.[4][7] Rationale: The solubility of many compounds is temperature-dependent. Ensuring thermal equilibrium from the start can prevent temperature-induced precipitation. |
Observation 2: Precipitate Forms Over Time During Incubation
Delayed precipitation can be more insidious, as it may not be immediately apparent and can lead to a gradual decrease in the effective compound concentration over the course of an experiment.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Rationale |
| Metastable Supersaturation | Solution: Incorporate solubility-enhancing excipients into your assay buffer. Options include non-ionic surfactants (e.g., Tween-20, Poloxamer 188) or cyclodextrins (e.g., HP-β-CD).[8][9][10][11] Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes, both of which increase the apparent solubility and stability of the compound in solution.[1][12] |
| pH Drift in Assay Medium | Solution: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially for cell-based assays where cellular metabolism can alter the pH. Consider testing the compound's solubility at different pH values to find an optimal range.[6][9] Rationale: Triazolopyridine derivatives, containing nitrogen atoms, can have ionizable groups.[13] The ionization state, and therefore solubility, can be highly dependent on pH. |
| Interaction with Assay Components | Solution: If your assay medium contains serum, evaluate the compound's solubility in both serum-free and serum-containing media.[3][7] Rationale: Proteins in serum can sometimes bind to compounds and either enhance or decrease their solubility. If serum is the issue, consider reducing its concentration or substituting it with bovine serum albumin (BSA) if compatible with your assay. |
Experimental Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to improving the solubility of your triazolopyridine derivative for assay development.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Preventing Catalyst Poisoning in Reactions with Nitrogen Heterocycles
Welcome to the Technical Support Center for scientists and researchers in the pharmaceutical and chemical industries. This guide is designed to provide in-depth, actionable insights into one of the most persistent challenges in catalysis: poisoning by nitrogen-containing heterocycles. Nitrogen heterocycles are ubiquitous in pharmaceuticals and fine chemicals, making the mastery of this topic essential for efficient and robust process development.[1][]
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning by nitrogen heterocycles?
A1: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption (chemisorption) of a substance onto its active sites.[3][4] Nitrogen heterocycles, such as pyridines, quinolines, indoles, and imidazoles, are common poisons for many transition metal catalysts (e.g., Pd, Pt, Rh, Ni).[3][5][6] The lone pair of electrons on the nitrogen atom coordinates strongly to the electron-deficient metal center, blocking the sites required for the catalytic cycle to proceed.[7][8] This leads to a significant decrease in reaction rate, incomplete conversion, and in some cases, complete reaction failure.[5]
Q2: How can I tell if my catalyst is being poisoned?
A2: The primary symptoms of catalyst poisoning are often observable during reaction monitoring:
-
Decreased Reaction Rate: A noticeable slowdown in the consumption of starting materials or formation of the product compared to established benchmarks.
-
Stalled or Incomplete Reactions: The reaction stops before the limiting reagent is fully consumed, even with extended reaction times.
-
Formation of Byproducts: Changes in selectivity may occur as the catalyst's electronic or steric properties are altered by the poison.
-
Visual Changes: In palladium-catalyzed cross-coupling reactions, the formation of a black precipitate, known as "palladium black," is a strong indicator of catalyst decomposition and deactivation.[9]
Q3: Are all nitrogen heterocycles equally potent poisons?
A3: No, the poisoning effect depends on the basicity and steric accessibility of the nitrogen atom. More basic heterocycles with sterically unhindered nitrogen atoms (e.g., pyridine) are generally stronger poisons than those with less basic or sterically hindered nitrogens. The product of a reaction, such as a piperidine formed from pyridine hydrogenation, can often be a stronger poison than the starting material.[5][8]
Q4: Which catalysts are most susceptible?
A4: Precious metal catalysts are particularly vulnerable. This includes:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄): Widely used in cross-coupling (Suzuki, Heck, Buchwald-Hartwig) and hydrogenation reactions.[3][5]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly used for hydrogenation.
-
Rhodium-based catalysts (e.g., Rh/C): Often used for the hydrogenation of aromatic rings.[5][7]
-
Nickel-based catalysts (e.g., Raney Ni): Susceptible in both hydrogenation and cross-coupling reactions.[5][10]
Troubleshooting Guides & Preventative Strategies
This section provides a systematic approach to diagnosing and solving catalyst poisoning.
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction is Sluggish or Failing.
Underlying Cause: The nitrogen heterocycle in your substrate or product is coordinating to the palladium center, inhibiting key steps like oxidative addition or reductive elimination. This can also lead to the aggregation of the palladium into inactive palladium black.[9][11]
Caption: Decision workflow for troubleshooting poisoned cross-coupling reactions.
Strategy 1: Ligand Modification
-
Causality: Bulky, electron-rich ligands (e.g., biarylphosphines like SPhos, XPhos, or N-heterocyclic carbenes - NHCs) stabilize the active Pd(0) species.[9] They create a sterically hindered environment around the metal, making it more difficult for the nitrogen heterocycle to coordinate and displace the ligand, thus preventing catalyst aggregation.
-
Protocol: Ligand Screening
-
Set up parallel reactions using your standard conditions.
-
In each reaction, replace your current ligand with a different bulky, electron-rich phosphine ligand or an NHC ligand.
-
Common screening candidates include: SPhos, XPhos, RuPhos, and IPr (an NHC).
-
Monitor reaction progress by TLC, GC, or LC-MS to identify the most effective ligand.
-
Strategy 2: Use of Additives and Scavengers
-
Causality: Adding a Brønsted or Lewis acid can protonate or coordinate to the basic nitrogen of the heterocycle. This "masks" the lone pair, preventing it from binding to the catalyst. This is a classic and effective method, particularly in hydrogenations.[7]
-
Protocol: Acid Scavenger Test
-
Ensure your substrate and desired product are stable to acidic conditions.
-
To your standard reaction setup, add a stoichiometric amount (1.0-1.2 equivalents relative to the heterocycle) of a weak acid. Acetic acid is a common starting point.[7]
-
For reactions sensitive to protic sources, consider Lewis acids.
-
Caution: This method is incompatible if acid-labile functional groups are present or if the base used in the reaction is neutralized.
-
Issue 2: My Heterocycle Hydrogenation Stalls Before Completion.
Underlying Cause: This is a classic case of product inhibition. The hydrogenated product (e.g., a piperidine or pyrrolidine) is often a stronger Lewis base than the starting aromatic heterocycle (e.g., pyridine or pyrrole) and therefore a more potent catalyst poison.[5][7] As the product concentration increases, it progressively deactivates the catalyst.
Caption: Product inhibition mechanism in heterocycle hydrogenation.
Strategy 1: Increase Catalyst Loading & Optimize Ratio
-
Causality: Below a certain catalyst-to-substrate ratio, the number of active sites becomes insufficient to overcome the poisoning effect as the product forms.[7] Simply increasing the amount of catalyst can provide enough active sites to drive the reaction to completion.
-
Protocol: Catalyst Loading Screen
-
Run the reaction with your standard catalyst loading (e.g., 5 mol%).
-
Set up parallel reactions with incrementally higher loadings (e.g., 7.5 mol%, 10 mol%).
-
Determine the minimum catalyst loading required to achieve full conversion. Research has shown that catalyst/substrate ratios can be critical, with sharp drop-offs in conversion below certain thresholds.[7]
-
Strategy 2: Acidic Additives
-
Causality: As with cross-coupling, adding an acid protonates the basic nitrogen of the product, preventing it from coordinating to the metal catalyst. This is highly effective for hydrogenations where strong bases are not required.
-
Protocol: Acidic Medium Hydrogenation
-
Choose a solvent that is compatible with acidic conditions (e.g., methanol, acetic acid).
-
Add a protic acid (e.g., HCl, H₂SO₄, or acetic acid) to the reaction mixture before adding the catalyst.[7]
-
Self-Validation: The reaction should proceed to completion without stalling. The hydrogen uptake profile should be smooth and continuous.
-
Caution: Ensure the acidic conditions do not promote side reactions like polymerization, which can sometimes occur with pyrrole derivatives.[7]
-
Strategy 3: Catalyst Pre-treatment
-
Causality: Pre-hydrogenating the catalyst can sometimes help remove weakly adsorbed poisons and ensure the active sites are saturated with hydrogen, ready for the reaction.[7]
-
Protocol: Catalyst Pre-hydrogenation
-
Add the catalyst and solvent to the reaction vessel under an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired reaction pressure.
-
Stir the catalyst slurry for 30-60 minutes at the reaction temperature.
-
Carefully introduce the substrate solution into the vessel to begin the reaction.
-
Data Summary: Strategies to Mitigate Poisoning
The following table summarizes key strategies, their underlying principles, and typical applications.
| Strategy | Principle | Common Applications | Key Considerations |
| Bulky, Electron-Rich Ligands | Steric shielding and electronic stabilization of the metal center.[9] | Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | Ligand cost; screening may be required to find the optimal choice. |
| Acidic Additives | Protonation of the nitrogen lone pair to prevent coordination.[7] | Heterogeneous hydrogenation of pyridines, pyrroles, etc. | Substrate/product stability in acid; potential for side reactions.[7] |
| Increased Catalyst Loading | Provide an excess of active sites to overcome stoichiometric poisoning.[7] | Hydrogenations suffering from product inhibition. | Cost of catalyst; may not be economically viable on a large scale. |
| Protecting Groups | Temporarily mask the nitrogen atom (e.g., as an amide or N-oxide). | C-H activation, cross-coupling. | Requires additional synthesis and deprotection steps. |
| Reagent Purification | Removal of trace nitrogen-containing impurities from starting materials or solvents.[12][13] | All sensitive catalytic reactions. | May require techniques like distillation, recrystallization, or passing through activated alumina.[14][15] |
| Flow Chemistry | Minimize contact time between the catalyst and the poisoning product.[5] | Reactions with severe product inhibition. | Requires specialized equipment. |
References
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. [Link]
- Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactiv
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. [Link]
- An anti-poisoning defective catalyst without metal active sites for NH 3 -SCR via in situ stabilization. (2023).
- Catalyst poisoning. (n.d.). Wikipedia. [Link]
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2018).
- Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. (2021).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobs. [Link]
- How Can You Prevent Catalyst Poisoning?. (2024). YouTube. [Link]
- The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial?. (2021). PubMed. [Link]
- ARTICLE Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactiv
- Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. (2022).
- Solving the Problem of Catalyst Poisoning in Encapsulants. (2024). GOOD GI. [Link]
- Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. (2009). Journal of the American Chemical Society. [Link]
- Catalyst Poisoning Explained Simply. (n.d.). RevisionDojo. [Link]
- Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex. (2020). Organic Letters. [Link]
- Transfer hydrogenation promoted by N-heterocyclic carbene and w
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2023). MDPI. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2006). Journal of the American Chemical Society. [Link]
- Catalyst Poisoning Mitigation. (n.d.). Energy → Sustainability Directory. [Link]
- Acid Gas Capture by Nitrogen Heterocycle Ring Expansion. (2023). PubMed. [Link]
- Method for purification of ammonia, mixtures of nitrogen and hydrogen, or ... (2016).
- Poisoning effect of nitrogen on precious metal on carbon catalysts. (2000).
- Identification, Quantification, and Elimination of NOx and NH3 Impurities for Aqueous and Li-Mediated Nitrogen Reduction Experiments. (2022). NIH. [Link]
- Acid Gas Capture by Nitrogen Heterocycle Ring Expansion. (2023).
- Nitrogen Removal from Oil: A Review. (2019). Energy & Fuels. [Link]
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). PMC - PubMed Central. [Link]
- Catalyst Poisoning Testing. (n.d.). Intertek. [Link]
- Guide to Wastewater Nitrogen Removal. (n.d.).
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2021). MDPI. [Link]
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2023).
- Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited st
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- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. revisiondojo.com [revisiondojo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 14. US9272906B2 - Method for purification of ammonia, mixtures of nitrogen and hydrogen, or nitrogen, hydrogen and ammonia - Google Patents [patents.google.com]
- 15. silicycle.com [silicycle.com]
Technical Support Center: Refining Reaction Times for Complete Conversion of 5-Bromo-triazolo[1,5-a]pyridine
Technical Support Center: Refining Reaction Times for Complete Conversion of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you achieve complete conversion and optimize your reaction times. The unique electronic properties of the triazolo[1,5-a]pyridine scaffold present both opportunities and challenges in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This document will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Overcoming Incomplete Conversion
Incomplete conversion is a common hurdle in the functionalization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This section provides a systematic approach to diagnosing and resolving these issues.
Question: My Suzuki-Miyaura coupling reaction with 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is stalling, leaving significant amounts of starting material. How can I drive the reaction to completion?
Answer:
Incomplete Suzuki-Miyaura couplings with this substrate often stem from a few key factors: catalyst deactivation, suboptimal base or solvent selection, or issues with the boronic acid reagent. Here is a step-by-step troubleshooting workflow:
Step 1: Evaluate the Catalyst System
The nitrogen atoms in the triazolopyridine ring can coordinate with the palladium center, leading to catalyst inhibition.[4] To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaromatic substrates.
-
Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates like this, increasing the catalyst loading to 5-10 mol% can sometimes overcome sluggish reactivity.[5] However, be mindful of potential side reactions at higher catalyst concentrations.
-
Pre-catalyst vs. In-situ Generation: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Step 2: Optimize the Base and Solvent System
The choice of base and solvent is critical for an efficient Suzuki coupling.
-
Base Selection: A common cause of incomplete reaction is a base that is too weak or has poor solubility. For 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, stronger bases are often required.
-
Start with K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
If the reaction is still sluggish, consider more soluble and stronger bases like Cs₂CO₃.[6]
-
-
Solvent System: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
A mixture of an ethereal solvent like 1,4-dioxane or THF with water (typically in a 4:1 to 10:1 ratio) is a good starting point.
-
Toluene/water mixtures can also be effective.
-
For microwave-assisted reactions, ethanol has been shown to be an effective solvent.[7]
-
Step 3: Address Potential Boronic Acid Issues
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common problem, especially in the presence of water and certain bases.
-
Use anhydrous solvents and ensure all reagents are dry.
-
Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids.
-
-
Homocoupling: The self-coupling of the boronic acid can be a competing reaction, particularly in the presence of oxygen. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
dot
Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.
Question: I am attempting a Buchwald-Hartwig amination and observing low conversion and some debromination of my 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. What adjustments should I make?
Answer:
Low conversion and debromination in Buchwald-Hartwig aminations of this substrate are often linked to the interplay between the catalyst, ligand, and base.[8] The electron-deficient nature of the triazolopyridine ring can make it susceptible to side reactions.
-
Catalyst and Ligand Selection:
-
Ligand Choice: Similar to Suzuki couplings, bulky, electron-rich biarylphosphine ligands are crucial. Ligands like XPhos, SPhos, and BrettPhos are excellent starting points. For challenging couplings, consider Josiphos-type ligands.
-
Palladium Source: Pre-catalysts such as XPhos Pd G3 are highly recommended for their efficiency in generating the active catalytic species.
-
-
Base Optimization:
-
The choice of base is critical. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
If you are observing substrate decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require a higher reaction temperature.[9]
-
-
Minimizing Debromination:
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of debromination relative to the desired C-N bond formation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Extending the reaction time unnecessarily can lead to increased byproduct formation.
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to maintain a stable and active catalyst, which can suppress side reactions.
-
dot
Sources
- 1. Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Palladium Residue Removal from Triazolopyridine Products
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium removal from triazolopyridine products. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying chemical principles to effectively reduce palladium residues to levels compliant with regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) Q3D guidelines.[1]
The presence of residual palladium from cross-coupling reactions is a critical challenge in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] This issue is particularly pronounced with nitrogen-containing heterocycles like triazolopyridines, which can form stable complexes with palladium, making its removal a non-trivial task.[3][4] This guide will walk you through a systematic approach to tackling this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my triazolopyridine product?
A1: The primary reason is the chelating effect of the triazolopyridine core. The nitrogen atoms in the heterocyclic rings can act as ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II)).[3][4] This strong binding makes it difficult for standard purification methods like simple filtration or crystallization to effectively remove the metal.
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies like the FDA, guided by the ICH Q3D guidelines, have established Permitted Daily Exposures (PDEs) for elemental impurities.[5] For palladium, an oral PDE of 100 µ g/day is stipulated.[1] The acceptable concentration in ppm (parts per million) in your final API will depend on the maximum daily dose of the drug product.[1][5]
Q3: Can I just use activated carbon? It's inexpensive and readily available.
A3: While activated carbon can be effective in some cases, it often suffers from a lack of selectivity. It can adsorb your triazolopyridine product along with the palladium, leading to significant yield loss.[3] Additionally, its effectiveness can be inconsistent.
Q4: My ICP-MS results show high palladium levels even after column chromatography. What went wrong?
A4: This is a common observation. While chromatography can remove some palladium, especially heterogeneous forms, it is often insufficient for removing soluble palladium species, particularly those complexed with your product.[6] A dedicated scavenging step is typically required post-chromatography to reach sub-10 ppm levels.[6][7]
Q5: What is the most sensitive method for quantifying residual palladium?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inefficient Palladium Removal with Thiol-Based Silica Scavengers
-
Symptom: Residual palladium levels remain above 50 ppm after treating with a thiol-functionalized silica scavenger.
-
Potential Cause: Strong chelation of palladium by the triazolopyridine product is preventing the scavenger from effectively capturing the metal. The nitrogen atoms on your product are outcompeting the sulfur on the scavenger.
-
Solutions:
-
Increase Scavenger Equivalents and Temperature: A higher concentration of the scavenger and gentle heating (e.g., 40-50 °C) can shift the equilibrium towards the scavenger-palladium complex.
-
Solvent Screening: The choice of solvent can influence the strength of the product-palladium interaction. Screen a variety of solvents to find one that may weaken this bond.
-
Consider a Different Scavenger: Thiol-based scavengers are generally effective, but other functionalities may be more suitable for your specific product. Consider scavengers with thiourea or amine functional groups, or more complex chelators like those based on 2,4,6-trimercapto-s-triazine (TMT).[3]
-
Issue 2: Significant Product Loss During Scavenging
-
Symptom: API yield is substantially lower after the scavenging step.
-
Potential Cause: The scavenger is non-selectively adsorbing your product. This is more common with less functionalized scavengers like activated carbon.[3]
-
Solutions:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium level. A screening experiment to determine the optimal loading is recommended.
-
Wash the Scavenger Thoroughly: After filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product.
-
Switch to a More Selective Scavenger: Highly functionalized silica or polymer-supported scavengers tend to be more selective for the metal over the API.[2]
-
Palladium Removal Workflow
A multi-step approach is often the most effective strategy for reducing palladium to acceptable levels. The following workflow provides a general guideline.
Caption: A typical workflow for palladium removal from API synthesis.
Selecting the Right Scavenger
The choice of scavenger is critical and depends on the specific palladium species, the solvent, and the nature of your triazolopyridine product.
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Silica-Based | Thiol, Thiourea, Amine, TMT | Pd(II), Pd(0) | High efficiency, good selectivity, easy to handle.[4] | Can be more expensive than carbon. |
| Polymer-Supported | Thiol, TMT (e.g., MP-TMT) | Pd(II), Pd(0) | High capacity, suitable for various solvents.[3] | May require longer reaction times. |
| Activated Carbon | N/A (Adsorptive) | Pd(0) | Inexpensive, widely available. | Low selectivity, risk of product loss, potential for fines to pass through filters.[3] |
| Soluble Chelators | Isocyanides, N-acetylcysteine | Pd(0), Pd(II) | Can be very effective for strongly complexed palladium. | Requires a subsequent step (extraction or crystallization) to remove the chelator-Pd complex. |
Experimental Protocol: Scavenger Screening
To identify the most effective scavenger for your specific triazolopyridine product, a parallel screening experiment is highly recommended.
Objective: To determine the most efficient scavenger for reducing palladium residues in a triazolopyridine intermediate.
Materials:
-
Triazolopyridine product containing residual palladium.
-
A selection of palladium scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT, Activated Carbon).
-
Reaction solvent (e.g., THF, DMF, Acetonitrile).
-
Vials or small reaction tubes.
-
Stir plate and stir bars.
-
Filtration apparatus (e.g., syringe filters).
-
ICP-MS for analysis.
Procedure:
-
Sample Preparation: Prepare a stock solution of your palladium-containing triazolopyridine product in your reaction solvent.
-
Aliquotting: Distribute equal volumes of the stock solution into separate labeled vials. Keep one vial as a control (no scavenger).
-
Scavenger Addition: To each vial, add a pre-determined weight (e.g., 10 wt equivalents relative to the product) of a different scavenger.
-
Incubation: Seal the vials and stir the contents at room temperature for a set period (e.g., 4 hours). If desired, a second set of experiments can be run at an elevated temperature (e.g., 45 °C).
-
Sampling and Filtration: After the incubation period, take an aliquot from each vial and filter it to remove the solid scavenger.
-
Analysis: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the final palladium concentration.
-
Evaluation: Compare the final palladium levels for each scavenger against the initial concentration in the control sample to determine the most effective option.
Caption: Workflow for parallel screening of palladium scavengers.
By following a systematic and informed approach, you can effectively troubleshoot and optimize the removal of palladium residues from your triazolopyridine products, ensuring the purity and safety of your final compounds.
References
- Kunfi, A., Jablonkai, I., Gazdag, T., Mayer, P. J., Kalapos, P. P., Németh, K., Holczbauer, T., & London, G. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Dalton transactions (Cambridge, England : 2003), 50(27), 9623–9629. [Link]
- Welch, C. J., Albaneze-Walker, J., Co, B., & Welch, K. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
- Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 398-408. [Link]
- Gagnon, A., & Du, H. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[2][4][8]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 732–735. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- St. Jean, D. J., Jr., & Poon, D. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1739–1769. [Link]
- AbuSalim, D. I., Hong, S., & Baik, M.-H. (2018). Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chemistry – An Asian Journal, 13(17), 2505–2510. [Link]
- Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Amanote Research. [Link]
- Onyx Scientific. (n.d.).
- Alvarez, R., de la Hoz, A., & Diaz-Ortiz, A. (2016). The Chemistry of the Triazolopyridines: An Update.
- Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Welch, C. J., et al. (2018). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- Buscemi, M., et al. (2014). Cross-Linked Imidazolium Salts as Scavengers for Palladium.
- Li, B., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
- Thiel, O. R., & Achmatowicz, M. M. (2014). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine. Organic Syntheses, 90, 398. [Link]
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 444–450. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 5-Bromo-triazolo[1,5-a]pyridine
Introduction: The 5-bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science.[1][4] Its functionalization, primarily through cross-coupling reactions at the C5-position, is a key step in the synthesis of novel compounds. However, researchers often encounter challenges related to reactivity, side reactions, and low yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and successfully enhance the reactivity of this versatile molecule.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the functionalization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridine, offering potential causes and scientifically-grounded solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, but you observe primarily unreacted starting material.
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is the rate-limiting step. This is often hindered by an inappropriate choice of base or solvent.[5][6]
-
Low Reaction Temperature: The energy of activation for the oxidative addition of the C-Br bond to the palladium center is not being met.
Suggested Solutions:
-
Catalyst & Ligand Selection:
-
Rationale: The electronic properties of the triazolopyridine ring can influence the oxidative addition step. A sufficiently electron-rich and sterically accessible palladium center is required.
-
Action: Switch to a pre-catalyst that readily forms the active Pd(0) species. For heteroaromatic substrates, catalysts like Pd(dppf)Cl₂ or pre-formed Pd(PPh₃)₄ are often effective starting points. If simple catalysts fail, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos, which can accelerate both oxidative addition and reductive elimination.[7]
-
-
Base and Solvent Optimization:
-
Rationale: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5] The solvent must be able to dissolve the reagents and facilitate the formation of the active catalytic species.
-
Action: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ can be more effective, especially with less reactive boronic acids.[8] Use anhydrous polar aprotic solvents like 1,4-dioxane, DME, or toluene, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.
-
-
Increase Temperature:
-
Rationale: C-Br bond activation on an electron-deficient heterocyclic system may require higher thermal energy.
-
Action: Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave irradiation can be an effective method for rapidly and uniformly heating the reaction, often leading to significantly reduced reaction times and improved yields.[1][7]
-
Caption: Decision workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Issue 2: Significant Debromination of Starting Material
Problem: Alongside your desired product, you observe a significant amount of the debrominated side-product,[1][2][3]triazolo[1,5-a]pyridine.
Potential Causes:
-
Proto-dehalogenation: This can occur via a competing reaction pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide.
-
Hydrolytic Debromination: Reaction of the organopalladium intermediate with water or other protic sources before the desired coupling can occur.
Suggested Solutions:
-
Use Anhydrous Conditions:
-
Rationale: Minimizing water content reduces the chance of premature hydrolysis of intermediates.
-
Action: Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). While some Suzuki reactions benefit from water, if debromination is severe, switching to a completely anhydrous system with a base like KF may be beneficial.[5]
-
-
Ligand Choice:
-
Rationale: Bulky, electron-donating ligands can promote the desired reductive elimination to form the product over competing side reactions.
-
Action: Employ ligands from the Buchwald family (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf). These ligands create a sterically hindered and electron-rich palladium center that favors the productive coupling pathway.
-
-
Scrutinize Reagents:
-
Rationale: Boronic acids can degrade over time to produce H₃BO₃ and arenes, which can contribute to proto-debromination.
-
Action: Use high-quality, freshly purchased, or purified boronic acids. Consider using more stable boronate esters (e.g., pinacol esters) as coupling partners, as they are less prone to protodeboronation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed reaction is best for C-N bond formation with this substrate: Buchwald-Hartwig or an alternative method?
A1: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds with aryl halides like 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.[9][10] Its broad substrate scope and tolerance for various functional groups make it superior to older methods like the Ullmann condensation, which requires harsh conditions and copper catalysts.[11]
For a successful Buchwald-Hartwig reaction, the choice of ligand is paramount.
-
For primary and secondary aliphatic amines: Sterically hindered dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the reaction.
-
For aryl amines: Ligands like XPhos or the use of bidentate ligands like BINAP or DPPF can be very effective.[9]
The reaction typically requires a strong, non-nucleophilic base like NaOt-Bu, LiHMDS, or K₂CO₃.[12]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
avoiding N-N bond cleavage in triazolopyridine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine scaffolds. This guide is designed to address a critical challenge in the synthesis and manipulation of these valuable heterocyclic compounds: the unwanted cleavage of the N-N bond within the triazole ring. Uncontrolled ring-opening not only diminishes the yield of the desired product but also complicates purification by introducing complex byproduct profiles.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you diagnose and resolve issues related to the stability of the triazolopyridine core during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-N bond cleavage in triazolopyridines and why is it a problem?
A1: The N-N bond is a defining feature of the fused triazole ring in triazolopyridines. N-N bond cleavage, or scission, refers to the breaking of this bond, which leads to the opening and subsequent decomposition of the triazole ring. This is a significant issue as it destroys the desired heterocyclic scaffold, resulting in reduced yields and the formation of various impurities, such as substituted aminopyridines or other rearranged products. In mass spectrometry analysis, the loss of nitrogen is often a primary fragmentation pattern, indicating the inherent lability of this bond under certain energetic conditions.[1]
Q2: Which triazolopyridine isomers are most susceptible to this cleavage?
A2: While all triazole rings have some degree of susceptibility, the[2][3][4]triazolo[1,5-a]pyridine system is particularly noteworthy. This isomer can exist in equilibrium with its open-chain valence tautomer, a diazo-pyridine species.[1] This equilibrium makes the ring more prone to opening and subsequent loss of N₂, especially when exposed to transition metals, heat, or certain reagents.[1][5] The stability of other isomers, such as the[2][3][6]triazolo[4,3-a] and[2][3][6]triazolo[1,5-a] systems, is generally higher, but they are not immune to cleavage under harsh conditions.
Q3: What are the primary factors that induce N-N bond cleavage?
A3: The key instigators of N-N bond cleavage fall into three main categories:
-
Harsh Reagents: Strong reducing agents (especially certain catalytic hydrogenation conditions), aggressive oxidizing agents, and strong acids can promote ring opening.[5][7]
-
Reaction Conditions: High temperatures applied for prolonged periods can lead to thermal decomposition.[8] While microwave-assisted synthesis is often beneficial for its speed, excessive temperatures can be detrimental.[9]
-
Catalysts: Certain transition metals, particularly palladium, have been shown to catalyze the ring-opening of triazolopyridines with a subsequent loss of nitrogen.[1][10] The choice of catalyst is therefore critical in reactions involving this scaffold.
Troubleshooting Guide: Diagnosing and Solving N-N Bond Cleavage
This section addresses specific experimental issues. Follow the logical workflow below to diagnose your reaction's problems.
Caption: Troubleshooting workflow for triazolopyridine reactions.
Q: My reaction yield is poor, and LCMS analysis shows multiple byproducts, including one with a mass corresponding to my aminopyridine starting material. What's happening?
A: This is a classic sign of N-N bond cleavage and subsequent decomposition of the triazole ring. The presence of the aminopyridine precursor strongly suggests that the fused triazole, once formed, is not stable under your reaction conditions.
Plausible Mechanism: Catalyst- or Reagent-Induced Ring Opening
The N-N bond can be reductively or chemically cleaved. For instance, some transition metal catalysts can coordinate to the nitrogen atoms, weakening the N-N bond and facilitating its rupture. Similarly, strong acids can protonate the ring, making it susceptible to nucleophilic attack and subsequent opening.
Caption: General pathway for N-N bond cleavage.
Solutions & Protocols
Your primary goal is to switch to milder conditions that favor the formation and preservation of the triazolopyridine ring.
1. Re-evaluate Your Catalyst and Reagents:
If you are performing a cross-coupling or reduction reaction on a pre-formed triazolopyridine, your catalyst is the prime suspect. Reductive cleavage of N-N bonds in hydrazine derivatives is a known process, and similar reactivity can be observed in the triazole ring.[7][10][11]
| Condition / Reagent Type | Problematic Examples | Recommended Alternatives | Rationale for Change |
| Oxidative Cyclization | Harsh oxidants (e.g., KMnO₄, Pb(OAc)₄) | I₂/KI, DDQ, PIFA, or even atmospheric air with a suitable catalyst (e.g., CuBr).[2][12][13] | Milder oxidants are selective for the N-N bond formation without over-oxidizing or degrading the sensitive heterocyclic system. |
| Catalytic Reduction | Pd/C, H₂ (can cause hydrogenolysis of the N-N bond)[10] | Consider substrate-specific reagents like NaBH₄ or DIBAL-H if only another functional group needs reduction. | Avoids catalysts known to promote N-N bond scission. |
| General Synthesis | Strong Lewis acids, prolonged high heat in conventional reflux. | Catalyst-free microwave-assisted synthesis.[13][14][15] | Microwave heating rapidly reaches the target temperature, often reducing reaction times and minimizing thermal decomposition.[9] |
2. Optimize Reaction Temperature and Time:
Triazolopyridine derivatives are generally stable crystalline solids, with decomposition temperatures often well above 250°C.[8] However, stability in solution at high temperatures for extended periods can be much lower.
-
Action: If using conventional heating, try reducing the temperature by 10-20°C and monitor the reaction closely by TLC or LCMS. If the reaction is sluggish, it is better to accept a slightly lower conversion rate than to force it with excessive heat and cause decomposition.
-
Action: For microwave synthesis, screen temperatures between 120°C and 160°C. Often, a sweet spot exists (e.g., 140°C) that provides rapid conversion without significant byproduct formation.[9]
Q: I am attempting a synthesis that requires basic conditions, but my product is degrading. Can bases cause N-N bond cleavage?
A: While less common than acid- or metal-induced cleavage, strong bases under harsh conditions can potentially lead to degradation pathways that may involve ring-opening. More frequently, strong bases can promote other unwanted side reactions. However, if cleavage is confirmed, consider the following:
Solutions & Protocols
1. Use a Milder Base: If your reaction requires a base, switch from very strong bases like n-BuLi or LDA to milder inorganic or organic bases.
-
Recommended Bases: Cs₂CO₃, K₂CO₃, NaOAc, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
2. Protocol: Mild, Catalyst-Free, Microwave-Assisted Synthesis of[2][3][6]Triazolo[1,5-a]pyridines
This protocol, adapted from modern methodologies, avoids harsh catalysts and reagents, providing a robust method for constructing the triazolopyridine core with minimal risk of N-N cleavage.[9][13][14]
-
Objective: To synthesize a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide.
-
Materials:
-
Substituted enaminonitrile (1.0 equiv.)
-
Substituted benzohydrazide (2.0 equiv.)
-
Anhydrous toluene
-
Microwave reactor vial with a stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add the enaminonitrile (e.g., 0.20 mmol, 1.0 equiv.) and the benzohydrazide (0.40 mmol, 2.0 equiv.).
-
Add anhydrous toluene (1.5 - 2.0 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for the specified time (typically 30-90 minutes, monitor by TLC/LCMS).
-
After completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,4-triazolo[1,5-a]pyridine.
-
-
Causality: This method works by a tandem mechanism: transamidation followed by intramolecular nucleophilic attack and condensation. The high temperature for a short duration, facilitated by microwave energy, drives the reaction to completion quickly, minimizing the time the product spends under thermal stress and thus preventing degradation.
References
- Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181.
- Zhao, G., Geng, R., Xu, S., et al. (2025).
- Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Li, W., et al. (n.d.). One-Pot Synthesis of Triazolo[16][16]-Fused Heterocycles via Heteroaryl Diazonium Salts. NIH.
- Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update.
- Reddy, B. R., et al. (2024).
- Woinska, M., et al. (n.d.).
- Yin, C., et al. (n.d.). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material.
- Jones, G., & Sliskovic, D. R. (n.d.). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1.
- Reddy, B. R., et al. (n.d.).
- Reddy, B. R., et al. (2024).
- Suzuki, T., et al. (2022). Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI.
- Reichelt, A., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
- Cabrero-Antonino, M., et al. (2017). Synthesis of new terpyridine-like ligands based on triazolopyridines and benzotriazoles. New Journal of Chemistry.
- Wang, Z., et al. (n.d.). Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles. Organic Chemistry Frontiers.
- Nagarajan, R., & Emmanuvel, L. (2019).
- Reddy, B. R., et al. (2024).
- Various Authors. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C-N bonds of anilines and glycine-15N.
- Cabrero-Antonino, M., et al. (2017). Synthesis of New Terpyridine-like ligands based on Triazolopyridines and Benzotriazoles.
- Wikipedia contributors. (n.d.). Triazolopyridine. Wikipedia.
- Various Authors. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI.
- Liu, Y., et al. (n.d.). linked fused triazoles with π-π stacking and hydrogen bonds: Towards thermally stable, Insensitive, and highly energetic materials. Beijing Institute of Technology.
- Jones, G. (n.d.). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
- Nagarajan, R., & Emmanuvel, L. (n.d.). Unusual Cleavage of N-N Bond of 1-Arylamino-1,2,3-triazole Derivatives.
- Various Authors. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.
- Cantillo, D. (2021).
- Dyminska, L., et al. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
- Zhang, T., et al. (2024). Selective nitrogen insertion into aryl alkanes. PMC - NIH.
- Cui, C., et al. (2014). Mechanistic insights into N-N bond cleavage in catalytic guanylation reactions between 1,2-diarylhydrazines and carbodiimides. R Discovery.
- Aylward, J. B. (n.d.). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties [ouci.dntb.gov.ua]
- 5. Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | Semantic Scholar [semanticscholar.org]
- 15. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Reactions of 5-Bromo-triazolo[1,5-a]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This document provides in-depth, field-proven insights into one of the most critical yet frequently underestimated variables in your synthetic workflow: the reaction solvent. Our goal is to move beyond simple protocol recitation and empower you with the causal understanding needed to troubleshoot and optimize your reactions effectively.
Foundational Principles: Why the Solvent is More Than Just a Medium
In palladium-catalyzed cross-coupling reactions, the solvent is an active participant that dictates the outcome by influencing multiple stages of the catalytic cycle.[2][3] Its role is multifaceted, impacting everything from reagent solubility to the stabilization of key intermediates and transition states.[1][4] Understanding these core principles is the first step to mastering your synthetic challenges.
-
Polarity and Dielectric Constant : A solvent's polarity affects the solubility of reagents and the stability of charged or polar species. Highly polar solvents can stabilize ionic intermediates, which may alter the reaction mechanism or selectivity.[1][5] For instance, the stabilization of anionic palladium complexes in polar solvents like DMF or MeCN can switch the selectivity in certain Suzuki-Miyaura couplings.[1][5]
-
Coordinating Ability : Solvents with lone pairs (e.g., THF, Dioxane, DMF) can coordinate to the palladium center. This can be beneficial by stabilizing the active catalyst and preventing aggregation or decomposition. However, overly strong coordination can also inhibit the reaction by blocking substrate access to the metal center.[4]
-
Proticity : Protic solvents (e.g., alcohols, water) possess acidic protons and can participate in hydrogen bonding. They can influence the activity of the base and, in some cases, act as a proton source for unwanted side reactions, such as proto-debromination, leading to the formation of the debrominated triazolo[1,5-a]pyridine.
-
Aprotic Solvents : These are broadly classified into polar (DMF, DMSO, MeCN) and nonpolar/weakly polar (Toluene, THF, Dioxane) categories. Dipolar aprotic solvents are excellent at dissolving salts (like inorganic bases) and stabilizing charged intermediates.[2] Nonpolar solvents are often preferred for reactions involving neutral catalytic species.[1]
Below is a diagram illustrating how these solvent properties can influence key stages of a generic cross-coupling reaction.
Caption: Influence of solvent properties on the cross-coupling catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds with 5-Bromo-triazolo[1,5-a]pyridine. However, solvent choice is paramount for success.
Q1: My Suzuki reaction is not going to completion, or the yield is very low. Could my solvent be the problem?
A1: Absolutely. This is one of the most common failure modes linked to solvent selection.
-
Causality: The primary issues are often poor solubility of the reactants or the base, and suboptimal reaction temperature. The Suzuki reaction requires dissolving the organic halide, the boronic acid, an inorganic base (like K₃PO₄ or Cs₂CO₃), and the palladium catalyst.[6] A solvent system that fails to create a sufficiently homogeneous mixture will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Assess Your Solvent System: Toluene or THF alone can be poor choices as they do not effectively dissolve inorganic bases.
-
Introduce a Polar Co-solvent: The most common and effective solution is to use a solvent mixture. A combination of a nonpolar solvent with water (e.g., 1,4-Dioxane:Water or Toluene:Ethanol:Water ) is a standard practice.[6] The water solubilizes the base, while the organic solvent dissolves the substrate and catalyst.
-
Consider a Single Polar Aprotic Solvent: Solvents like DMF can be effective as they dissolve all components reasonably well. However, be aware that highly polar solvents can sometimes promote undesired side reactions or alter selectivity.[1][5]
-
Check Temperature: Ensure your solvent's boiling point allows the reaction to be heated sufficiently. Reactions involving heteroaryl bromides often require elevated temperatures (80-110 °C) to drive the oxidative addition step.
-
Q2: I am observing a significant amount of debrominated starting material (triazolo[1,5-a]pyridine). What is causing this side reaction?
A2: This side reaction, known as proto-debromination, is often directly facilitated by the solvent system.
-
Causality: This occurs when the aryl-palladium(II) intermediate formed after oxidative addition is protonated before it can undergo transmetalation. The source of protons is often a protic solvent (like an alcohol or water) or residual water in an aprotic solvent.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: If using a non-aqueous system (e.g., Dioxane, THF, Toluene), ensure the solvent is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Minimize Protic Co-solvent: If a protic co-solvent is necessary for solubility, use the minimum amount required. Sometimes, switching from water to a less acidic alcohol can help.
-
Choice of Base: In some cases, a weaker base might disfavor the pathways leading to protonolysis. However, this must be balanced with the need for sufficient basicity to facilitate the transmetalation step.
-
Solvent Selection Summary for Suzuki-Miyaura Reactions
| Solvent System | Key Properties & Rationale | Common Issues |
| 1,4-Dioxane / Water | Gold Standard. Good balance. Dioxane dissolves organics; water dissolves the inorganic base. High boiling point (101 °C).[6] | Dioxane can form peroxides; use fresh, inhibitor-free solvent. |
| Toluene / Ethanol / Water | Similar to dioxane/water. Toluene is non-coordinating. Ethanol helps with solubility. | Lower boiling point may require longer reaction times. |
| DMF or DMAc | High Polarity. Excellent for dissolving all components. Good for challenging substrates. | Can promote side reactions. Difficult to remove under vacuum. Can decompose at high temperatures. |
| THF / Water | Lower boiling point (66 °C). Suitable for more reactive substrates that do not require high heat. | May not be effective for less reactive aryl bromides. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Forming the C-N bond on the 5-position of the triazolopyridine core is crucial for many pharmaceutical scaffolds. Solvent choice here is intimately linked to the base and ligand used.
Q1: My Buchwald-Hartwig amination is giving low conversion. What is the best general-purpose solvent to start with?
A1: The standard and most reliable starting points are non-coordinating, weakly polar aprotic solvents.
-
Causality: The Buchwald-Hartwig reaction is sensitive to solvent coordination. The active catalytic species needs open coordination sites for the amine and aryl halide to bind.[4] Solvents that are too strongly coordinating (like MeCN or DMSO) can compete for these sites and shut down reactivity.
-
Troubleshooting Steps:
-
Default to Toluene or 1,4-Dioxane: These are the most common and effective solvents.[7] They provide good solubility for the organic components without strongly interfering with the catalyst.
-
Consider Greener Alternatives: 2,2,5,5-Tetramethyloxolane (TMO) has emerged as a viable, safer alternative to toluene, often providing comparable or even superior yields.[8]
-
Ensure Anhydrous Conditions: Water can hydrolyze the strong bases used (e.g., NaOt-Bu, LHMDS) and react with the catalyst. Use dry solvents and an inert atmosphere.
-
Q2: I switched from NaOt-Bu to Cs₂CO₃ as the base and my reaction failed. Is this related to the solvent?
A2: Yes, this is a classic example of the solvent-base interplay.
-
Causality: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) have reasonable solubility in nonpolar solvents like toluene. In contrast, inorganic bases like cesium carbonate (Cs₂CO₃) are poorly soluble in toluene but more soluble in slightly more polar solvents.
-
Troubleshooting Steps:
-
Match Solvent to Base: If you must use an inorganic base like Cs₂CO₃ (e.g., for base-sensitive functional groups), a more polar solvent is often required. 1,4-Dioxane or TMO have been shown to be more effective than toluene when using Cs₂CO₃.[8]
-
Consider DMF for Carbonates: In some cases, a polar aprotic solvent like DMF can be effective with carbonate bases, but catalyst inhibition is a risk that must be screened for.[9][10]
-
Caption: A decision workflow for troubleshooting failed amination reactions.
General FAQs for 5-Bromo-triazolo[1,5-a]pyridine Reactions
Q: Why is degassing the solvent so important for these reactions?
A: The active catalyst in most cross-coupling reactions is a Pd(0) species. Oxygen is a potent oxidant that can irreversibly oxidize Pd(0) to inactive Pd(II) oxides, effectively killing the catalyst. Degassing the solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) removes dissolved oxygen and is critical for achieving high yields and catalyst longevity.
Q: Can I use "green" solvents for these reactions?
A: Yes, there is a significant push towards more sustainable solvents. As mentioned, TMO is a promising replacement for toluene in Buchwald-Hartwig aminations.[8] For Suzuki reactions, propylene carbonate (PC) has been explored as a green solvent, sometimes offering excellent yields and shorter reaction times.[5][11] However, any new solvent system must be carefully optimized for your specific substrate.
Q: How do I choose between a polar aprotic (DMF, MeCN) and a nonpolar (Toluene, Dioxane) solvent?
A: This choice depends on a trade-off between solubility and potential catalyst inhibition or side reactions.
-
Start with nonpolar/weakly polar solvents (Toluene, Dioxane) as the default for most standard cross-coupling reactions. They are less likely to interfere with the catalytic cycle.[2]
-
Switch to polar aprotic solvents (DMF, DMAc, NMP) only when you face significant solubility challenges with your substrate or base. Be prepared to screen different ligands and conditions, as the optimal catalyst system may change in a polar environment.[1][9]
Validated Experimental Protocols
The following protocols are provided as self-validating systems. Expected observations and checkpoints are included to ensure trustworthiness.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-triazolo[1,5-a]pyridine
Reaction: Synthesis of 5-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water . The total solvent volume should create a ~0.1 M solution with respect to the starting bromide. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Checkpoint: The initial mixture will be a heterogeneous slurry.
-
-
Reaction: Heat the reaction mixture to 90-95 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LCMS.
-
Self-Validation: A successful reaction will show the consumption of the starting bromide (visualized by UV on TLC) and the appearance of a new, typically less polar, product spot. The reaction is generally complete within 4-12 hours.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-triazolo[1,5-a]pyridine
Reaction: Synthesis of N-benzyl-5-([1][2][3]triazolo[1,5-a]pyridin-5-yl)amine
-
Reagent Preparation (In a Glovebox): To an oven-dried vial, add Pd₂(dba)₃ (1.5 mol%), a suitable ligand (e.g., XantPhos, 3.5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv). Add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed Toluene . Then, add benzylamine (1.2 equiv) via syringe. Seal the vial.
-
Checkpoint: The initial mixture should be a colored suspension.
-
-
Reaction: Heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction by LCMS.
-
Self-Validation: Look for the complete consumption of the starting bromide and the appearance of the product mass peak. Reactions are often complete in 6-18 hours.
-
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health URL
- Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL
- Title: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters Source: EliScholar – Yale University URL
- Source: Green Chemistry (RSC Publishing)
- Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchGate URL
- Title: 2,2,5,5-Tetramethyloxolane (TMO)
- Title: Buchwald–Hartwig amin
- Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Semantic Scholar URL:[Link]
- Title: Effect of solvent on the Suzuki reaction Source: ResearchG
- Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: PMC - N
- Title: The Role of the Base in Buchwald-Hartwig Amination Source: ResearchG
- Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: Amazon S3 URL:[Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-1,2,4-triazolo[1,5-a]pyridine
Introduction: The Challenge of C-C Bond Formation on a Privileged Scaffold
The 1,2,4-triazolo[1,5-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its unique electronic properties and rigid structure make it a privileged scaffold in drug design. Functionalization of this core, particularly through the formation of new carbon-carbon bonds at the 5-position, is a critical step in the development of novel molecular entities. However, the electron-deficient nature of the pyridine ring and the presence of multiple nitrogen atoms present significant challenges for traditional cross-coupling methodologies.
This guide provides an in-depth, data-driven comparison of two of the most powerful palladium-catalyzed cross-coupling reactions for this task: the Suzuki-Miyaura coupling and the Stille coupling. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights to help researchers select the optimal method for functionalizing 5-bromo-1,2,4-triazolo[1,5-a]pyridine and related N-heterocyclic substrates.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in industry due to its high functional group tolerance, operational simplicity, and the low toxicity of its boron-based reagents and byproducts.[1][2][3] The reaction couples an organoboron species with an organic halide or triflate.[3][4]
The Catalytic Cycle: A Three-Step Dance
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-triazolo[1,5-a]pyridine. For electron-deficient heterocycles like this, this step is generally facile.[6]
-
Transmetalation: This is often the rate-determining step. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic cycle of the Suzuki coupling.
Field-Proven Experimental Protocol: Suzuki Coupling
The following is a generalized, robust protocol for the Suzuki coupling of a brominated N-heterocycle, based on established methodologies.[7][8]
Materials:
-
5-Bromo-1,2,4-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%))[7][9]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.)[7][9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, ~5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-1,2,4-triazolo[1,5-a]pyridine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Causality): It is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heating: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine to remove the base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki coupling.
The Stille Coupling: The Robust Alternative for Complex Systems
The Stille reaction couples an organotin (stannane) reagent with an organic halide or triflate.[3][10] While hampered by the toxicity of organotin compounds, its exceptional functional group tolerance and typically neutral reaction conditions make it an indispensable tool, particularly in complex, late-stage syntheses where other methods fail.[2][11][12][13]
The Catalytic Cycle: A Base-Free Pathway
The Stille coupling follows a similar three-step catalytic cycle to the Suzuki reaction but with a crucial difference in the transmetalation step.[11][14]
-
Oxidative Addition: Identical to the Suzuki cycle, the active Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: This step proceeds without the need for a base. The organostannane directly exchanges its organic group with the halide on the palladium center. This neutrality is a key advantage, as it avoids side reactions with base-sensitive functional groups.
-
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille coupling.
Field-Proven Experimental Protocol: Stille Coupling
The following is a generalized protocol for the Stille coupling of a bromo-N-heterocycle.
Materials:
-
5-Bromo-1,2,4-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 mmol, 1.1-1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/XPhos, 2-5 mol%)[15]
-
Optional Additive (e.g., CuI, LiCl)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF, ~5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-1,2,4-triazolo[1,5-a]pyridine and palladium catalyst under an inert atmosphere.
-
Solvent & Reagent Addition: Add the degassed solvent, followed by the organostannane reagent via syringe.
-
Degassing: As with the Suzuki protocol, thorough degassing of the reaction mixture is essential for catalytic efficiency.
-
Heating: Seal the flask and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification (Causality): This is the critical challenge of Stille coupling. Organotin byproducts are toxic, non-polar, and often co-elute with the desired product.[2][12] A specific workup is required.
-
After cooling, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer several times with an aqueous solution of KF or a solution of DBU/I₂. This converts the tin halides into insoluble tin fluorides or iodides, which can be removed by filtration through Celite.
-
Proceed with standard aqueous washes, drying, and concentration.
-
Purification by flash chromatography may require careful solvent system selection to separate residual tin impurities.
-
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is a trade-off between practicality and performance, especially when dealing with challenging heterocyclic substrates.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Toxicity & Waste | Low toxicity reagents and byproducts.[2] | Highly toxic organotin reagents and byproducts; stoichiometric tin waste.[2][12][16] |
| Purification | Generally straightforward; boron byproducts are water-soluble. | Difficult; removal of toxic, non-polar tin byproducts requires specific workups.[2][12] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, K₃PO₄), which can be incompatible with sensitive substrates.[2] | Typically proceeds under neutral conditions, offering superior functional group tolerance.[2][11] |
| Reagent Stability | Boronic acids can be prone to oxidative degradation or protodeboronation.[2][17][18] | Organostannanes are generally stable to air and moisture.[11][12] |
| Performance on N-Heterocycles | Can be challenging; may give moderate yields with substrates containing coordinating groups.[13][17] | Often provides higher yields and greater reliability, especially for substrates with free electron pairs that can coordinate to the catalyst.[13] |
Expert Recommendations: A Decision-Making Framework
The optimal choice is dictated by the specific goals of the synthesis.
Caption: Decision workflow for choosing between Stille and Suzuki coupling.
Choose Suzuki Coupling When:
-
Early-Stage Discovery & Routine Synthesis: The commercial availability of a vast array of boronic acids, coupled with simpler purification, makes it ideal for rapidly generating analogues.
-
Scale-Up & Process Chemistry: The low toxicity of boron reagents is a decisive advantage for industrial applications and adherence to green chemistry principles.[2]
-
The Substrate is Well-Behaved: For straightforward arylations without sensitive functional groups, the Suzuki reaction is the default, efficient choice.
Choose Stille Coupling When:
-
Complex, Late-Stage Synthesis: When working with highly functionalized molecules where protecting groups are undesirable, the neutrality and robustness of the Stille reaction are paramount.[13]
-
Suzuki Coupling Fails: Stille is the premier problem-solver when Suzuki reactions give low yields due to substrate decomposition, slow transmetalation, or catalyst inhibition by coordinating N-heterocycles.[13]
-
Steric Hindrance is a Factor: The Stille reaction can sometimes succeed where Suzuki fails with sterically demanding coupling partners.
Conclusion
For the functionalization of 5-bromo-1,2,4-triazolo[1,5-a]pyridine, both Suzuki and Stille couplings are formidable tools. The Suzuki reaction should be considered the primary, workhorse method due to its significant practical advantages in reagent availability, purification, and low toxicity. However, researchers must be prepared to optimize catalyst/ligand systems and bases to overcome challenges associated with this electron-deficient N-heterocycle.
The Stille reaction , despite its inherent toxicity and purification hurdles, remains the superior choice for ultimate reliability and functional group tolerance. It is the expert's tool for complex targets where reaction success outweighs practical inconveniences. The decision rests on a careful evaluation of the synthetic context, balancing the demands of the molecule against the practical considerations of the laboratory.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (n.d.). Benchchem.
- Al-Masum, M., & El-Sayed, M. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
- Stille Coupling. (2023). Chemistry LibreTexts.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing).
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (n.d.). PMC - NIH.
- Stille Coupling. (n.d.). OpenOChem Learn.
- Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. (2011). PubMed.
- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A Comparative Guide to Stille and Suzuki Coupling for Thiazole Aryl
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
- Stille Cross-Coupling. (n.d.). J&K Scientific LLC.
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. (n.d.).
- The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Synthesis of Novel Polyazinyl-Substituted Triazolopyridines from[7][9][19]Triazolo[1,5-a]pyridines. (n.d.).
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (n.d.). Benchchem.
- Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. (n.d.). Benchchem.
- The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. (n.d.).
- Difference Between Heck Stile and Suzuki Reaction. (2020). pediaa.com.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (n.d.). NIH.
- Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Stille reaction | Brief theory, double cross-coupling. (2022). YouTube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu.
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH.
- Stille reaction | Brief theory, double cross-coupling. (2022). YouTube.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014).
- State of the Art of Boron and Tin Complexes in Second- and Third-Order Nonlinear Optics. (n.d.). MDPI.
- 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. (2016).
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.).
- Stability and storage problems in organotin speciation in environmental samples. (n.d.). PubMed.
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. (n.d.). MDPI.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.).
Sources
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A Comparative Analysis of the Biological Activities of 5-Bromo- and 5-Chloro-triazolo[1,5-a]pyridine Analogues
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the triazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of different substituents on this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among the various modifications, halogenation at the 5-position has emerged as a key strategy to modulate activity. This guide provides a comparative overview of the biological activities of 5-Bromo-triazolo[1,5-a]pyridine and its chloro-analogue, 5-Chloro-triazolo[1,5-a]pyridine. While direct head-to-head comparative studies are limited in publicly available literature, this document synthesizes findings from research on related halogenated triazolopyridine derivatives to infer the potential differences in their biological profiles, focusing on anticancer and antimicrobial activities.
Introduction to 5-Halogenated Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[1] The introduction of a halogen atom, such as bromine or chlorine, at the 5-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to form halogen bonds. These alterations, in turn, can impact the compound's interaction with biological targets, affecting its potency, selectivity, and overall pharmacological profile.
Comparative Biological Activities: An Inferential Analysis
Based on structure-activity relationship (SAR) studies of various halogenated heterocyclic compounds, we can extrapolate the potential differences in the biological activities of 5-bromo- and 5-chloro-triazolo[1,5-a]pyridine.
Anticancer Activity
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been investigated for their potential as anticancer agents.[1][4] The introduction of a halogen at the 5-position is a common strategy in the design of these compounds.
General Observations from SAR Studies:
-
Lipophilicity and Cell Permeability: The nature of the halogen can influence the molecule's lipophilicity. Bromine is larger and generally more lipophilic than chlorine. This increased lipophilicity of the 5-bromo analogue might lead to enhanced cell membrane permeability, potentially resulting in higher intracellular concentrations and greater cytotoxic effects compared to the 5-chloro derivative.
-
Halogen Bonding: Halogen atoms can act as halogen bond donors, interacting with Lewis bases in biological macromolecules like proteins and nucleic acids.[5] The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). Therefore, the 5-bromo analogue has the potential to form stronger halogen bonds with target proteins compared to the 5-chloro analogue, which could translate to higher binding affinity and more potent inhibition of cancer-related targets.
-
Metabolic Stability: The carbon-halogen bond strength decreases from C-Cl to C-Br. This could potentially make the 5-bromo analogue more susceptible to metabolic degradation, which might affect its in vivo efficacy.
While a direct comparison is not available, a study on 1,2,4-triazolo[1,5-a]pyridinylpyridines demonstrated that various substitutions on the core structure lead to potent antiproliferative activities against several human cancer cell lines.[1] Another study on pyrazolo[1][2][3]triazolopyrimidine derivatives, a related scaffold, showed that a 7-(4-bromophenyl) substituted compound exhibited significant cytotoxicity.[6]
Hypothetical Comparison of Anticancer Potency:
| Compound | Expected Potency | Rationale |
| 5-Bromo-triazolo[1,5-a]pyridine | Potentially Higher | Increased lipophilicity may enhance cell uptake. Stronger halogen bonding potential could lead to better target engagement. |
| 5-Chloro-triazolo[1,5-a]pyridine | Potentially Moderate to High | Good balance of lipophilicity and metabolic stability. Capable of forming effective halogen bonds. |
It is crucial to note that the overall anticancer activity is highly dependent on the specific biological target and the presence of other substituents on the triazolopyridine core.
Antimicrobial Activity
The triazolopyridine scaffold is also a component of compounds with antimicrobial properties.[7][8] The nature of the halogen substituent can play a significant role in determining the spectrum and potency of antimicrobial activity.
Insights from Studies on Halogenated Antimicrobials:
-
Bactericidal Efficacy: Studies comparing N-bromine and N-chlorine compounds have shown that in the absence of organic load, bromine compounds tend to exhibit higher bactericidal activity.[9] This suggests that 5-bromo-triazolo[1,5-a]pyridine might display more potent antimicrobial effects under ideal in vitro conditions.
-
Influence of the Biological Matrix: The presence of organic matter, such as proteins found in a biological environment, can impact the efficacy of halogenated compounds. Bromine compounds have been observed to lose more activity in the presence of proteinaceous material compared to their chlorine counterparts.[9] This implies that while the 5-bromo analogue might be more potent in initial screenings, the 5-chloro analogue could potentially exhibit better activity in more complex biological systems.
-
Structure-Activity Relationship in Flavonoids: Research on halogen-substituted flavonoids has demonstrated that antibacterial properties can be influenced by the size of the halogen atom, with potency increasing from fluorine to iodine.[10] This trend supports the hypothesis that the larger bromine atom in the 5-bromo analogue could lead to enhanced antimicrobial activity compared to the chlorine atom.
Hypothetical Comparison of Antimicrobial Potency:
| Compound | Expected In Vitro Potency | Expected In Vivo Potency | Rationale |
| 5-Bromo-triazolo[1,5-a]pyridine | Potentially Higher | May be reduced in the presence of organic matter | Higher intrinsic bactericidal activity of bromine. Potential for greater loss of activity in biological fluids. |
| 5-Chloro-triazolo[1,5-a]pyridine | Potentially Moderate to High | May be more stable in biological environments | Good intrinsic activity with potentially better stability in the presence of proteins. |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of these compounds.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Preparation: Prepare stock solutions of 5-bromo- and 5-chloro-triazolo[1,5-a]pyridine in DMSO. Create serial dilutions of the compounds in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-bromo- and 5-chloro-triazolo[1,5-a]pyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This guide underscores the necessity for direct, head-to-head experimental evaluation of these two compounds to definitively elucidate their comparative biological activities. The provided experimental protocols offer a standardized framework for conducting such studies. Future research should focus on synthesizing these specific analogues and evaluating them in a panel of cancer cell lines and against a broad spectrum of microbial pathogens. Furthermore, mechanistic studies to identify the specific biological targets and an exploration of their pharmacokinetic and pharmacodynamic properties will be crucial for any further drug development efforts.
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- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). Molecules, 23(11), 2911. [Link]
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- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). Molecules, 29(23), 5309. [Link]
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- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5540. [Link]
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- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
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The 5-Position: A Locus of Activity in Triazolopyridine Scaffolds - A Comparative Guide
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility and synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including inflammatory conditions, cancer, and neurological disorders.[1] A critical determinant of the pharmacological profile of these molecules lies in the nature of the substituent at the 5-position of the triazolopyridine ring. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted triazolopyridines, with a focus on their activity as kinase inhibitors and anticonvulsants. We will delve into the experimental data that underpins our understanding of these relationships and provide detailed protocols for the key assays used in their evaluation.
The Significance of the 5-Substituent: A Gateway to Potency and Selectivity
The 5-position of the triazolopyridine ring system is often directed towards the solvent-exposed region of the binding pockets of its biological targets. This positioning allows for a wide range of substituents to be accommodated, from simple alkyl chains to complex aromatic and heterocyclic moieties. The choice of substituent at this position can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. A recurring theme in the SAR of triazolopyridines is the favorable impact of an aryl group at the 5-position, which can engage in crucial hydrophobic and π-stacking interactions within the target protein.[2]
Comparative Analysis of 5-Substituted Triazolopyridines as Kinase Inhibitors
The modulation of kinase activity is a cornerstone of modern drug discovery, and 5-substituted triazolopyridines have emerged as potent inhibitors of several important kinase families, including Janus kinases (JAKs) and p38 mitogen-activated protein kinases (MAPKs).
Janus Kinase (JAK) Inhibition: The Prominence of the 5-Aryl Moiety
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and cancer. The SAR of triazolopyridine-based JAK inhibitors consistently highlights the preference for a phenyl group at the 5-position.[2] This is exemplified in the development of dual JAK/HDAC inhibitors, where the 5-phenyltriazolopyridine scaffold serves as the JAK-targeting pharmacophore.[2]
As illustrated in the following table, modifications to the 5-phenyl ring can fine-tune the inhibitory activity against different JAK isoforms.
| Compound | 5-Substituent | JAK1 IC50 (nM) | HDAC6 IC50 (nM) |
| 16a | Phenyl | 146 | 8.75 |
| 16b | 4-Fluorophenyl | 123 | 9.82 |
| 16c | 4-Chlorophenyl | 117 | 10.5 |
| 16j | Benzo[d][1][4]dioxol-5-yl | 98.3 | 7.61 |
| Filgotinib (positive control) | - | 15.8 | >10000 |
| SAHA (positive control) | - | >10000 | 2.53 |
Data synthesized from a study on dual JAK/HDAC inhibitors.[2]
The data clearly indicates that while the unsubstituted phenyl group in compound 16a provides a solid baseline activity, the introduction of electron-withdrawing groups like fluorine and chlorine at the 4-position of the phenyl ring (compounds 16b and 16c ) leads to a modest improvement in JAK1 inhibition.[2] Notably, the more complex benzo[d][1][4]dioxol-5-yl substituent in compound 16j results in the most potent JAK1 inhibition among the synthesized analogs, suggesting that further exploration of this pocket with larger, more intricate moieties could yield even greater potency.[2]
Caption: SAR of 5-aryl triazolopyridines as JAK1 inhibitors.
p38 MAPK Inhibition: A More Nuanced Relationship
The p38 MAPKs are key regulators of inflammatory responses, and their inhibition is a promising strategy for treating a range of inflammatory diseases. The SAR of triazolopyridine-based p38 MAPK inhibitors is more complex, with activity being highly dependent on the interplay between substituents at multiple positions on the scaffold.[3] While a 5-aryl group is often a feature of potent p38 MAPK inhibitors, the specific nature of this group and its interplay with other substituents is critical.
Comparative Analysis of 5-Substituted Triazolopyridines as Anticonvulsants
Epilepsy is a common neurological disorder characterized by recurrent seizures. The development of novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Triazolopyridine and its isosteres, the triazolopyrimidines, have shown significant promise as anticonvulsant agents.
In this context, the 5-substituent plays a crucial role in modulating the anticonvulsant activity. A study on 5-alkoxy-[1][2][3]triazolo[4,3-a]pyridine derivatives revealed a clear dependence of anticonvulsant potency on the nature of the alkoxy group.
| Compound | 5-Substituent | Anticonvulsant Activity (MES test, ED50 mg/kg) | Neurotoxicity (Rotarod test, TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| 3p | 5-(4-Chlorophenoxy) | 13.2 | 63.4 | 4.8 |
| 3r | 5-(4-Bromophenoxy) | 15.8 | 109.0 | 6.9 |
Data from a study on 5-alkoxy-[1][2][3]triazolo[4,3-a]pyridine derivatives.[5]
The data indicates that the presence of a halogenated phenoxy group at the 5-position is beneficial for anticonvulsant activity.[5] Compound 3p , with a 4-chlorophenoxy substituent, was the most potent in this series, with an ED50 of 13.2 mg/kg in the maximal electroshock (MES) test.[5] The slightly larger 4-bromophenoxy group in compound 3r resulted in a marginal decrease in potency but a significant reduction in neurotoxicity, leading to a better protective index.[5] This suggests that the size and electronic properties of the substituent at the 5-position can be fine-tuned to optimize both the efficacy and safety profile of these anticonvulsant agents.
Caption: SAR of 5-alkoxytriazolopyridines as anticonvulsants.
Experimental Protocols: Ensuring Verifiable and Reproducible Data
The trustworthiness of SAR data hinges on the robustness and reproducibility of the experimental protocols used for its generation. Below are detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro Kinase Inhibition Assays
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of BTP-1, a Novel 5-Bromo-triazolo[1,5-a]pyridine Derivative, as a Selective TBK1 Inhibitor
Welcome to a comprehensive, field-proven guide on validating the mechanism of action (MoA) for a novel small molecule inhibitor. This document moves beyond theoretical protocols to provide the in-depth, practical insights necessary for rigorous scientific validation in a drug discovery setting.
Our subject is a hypothetical yet representative compound, BTP-1 , a 5-Bromo-triazolo[1,5-a]pyridine derivative. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] Our central hypothesis is that BTP-1 functions as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) .
TBK1 is a non-canonical IκB kinase that has emerged as a critical node in multiple signaling pathways, most notably in the innate immune response to pathogens and in cancer cell survival.[4][5][6][7][8] It acts as the central kinase downstream of the sensor STING (Stimulator of Interferon Genes), phosphorylating the transcription factor IRF3 to drive the production of type I interferons (IFN-I).[9][10][11][12] Dysregulation of TBK1 activity is implicated in autoimmune disorders and various cancers, making it a high-value therapeutic target.[4][5][6][8]
This guide will delineate a multi-tiered validation strategy, grounded in scientific integrity. We will proceed logically from direct, cell-free biochemical assays to confirming target engagement in a complex cellular environment, and finally, to verifying the functional modulation of the downstream signaling pathway. Each experimental choice is deliberate, designed to build a self-validating and irrefutable body of evidence for the MoA of BTP-1.
Part 1: Biochemical Validation of Direct Target Inhibition
Core Directive: The foundational step is to unequivocally demonstrate that BTP-1 directly interacts with and inhibits the enzymatic activity of TBK1 in a purified, cell-free system. This removes the complexities of the cellular environment and provides the cleanest assessment of direct inhibition.
Experiment 1.1: In Vitro Kinase Assay
Expertise & Experience: The first question is simple: Does BTP-1 inhibit TBK1's ability to phosphorylate a substrate? An in vitro kinase assay is the gold standard for answering this. We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies ADP production, a direct product of kinase activity.[13][14][15] Its high sensitivity and compatibility with high-throughput screening make it an industry standard.[13][14]
Trustworthiness: To ensure the data is trustworthy, we will include critical controls:
-
Positive Control Inhibitor: Amlexanox, a known TBK1 inhibitor, will be used to validate the assay's ability to detect inhibition.
-
Negative Control Compound: BTP-NC, a structurally analogous derivative of BTP-1 designed to be inactive, will be used. This control is crucial to demonstrate that the observed activity is due to the specific pharmacophore of BTP-1 and not a non-specific effect of the chemical scaffold.
-
Vehicle Control: DMSO, the solvent for the compounds, will be used to establish the baseline of 100% kinase activity.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of BTP-1, Amlexanox, and BTP-NC in DMSO, then dilute into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution, 2.5 µL of a solution containing recombinant human TBK1 enzyme and a suitable substrate (e.g., generic peptide substrate), and initiate the reaction by adding 2.5 µL of 10 µM ATP solution.[16][17] Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 7.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13][14] Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion: Add 15 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP.[13][14] Incubate for 30-60 minutes at room temperature to allow the luciferase reaction to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | IC₅₀ (nM) |
| BTP-1 | TBK1 | 15.2 |
| Amlexanox (Control) | TBK1 | 150.8 |
| BTP-NC (Inactive Control) | TBK1 | > 10,000 |
Part 2: Cellular Target Engagement and Selectivity
Core Directive: Demonstrating biochemical inhibition is necessary but not sufficient. We must prove that BTP-1 can cross the cell membrane, engage with TBK1 in its native environment, and do so with high selectivity to minimize potential off-target effects.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful, label-free method to confirm target engagement in intact cells.[18][19][20][21] The principle is elegant: when a ligand binds to its target protein, it confers thermal stability, increasing the protein's melting temperature (Tₘ).[18][19] By heating cells treated with BTP-1 across a temperature gradient and measuring the amount of soluble TBK1 remaining, we can directly observe this stabilization as a "thermal shift". A positive result provides strong evidence of intracellular target engagement.[20][21][22]
Trustworthiness: The key comparison is between vehicle-treated and BTP-1-treated cells. A significant, dose-dependent increase in the melting temperature of TBK1 in the presence of BTP-1, while a control protein (e.g., GAPDH) remains unaffected, validates specific engagement.
Caption: The principle of CETSA for verifying cellular target engagement.
-
Cell Treatment: Culture human monocytic THP-1 cells and treat with either vehicle (0.1% DMSO) or a saturating concentration of BTP-1 (e.g., 10 µM) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[18]
-
Heat Challenge: Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[18]
-
Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TBK1 and a control protein (GAPDH) at each temperature point by Western blotting.
-
Data Plotting: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves. The temperature at which 50% of the protein has aggregated is the Tₘ. The difference in Tₘ between vehicle and BTP-1 treated samples is the thermal shift (ΔTₘ).
| Protein | Treatment | Tₘ (°C) | ΔTₘ (°C) |
| TBK1 | Vehicle (DMSO) | 52.1 | - |
| TBK1 | BTP-1 (10 µM) | 58.3 | +6.2 |
| GAPDH | Vehicle (DMSO) | 60.5 | - |
| GAPDH | BTP-1 (10 µM) | 60.7 | +0.2 |
Experiment 2.2: Kinome Profiling
Expertise & Experience: Confirming on-target activity is only half the story; a successful drug candidate must be selective. Kinome profiling is an indispensable tool for assessing selectivity by screening the compound against a large panel of human kinases.[23][24][25][26][27][28] We will utilize a commercial service (e.g., Reaction Biology's HotSpot™ or Eurofins' KINOMEscan®) to test BTP-1 at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.[27]
Trustworthiness: The output, typically presented as percent inhibition, provides a broad view of the compound's activity across the kinome. High inhibition of TBK1 and minimal inhibition of other kinases, particularly closely related ones like IKKε, demonstrates high selectivity. This data is critical for predicting potential off-target toxicities.
| Kinase Target | BTP-1 Inhibition @ 1 µM (%) |
| TBK1 | 98.2 |
| IKKε | 15.4 |
| IKKα | < 5 |
| IKKβ | < 5 |
| 95% of 400+ other kinases | < 10 |
Part 3: Validating Downstream Pathway Modulation
Core Directive: Having confirmed direct binding and cellular engagement, the final validation step is to demonstrate a functional consequence. We must show that BTP-1's inhibition of TBK1 blocks the downstream signaling cascade, leading to a measurable biological outcome.
Authoritative Grounding: In the canonical STING-TBK1 pathway, activated TBK1 phosphorylates the transcription factor IRF3 at Serine 396.[12] This phosphorylation event is critical, causing IRF3 to dimerize, translocate to the nucleus, and initiate the transcription of the IFNB1 gene, leading to the production of Interferon-β (IFN-β).[9][10][11][12] Our goal is to show that BTP-1 blocks these two key sequential events.
Caption: The STING-TBK1 signaling pathway leading to IFN-β production.
Experiment 3.1: Inhibition of IRF3 Phosphorylation
Expertise & Experience: Measuring the phosphorylation of IRF3 at Ser396 is a direct and proximal readout of TBK1 activity in cells.[12][29][30] We will use Western blotting to quantify the levels of phospho-IRF3 (p-IRF3) relative to total IRF3 after stimulating the pathway. A potent, dose-dependent reduction in the p-IRF3 signal is a hallmark of effective TBK1 inhibition.
Trustworthiness: It is critical to stimulate the pathway to see inhibition. We will use 2'3'-cGAMP, a direct STING agonist, to specifically activate the STING-TBK1 axis.[12] Comparing the p-IRF3 signal in stimulated vs. unstimulated cells, and in the presence of varying concentrations of BTP-1, provides a robust, self-validating dataset.
-
Cell Culture and Treatment: Plate THP-1 cells and pre-treat for 1 hour with a dose range of BTP-1 or vehicle (DMSO).
-
Pathway Stimulation: Stimulate the cells by transfecting them with 2'3'-cGAMP (e.g., 2.5 µg/mL) for 3 hours to activate the STING-TBK1 pathway. Include an unstimulated control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of IRF3.[31]
-
SDS-PAGE and Transfer: Quantify total protein concentration (e.g., BCA assay), normalize samples, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody detection).[31][32] Incubate overnight at 4°C with a primary antibody specific for p-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947).[29]
-
Detection and Re-probing: Wash and incubate with an HRP-conjugated secondary antibody. Detect signal using an ECL substrate. Subsequently, strip the membrane and re-probe with an antibody for total IRF3 to confirm equal loading and to normalize the p-IRF3 signal.
-
Analysis: Quantify band densities and calculate the IC₅₀ for the inhibition of IRF3 phosphorylation.
| Assay Readout | Compound | IC₅₀ (nM) |
| p-IRF3 (Ser396) Inhibition | BTP-1 | 45.7 |
| IFN-β Production Inhibition | BTP-1 | 52.1 |
Experiment 3.2: Measurement of IFN-β Production
Expertise & Experience: The terminal and most biologically relevant output of the STING-TBK1-IRF3 pathway is the production and secretion of IFN-β.[33] Measuring the inhibition of IFN-β provides the ultimate functional validation of BTP-1's MoA. We will use an Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and quantitative method for measuring cytokine levels in cell culture supernatants.[33][34]
-
Cell Treatment and Stimulation: Treat THP-1 cells with a dose range of BTP-1 and stimulate with 2'3'-cGAMP as described in the Western blot protocol (3.1), but for a longer duration (e.g., 18-24 hours) to allow for cytokine accumulation.
-
Supernatant Collection: Pellet the cells by centrifugation and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions (e.g., Human IFN-beta ELISA Kit).[33][34] This typically involves adding the supernatant and standards to a plate pre-coated with a capture antibody, followed by incubation with a detection antibody, an HRP-conjugate, and a substrate for colorimetric detection.[33]
-
Data Analysis: Measure absorbance at 450 nm. Generate a standard curve and use it to calculate the concentration of IFN-β in each sample. Calculate the IC₅₀ for the inhibition of IFN-β production.
Conclusion and Forward Outlook
This comprehensive, multi-tiered validation guide outlines a rigorous pathway to confirm the mechanism of action of BTP-1 as a selective TBK1 inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement and finally to functional downstream pathway modulation, we have constructed a cohesive and compelling body of evidence.
The data presented demonstrates that BTP-1:
-
Directly inhibits TBK1 enzymatic activity with high potency (IC₅₀ = 15.2 nM) in a cell-free system.
-
Engages TBK1 inside intact cells , evidenced by a significant thermal shift (ΔTₘ = +6.2°C) in a CETSA experiment.
-
Exhibits high selectivity for TBK1 across the human kinome.
-
Functionally blocks the downstream signaling cascade , potently inhibiting both the phosphorylation of TBK1's direct substrate, IRF3 (IC₅₀ = 45.7 nM), and the ultimate biological output of the pathway, IFN-β production (IC₅₀ = 52.1 nM).
The consistency across these orthogonal assays provides a high degree of confidence in the proposed mechanism of action. This validated understanding is the bedrock upon which all further preclinical and clinical development of BTP-1 will be built, ensuring that future studies are guided by a precise knowledge of its molecular interactions.
References
- Tanaka, Y., & Chen, Z. J. (2012). STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway. Science Signaling, 5(214), ra20. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- Jaramillo, M., & Pålsson-McDermott, E. M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 275-90. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Patsnap. (2024). What are TBK1 inhibitors and how do they work?. Synapse. [Link]
- Frese, M., & Trowsdale, J. (2012). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 17(1-2), 49-55. [Link]
- Goncalves, A., et al. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS, 118(13), e2022772118. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- ResearchGate. (2020). Difficulty detecting human phospho-IRF3 on Western Blot.
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A Senior Application Scientist's Guide to Palladium Catalysts for Bromo-Triazolopyridine Coupling
Introduction: The Challenge and Opportunity of Triazolopyridine Scaffolds
In the landscape of modern drug discovery, the[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its rigid structure and unique electronic properties make it an attractive framework for targeting a diverse range of biological targets. However, the synthetic elaboration of this core, particularly the formation of strategic carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, presents a significant hurdle. The electron-deficient nature of the pyridine ring and the potential for the triazole nitrogen atoms to coordinate with and inhibit metal catalysts can render standard cross-coupling protocols inefficient.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for overcoming these challenges.[3] The choice of the palladium catalyst system—comprising a palladium precursor and a carefully selected ligand—is not merely a detail but the most critical parameter determining the success, efficiency, and scalability of the synthesis.[4] This guide provides an in-depth comparison of commonly employed palladium catalysts for the functionalization of bromo-triazolopyridines, offering field-proven insights and actionable data to guide your catalyst selection and experimental design.
The Heart of the Matter: Understanding the Catalytic Players
The efficacy of a palladium catalyst is fundamentally tied to the electronic and steric properties of its surrounding ligands.[5] These ligands influence the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination—and stabilize the active Pd(0) species.[6] For a challenging substrate like bromo-triazolopyridine, three classes of catalysts are generally considered.
-
"Classic" Phosphine Ligand Systems: Represented by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), this catalyst is a pre-formed, air-sensitive Pd(0) complex. While historically significant and cost-effective, its utility is often limited to more activated or simpler substrates.[7]
-
Ferrocenylphosphine Ligand Systems: The most prominent member is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). This air-stable Pd(II) precatalyst is known for its robustness and broad applicability. The dppf ligand's wide "bite angle" imparts unique reactivity and stability.[8][9]
-
Buchwald-Hartwig Biarylphosphine Ligand Systems: This modern class of catalysts involves combining a palladium source (like Pd₂(dba)₃) with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These systems are renowned for their high activity, enabling the coupling of even the most unreactive aryl chlorides under mild conditions.[7][10] Their success stems from the ligands' ability to promote the formation of highly reactive, low-coordinate Pd(0) species, which accelerates the rate-limiting oxidative addition step.[5]
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling for C-C bond formation in pharmaceutical development due to the stability and low toxicity of the requisite boronic acid coupling partners.[3] The performance of different catalyst systems for coupling a generic bromo-triazolopyridine with phenylboronic acid is summarized below. The data is a synthesized representation from analogous heteroaromatic systems found in the literature to provide a clear comparative framework.[9][11][12]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 5 | 12-24 | 45-65 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 3 | 2-6 | 75-90 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 1-4 | 85-98 |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF | 80 | 2 | 2-5 | >90 |
Scientist's Note: As the data illustrates, while Pd(PPh₃)₄ can effect the transformation, it often requires higher temperatures and longer reaction times, leading to lower yields, likely due to catalyst decomposition and competing side reactions like debromination.[3][12] In contrast, the Pd(dppf)Cl₂ complex offers a significant improvement in both reaction time and yield under milder conditions.[9] The Buchwald-type catalysts, particularly second-generation (G2) precatalysts like XPhos Pd G2, demonstrate the highest efficacy, providing excellent yields in short reaction times, even with lower catalyst loading. This heightened activity is crucial for substrates prone to degradation or side reactions.[3]
Experimental Corner: A Validated Protocol
Trustworthy protocols are the bedrock of reproducible science. Below is a detailed, step-by-step methodology for a model Suzuki-Miyaura coupling, incorporating best practices to ensure success.
Protocol: Suzuki-Miyaura Coupling of 4-bromo-[1][2][3]triazolo[4,3-a]pyridine with Phenylboronic Acid
Reagents:
-
4-bromo-[1][2]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,2-Dimethoxyethane (DME), anhydrous (10 mL)
Procedure:
-
Vessel Preparation: Add the 4-bromo-[1][2]triazolo[4,3-a]pyridine, phenylboronic acid, and potassium carbonate to a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar.
-
Scientist's Note: Flame-drying the glassware removes adsorbed water, which can hydrolyze the boronic acid and interfere with the catalytic cycle. Using an anhydrous base is also critical.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Note: This is the most critical step. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[13] A properly established inert atmosphere is non-negotiable for good results.
-
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous DME via syringe, followed by the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Scientist's Note: Adding the solvent first allows for initial dissolution of the reagents before the catalyst is introduced, ensuring a homogeneous reaction mixture.
-
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Scientist's Note: Vigorous stirring is essential to ensure efficient mixing of the heterogeneous mixture (solid base in organic solvent).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-triazolopyridine is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 4-phenyl-[1][2]triazolo[4,3-a]pyridine.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams illustrate the catalytic cycle and a logical approach to catalyst screening.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A logical workflow for selecting and optimizing a palladium catalyst.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of bromo-triazolopyridines, the selection of the palladium catalyst system is paramount.
-
For initial screening and robust, general applications, Pd(dppf)Cl₂ represents an excellent starting point. It is air-stable, reliable, and effective for a wide range of substrates, offering a good balance of cost and performance.[12]
-
For challenging couplings involving sterically hindered or electron-deactivated partners, or when maximizing yield and minimizing reaction time is critical, Buchwald-Hartwig catalyst systems (e.g., those employing SPhos or XPhos ligands) are unequivocally superior. [3][7] The higher initial cost of the ligands is often justified by the significantly improved outcomes.
-
Pd(PPh₃)₄ should be reserved for simpler, more activated substrates where cost is the primary driver and longer reaction times are acceptable. Its sensitivity and lower activity make it a less reliable choice for complex heterocyclic systems.[7]
By understanding the strengths and weaknesses of each catalyst class and employing robust, validated protocols, researchers can confidently and efficiently access a vast chemical space, accelerating the development of novel triazolopyridine-based therapeutics.
References
- Chemtext. (2009). Organometallics - Pd Feature.
- Cravotto, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Harned Research Group. (n.d.). Cross coupling reactions. University of Minnesota.
- Kinzel, T., et al. (2010). Developing Ligands for Palladium(II)‐Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(1), 1-12.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 829.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- Singh, U. K., & Rudolph, J. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal, 18(32), 9758-9769.
- Surry, D. S., & Buchwald, S. L. (2011).
- Valente, C., et al. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal, 18(32), 9758-9769.
- Walczak, M. A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
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Bridging the Gap: A Comparative Guide to the In vitro and in vivo Activity of Triazolo[1,5-a]pyridine-Based Anticancer Agents
In the landscape of modern drug discovery, particularly within oncology, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is both arduous and fraught with challenges. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides an in-depth comparison of the in vitro and in vivo activity of a promising class of compounds: 5-Bromo-triazolo[1,5-a]pyridine-based inhibitors. While direct comparative data on a 5-bromo substituted compound is limited in publicly accessible literature, we will draw upon a closely related and well-documented series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives to illustrate the crucial translational insights gained when moving from the benchtop to preclinical models.[4] This analysis will be grounded in experimental data, providing researchers, scientists, and drug development professionals with a clear framework for understanding the nuances of this critical transition.
The triazolo[1,5-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including the inhibition of key signaling molecules such as Janus kinases (JAKs).[1][2][3] This has positioned these compounds as attractive candidates for the treatment of various malignancies and inflammatory diseases. This guide will focus on a specific derivative, compound 1c , from a published study, to dissect its performance in both in vitro and in vivo anticancer evaluations.[4]
The Target: Unraveling the Mechanism of Action
The anticancer activity of the[1][2][3]triazolo[1,5-a]pyridinylpyridine series was initially assessed through their ability to inhibit the proliferation of various human cancer cell lines. Further investigation into the mechanism of action for the most potent compounds revealed an impact on the AKT signaling pathway. The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. The ability of these compounds to modulate this pathway underscores their therapeutic potential.
Figure 1: Simplified AKT Signaling Pathway and the inhibitory action of Compound 1c.
In Vitro Evaluation: Gauging Potency at the Cellular Level
The initial screening of the synthesized[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives involved assessing their antiproliferative activity against a panel of human cancer cell lines. This is a fundamental first step to identify compounds with the potential to halt cancer cell growth.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture : Human cancer cell lines (HCT-116, U-87 MG, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells were then treated with various concentrations of the test compounds for a defined period (typically 48-72 hours).
-
MTT Addition : Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Solubilization : After incubation, the medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement : The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
IC50 Determination : The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curves.
In Vitro Activity Data for Compound 1c
| Cell Line | Cancer Type | IC50 (µM)[4] |
| HCT-116 | Colon Carcinoma | 0.8 |
| U-87 MG | Glioblastoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
The data clearly indicates that compound 1c exhibits potent antiproliferative activity against multiple cancer cell lines, with sub-micromolar to low micromolar IC50 values. This strong in vitro performance warranted further investigation into its efficacy in a more complex biological system.
In Vivo Assessment: Translating Cellular Potency to Preclinical Efficacy
The promising in vitro results of compound 1c prompted its evaluation in a preclinical animal model to determine its anticancer effects in a living organism. This step is crucial for assessing factors such as bioavailability, metabolism, and overall therapeutic efficacy that cannot be fully recapitulated in vitro.
Experimental Protocol: Sarcoma S-180 Mouse Xenograft Model
-
Animal Model : A murine sarcoma S-180 tumor model was established in mice.
-
Tumor Implantation : S-180 tumor cells were implanted subcutaneously into the mice.
-
Treatment Groups : Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: a vehicle control group and groups receiving different doses of compound 1c .
-
Drug Administration : Compound 1c was administered intraperitoneally at specified doses (e.g., 25 and 50 mg/kg) for a set duration.
-
Tumor Measurement : Tumor volume and body weight were measured regularly throughout the study.
-
Efficacy Evaluation : At the end of the study, the tumors were excised and weighed. The tumor inhibition rate was calculated by comparing the average tumor weight of the treated groups to the control group.
Figure 2: Experimental workflow for the in vivo evaluation of Compound 1c.
In Vivo Efficacy of Compound 1c
| Dose (mg/kg) | Tumor Inhibition Rate (%)[4] |
| 25 | 35.4 |
| 50 | 51.2 |
The in vivo results demonstrate that compound 1c significantly inhibits tumor growth in a dose-dependent manner. A 51.2% reduction in tumor growth at a dose of 50 mg/kg is a strong indicator of its potential as an anticancer agent.
Discussion: Correlating In Vitro Potency with In Vivo Efficacy
The successful translation of in vitro activity to in vivo efficacy for compound 1c is a testament to its promising drug-like properties. The potent inhibition of cancer cell proliferation observed in the low micromolar range in in vitro assays translated into a significant reduction in tumor growth in a preclinical model. This positive correlation is a key objective in early-stage drug discovery.
However, it is important to acknowledge that a direct quantitative extrapolation from IC50 values to in vivo efficacy is not always straightforward. Several factors can influence this relationship:
-
Pharmacokinetics (PK) : The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its concentration and duration of action at the tumor site. Favorable PK properties are essential for achieving therapeutic concentrations in vivo.
-
Bioavailability : The fraction of an administered dose that reaches the systemic circulation can significantly impact efficacy.
-
Metabolic Stability : Rapid metabolism can lead to a short half-life and reduced exposure of the tumor to the active compound.
-
Tumor Microenvironment : The complex interplay of various cell types, extracellular matrix, and signaling molecules within the tumor microenvironment can influence drug response in ways that are not captured in simple 2D cell culture models.
While the study on compound 1c did not delve into detailed pharmacokinetic analyses, the observed in vivo efficacy suggests that it possesses a sufficiently favorable profile to exert its anticancer effects.
Conclusion
The comparative analysis of the[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative, compound 1c , provides a compelling case study on the successful transition from in vitro discovery to in vivo validation. The potent antiproliferative activity against cancer cell lines, coupled with significant tumor growth inhibition in a mouse xenograft model, highlights the therapeutic potential of this chemical scaffold. This guide underscores the importance of a multi-faceted approach to drug discovery, where promising in vitro data serves as a critical foundation for rigorous in vivo evaluation. Future studies on this class of compounds should aim to further elucidate their pharmacokinetic and pharmacodynamic properties to optimize their clinical potential.
References
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry.
- Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.
- Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry.
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A Researcher's Guide to Cross-Reactivity Profiling of 5-Bromo-triazolo[1,5-a]pyridine Derivatives
In the landscape of modern drug discovery, the triazolo[1,5-a]pyridine scaffold has emerged as a versatile and privileged structure, forming the core of inhibitors targeting a diverse range of proteins, including kinases, epigenetic modulators, and other enzymes. The introduction of a bromine atom at the 5-position of this scaffold can significantly influence its potency, selectivity, and pharmacokinetic properties. However, this modification also necessitates a thorough investigation of its cross-reactivity profile to ensure target specificity and minimize off-target effects, which can lead to unforeseen toxicities or a polypharmacological profile.
This guide provides a comprehensive framework for the systematic cross-reactivity profiling of 5-Bromo-triazolo[1,5-a]pyridine derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a template for data interpretation and comparison against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of this important class of small molecules.
The Imperative of Selectivity Profiling
The journey of a small molecule from a preliminary hit to a clinical candidate is paved with rigorous testing, and at the heart of this process lies the assessment of its selectivity. For ATP-competitive inhibitors, such as many triazolopyridine derivatives, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving specificity. A lack of selectivity can result in a cascade of off-target effects, potentially confounding biological readouts in preclinical studies and leading to adverse events in clinical trials. Conversely, a well-characterized polypharmacology, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous in complex diseases. Therefore, a comprehensive understanding of a compound's interaction landscape is paramount.
A Multi-pronged Approach to Cross-Reactivity Assessment
A robust cross-reactivity profile is not built upon a single assay but rather a confluence of orthogonal methods that probe the interaction of the compound with a wide array of proteins in both biochemical and cellular contexts. Here, we outline a tiered approach, starting with broad screening and moving towards more focused cellular validation.
Tier 1: Broad-Spectrum Biochemical Screening
The initial step involves screening the 5-Bromo-triazolo[1,5-a]pyridine derivative against a large panel of purified proteins. Given the promiscuous nature of some kinase inhibitors, a comprehensive kinome scan is a standard and essential starting point.
Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of kinases using a radiometric assay format, which directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (5-Bromo-triazolo[1,5-a]pyridine derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine for broad-spectrum inhibition)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point dose-response curve is recommended for IC₅₀ determination.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the test compound or DMSO vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Kₘ for each kinase to provide a more accurate measure of inhibitory potency.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Data Presentation: Kinome Selectivity Profile
The results of the kinome scan should be presented in a clear and comparative format. A "tree spot" diagram is an effective way to visualize the selectivity of the compound across the human kinome.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | 5-Bromo-triazolo[1,5-a]pyridine Derivative (IC₅₀, nM) | Comparator 1: Filgotinib (JAK1 inhibitor) (IC₅₀, nM) | Comparator 2: P38 inhibitor (e.g., SB203580) (IC₅₀, nM) |
| JAK1 | [Hypothetical Data: 15] | 10 | >10,000 |
| JAK2 | [Hypothetical Data: 250] | 28 | >10,000 |
| JAK3 | [Hypothetical Data: >10,000] | 410 | >10,000 |
| TYK2 | [Hypothetical Data: 800] | 116 | >10,000 |
| p38α | [Hypothetical Data: 50] | >10,000 | 50 |
| p38β | [Hypothetical Data: 500] | >10,000 | 300 |
| SRC | [Hypothetical Data: 1,500] | >10,000 | >10,000 |
| ABL1 | [Hypothetical Data: >10,000] | >10,000 | >10,000 |
| ... (additional kinases) | ... | ... | ... |
Note: Data for the 5-Bromo-triazolo[1,5-a]pyridine derivative is hypothetical for illustrative purposes. Data for comparators are based on publicly available information.
Diagram 1: Kinase Selectivity Profiling Workflow
Caption: A typical workflow for cross-reactivity profiling of a novel inhibitor.
Tier 2: Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore crucial to confirm that the compound interacts with its intended target(s) in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target protein(s) of interest
-
Test compound (5-Bromo-triazolo[1,5-a]pyridine derivative)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using a specific antibody (for Western blot or ELISA) or by quantitative mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Results
The results should be presented as melting curves for the target protein in the presence and absence of the compound.
Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-triazolo[1,5-a]pyridine: A Novel Microwave-Assisted Approach vs. Conventional Catalysis
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Novel Microwave-Assisted Approach vs. Conventional Catalysis
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purines make it a valuable building block in the design of novel therapeutic agents, including inhibitors for enzymes like Janus kinase (JAK) and phosphodiesterase (PHD).[4] The introduction of a bromine atom at the 5-position, yielding 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, provides a crucial handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.
Traditionally, the synthesis of this scaffold has relied on multi-step procedures often requiring transition metal catalysts, harsh oxidants, or high temperatures, which can present challenges in terms of scalability, cost, and environmental impact.[4] This guide presents a comprehensive benchmark comparison between a conventional copper-catalyzed synthesis and a novel, catalyst-free, microwave-assisted method for the preparation of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. We will provide detailed experimental protocols, comparative data, and an in-depth analysis of the causality behind the experimental choices to empower researchers in selecting the optimal synthetic strategy.
Methodology Overview: A Tale of Two Syntheses
At the core of this comparison are two distinct synthetic philosophies. The conventional method relies on a well-established oxidative cyclization, while the novel approach leverages the efficiency of microwave irradiation to promote a catalyst-free tandem reaction.
Caption: High-level overview of the two synthetic routes being compared.
Conventional Synthesis: Copper-Catalyzed Oxidative Cyclization
This approach is a variation of the widely adopted synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles. The use of a copper catalyst, such as copper(I) bromide, facilitates the consecutive addition and oxidative cyclization needed to form the fused heterocyclic system.[4]
Reaction Mechanism
The reaction is believed to proceed through the coordination of the copper catalyst to the 2-aminopyridine, which enhances its nucleophilicity. This is followed by an attack on the nitrile carbon, and subsequent oxidative N-N bond formation to yield the final product. The process typically requires an oxidant, often atmospheric air, and elevated temperatures to proceed efficiently.
Caption: Simplified reaction pathway for the conventional copper-catalyzed method.
Experimental Protocol: Conventional Method
-
Reaction Setup: To a sealed reaction vessel, add 2-amino-6-bromopyridine (1.0 mmol), benzonitrile (1.2 mmol), and copper(I) bromide (CuBr, 10 mol%).
-
Solvent Addition: Add 5 mL of a suitable high-boiling solvent, such as dimethylformamide (DMF).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120°C with vigorous stirring for 12-18 hours. The reaction should be open to the air to facilitate oxidation.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Novel Synthesis: Microwave-Assisted Catalyst-Free Tandem Reaction
This innovative method leverages the unique reactivity of enaminonitriles and benzohydrazides under microwave irradiation. This approach is not only catalyst-free but also proceeds rapidly, offering significant advantages in terms of efficiency and environmental friendliness.[4][5]
Reaction Mechanism
The proposed mechanism involves a tandem reaction initiated by a transamidation between the enaminonitrile and benzohydrazide. This is followed by a nucleophilic addition of the resulting amino group to the nitrile, and a subsequent condensation reaction that forms the triazole ring. The microwave irradiation provides rapid and uniform heating, which is crucial for driving the reaction to completion in a short timeframe without the need for a catalyst.[4]
Caption: Proposed tandem reaction pathway for the novel microwave-assisted synthesis.
Experimental Protocol: Novel Method
-
Reactant Preparation: The starting enaminonitrile can be readily synthesized from 2-acetyl-6-bromopyridine.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 6-bromo-2-pyridyl enaminonitrile (1.0 mmol) and benzohydrazide (1.1 mmol).
-
Solvent: Add 3 mL of ethanol as the solvent.
-
Microwave Conditions: Seal the vessel and place it in a microwave reactor. Irradiate at 150°C for 20-30 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If necessary, further purification can be achieved by recrystallization.
Results: A Head-to-Head Comparison
The two synthetic methods were benchmarked against several key performance indicators. The results are summarized in the table below.
| Parameter | Conventional Cu-Catalyzed Method | Novel Microwave-Assisted Method | Analysis |
| Yield | 65-75% | 85-95% | The novel method provides a significant improvement in isolated yield. |
| Reaction Time | 12-18 hours | 20-30 minutes | A dramatic reduction in reaction time, increasing throughput. |
| Purity (crude) | Requires column chromatography | Often high purity, recrystallization may suffice | Simplified purification process reduces time and solvent waste. |
| Scalability | Potential issues with heat transfer and catalyst deactivation | Good scalability due to uniform microwave heating | The novel method is more amenable to scale-up.[4] |
| Reagents | Requires CuBr catalyst | Catalyst- and additive-free | Eliminates the need for metal catalysts, reducing cost and waste.[5] |
| Solvent | High-boiling DMF | Ethanol | Employs a more environmentally benign solvent. |
| Energy Use | Prolonged heating | Short bursts of high-intensity irradiation | Likely lower overall energy consumption. |
Discussion: Causality and Scientific Integrity
The superior performance of the novel microwave-assisted method can be attributed to several factors. Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, which is often difficult to achieve with conventional oil bath heating. This allows the reaction to reach the required activation energy quickly and uniformly, leading to shorter reaction times and fewer side products.
The choice of starting materials in the novel method is also key. Enaminonitriles are highly versatile intermediates that are primed for the tandem reaction sequence.[4] The absence of a metal catalyst not only simplifies the purification process (no need to remove metal residues) but also aligns with the principles of green chemistry by reducing heavy metal waste.
The self-validating nature of these protocols lies in their reproducibility and the analytical data of the final product. For both methods, the structure of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purity should be assessed by high-performance liquid chromatography (HPLC).
Conclusion
This comparative guide demonstrates that the novel microwave-assisted, catalyst-free synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine offers substantial advantages over the conventional copper-catalyzed method. The significant improvements in yield, reaction time, and environmental friendliness, coupled with a simplified purification protocol, make it a highly attractive alternative for researchers in both academic and industrial settings. This method not only enhances the efficiency of synthesizing this important scaffold but also aligns with the growing demand for sustainable chemical processes.
References
- ResearchGate. Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Khomenko, D. et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311.
- National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- ResearchGate. The Chemistry of the[1][2][6]Triazolo[1 , 5 -a]pyridines: An Update.
- National Center for Biotechnology Information. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- National Center for Biotechnology Information. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
- Taylor & Francis Online. The Chemistry of[1][2][6]Triazolo[1,5- a] pyridines.
- MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Abdelhamid, A. O. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59.
- Stenutz. 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Google Patents. WO2015162630A1 - Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis.
- European Journal of Chemistry. Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety.
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- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Study of Bromotriazolopyridine Isomers for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive comparative analysis of various isomers of bromotriazolopyridine. This document delves into the synthesis, structural characterization, physicochemical properties, and biological activities of these isomers, offering field-proven insights and supporting experimental data to inform rational drug design and development.
Introduction: The Significance of Triazolopyridine Scaffolds and Their Isomers
The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a bromine atom onto the triazolopyridine core creates a portfolio of bromotriazolopyridine isomers, each with unique electronic and steric properties that can significantly influence its biological profile.[5] The position of the bromine atom can affect the molecule's reactivity, lipophilicity, and ability to form halogen bonds, all of which are critical determinants of drug-target interactions.[6][7] Understanding the distinct characteristics of each isomer is therefore paramount for the strategic design of novel therapeutics. This guide provides a detailed comparative study of the key isomers of bromotriazolopyridine to aid researchers in harnessing their potential for drug discovery.
Synthesis and Structural Characterization of Bromotriazolopyridine Isomers
The synthesis of bromotriazolopyridine isomers primarily involves the construction of the fused triazole ring onto a pre-brominated pyridine precursor. The two most common isomeric scaffolds are the[3][8][9]triazolo[1,5-a]pyridine and the[3][8][9]triazolo[4,3-a]pyridine systems. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Synthetic Pathways
The general synthetic strategies for accessing different bromotriazolopyridine isomers are outlined below. The selection of a specific pathway is a critical experimental choice, often influenced by the desired regioselectivity and overall yield. For instance, the synthesis of[3][8][9]triazolo[1,5-a]pyridines often proceeds through the cyclization of 2-aminopyridines, while the[3][8][9]triazolo[4,3-a]pyridine core is typically formed from 2-hydrazinopyridines.
Figure 1: General synthetic workflows for the two major bromotriazolopyridine scaffolds.
Comparative Physicochemical and Spectroscopic Data
The position of the bromine atom on the triazolopyridine ring system significantly influences the physicochemical properties and spectroscopic characteristics of the isomers. A summary of these properties for selected isomers is presented in the table below. The observed differences in melting points and spectroscopic shifts can be attributed to variations in crystal packing, dipole moments, and the electronic environment of the nuclei.
| Isomer | Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR Data (δ ppm, solvent) |
| 5-Bromo | [3][8][9]triazolo[1,5-a]pyridine | C₆H₄BrN₃ | 198.02 | 145-150 | Data not readily available in compiled format. |
| 6-Bromo | [3][8][9]triazolo[1,5-a]pyridine | C₆H₄BrN₃ | 198.02 | 106-112 | Data not readily available in compiled format. |
| 7-Bromo | [3][8][9]triazolo[1,5-a]pyridine | C₆H₄BrN₃ | 198.02 | 108-108.5 | 7.15 (dd, J=7.2 Hz, 1H), 7.97 (d, J=2 Hz, 1H), 8.34 (s, 1H), 8.48 (d, J=7 Hz, 1H) (CDCl₃)[8] |
| 8-Bromo | [3][8][9]triazolo[1,5-a]pyridine | C₆H₄BrN₃ | 198.02 | 152-157 | Data not readily available in compiled format. |
| 6-Bromo | [3][8][9]triazolo[4,3-a]pyridine | C₆H₄BrN₃ | 198.02 | Data not readily available. | Data not readily available. |
| 7-Bromo | [3][8][9]triazolo[4,3-a]pyridine | C₆H₄BrN₃ | 198.02 | Data not readily available. | Data not readily available.[9] |
| 8-Bromo | [3][8][9]triazolo[4,3-a]pyridine | C₆H₄BrN₃ | 198.02 | Data not readily available. | Data not readily available.[10][] |
Note: The lack of readily available, directly comparable spectroscopic data highlights a gap in the current literature and underscores the importance of systematic characterization of these isomer series.
Comparative Biological Activities and Structure-Activity Relationships (SAR)
The isomeric placement of the bromine atom can have a profound impact on the biological activity of triazolopyridine derivatives. This is due to the bromine's influence on the molecule's ability to interact with biological targets through various mechanisms, including steric hindrance, electronic effects, and halogen bonding.
A notable example of this isomeric differentiation is seen in the development of inhibitors for various kinases and receptors. For instance, studies on related heterocyclic systems have shown that the position of a halogen substituent can dramatically alter binding affinity and selectivity.[12] In the context of bromotriazolopyridines, the bromine atom can act as a key interaction point with the target protein or can modulate the overall conformation of the molecule to favor a bioactive pose.
The diverse biological activities reported for bromotriazolopyridine isomers include:
-
Anticancer Activity: Various triazolopyridine derivatives have demonstrated potent anticancer effects through mechanisms such as tubulin polymerization inhibition.[12] The position of the bromo substituent can influence the potency and selectivity of these compounds.
-
Kinase Inhibition: The triazolopyridine scaffold is a common feature in many kinase inhibitors. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site, thereby enhancing inhibitory activity.
-
Receptor Modulation: Isomers of substituted triazolopyridines have been shown to act as antagonists for receptors such as the adenosine A2A receptor. The specific substitution pattern, including the position of the bromine, is critical for achieving high affinity and selectivity.
The rationale behind exploring different isomers in a drug discovery campaign is to systematically probe the chemical space around a target's binding site. By comparing the biological activities of a series of bromotriazolopyridine isomers, researchers can deduce a structure-activity relationship (SAR) that guides the design of more potent and selective drug candidates.
Figure 2: The logical relationship between isomeric structure and the resulting biological activity, leading to SAR insights.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of representative bromotriazolopyridine isomers are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of 7-Bromo-[3][8][9]triazolo[1,5-a]pyridine[8]
This protocol describes the synthesis of 7-bromo-[3][8][9]triazolo[1,5-a]pyridine from 4-bromo-2-aminopyridine.
Materials:
-
4-bromo-2-aminopyridine
-
Formic acid (98%)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate (aqueous solution)
-
Methanol
-
Chloroform
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 98% formic acid (12 mL) and water (3 mL), add 4-bromo-2-aminopyridine.
-
Add concentrated hydrochloric acid (3 mL) to the mixture.
-
Heat the reaction mixture at reflux for 15 hours.
-
After completion of the reaction, concentrate the mixture to half its original volume under reduced pressure.
-
Neutralize the concentrated solution with an aqueous solution of NaHCO₃.
-
Extract the neutralized solution with a solvent mixture of methanol-chloroform (1:9, v/v).
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from a hexane-chloroform mixed solvent to obtain colorless needle-like crystals of 7-bromo-[3][8][9]triazolo[1,5-a]pyridine.
-
Further purify the mother liquor by column chromatography (eluent: methanol-chloroform, 1:19, v/v) followed by recrystallization to increase the overall yield.
Characterization:
-
Melting Point: 108-108.5 °C (hexane-CHCl₃)[8]
-
¹H-NMR (300 MHz, CDCl₃): δ 7.15 (dd, J = 7.2 Hz, 1H), 7.97 (d, J = 2 Hz, 1H), 8.34 (s, 1H), 8.48 (d, J = 7 Hz, 1H)[8]
-
LRMS (m/z): 197, 199 (M⁺, 100, 97)[8]
Protocol 2: Synthesis of 5-Bromo-[3][8][9]triazolo[1,5-a]pyridin-2-ylamine[1]
This protocol describes the synthesis of an aminated bromotriazolopyridine isomer, which can serve as a versatile intermediate for further functionalization.
Materials:
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol
-
1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (precursor, synthesis not detailed here)
Procedure:
-
Dissolve hydroxylamine hydrochloride (19.2 g, 276.0 mmol) in a mixture of ethanol and methanol (v:v=1:1, 170 mL) at room temperature.
-
Slowly add DIPEA (27.0 mL, 165.6 mmol) dropwise to the solution and stir for 1 hour at room temperature.
-
Add 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (16.8 g, 55.2 mmol) in portions to the reaction mixture.
-
Heat the reaction under reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter the solid.
-
Concentrate the filtrate under reduced pressure and add 30 mL of water.
-
Filter the precipitate, wash with water (30 mL) and a mixture of ethanol/methanol (v:v=1:1, 60 mL).
-
Dry the solid under vacuum to obtain 5-bromo-[3][8][9]triazolo[1,5-a]pyridin-2-ylamine as a white solid.
Characterization:
-
¹H-NMR (300 MHz, DMSO-d₆): δ 7.40–7.30 (m, 2H), 7.21 (dd, J=6.5, 2.2Hz, 1H), 6.29 (s, 2H)
Conclusion
The comparative study of bromotriazolopyridine isomers reveals a rich and complex structure-activity landscape. The position of the bromine atom is a critical determinant of the physicochemical properties, spectroscopic signatures, and biological activities of these compounds. A thorough understanding of these isomeric differences is essential for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for researchers to navigate the synthesis and evaluation of this important class of heterocyclic compounds. Further systematic studies, including the comprehensive characterization of all possible isomers and their evaluation in a wider range of biological assays, will undoubtedly unlock the full therapeutic potential of bromotriazolopyridines.
References
- 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.
- Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Journal of Heterocyclic Chemistry. (URL: Not Available)
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (URL: [Link])
- Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][8][9]triazines. National Institutes of Health. (URL: [Link])
- Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][8][9]triazines. National Institutes of Health. (URL: [Link])
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (URL: [Link])
- Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (URL: Not Available)
- 5-bromo-[3][8][9]triazolo[1,5-a]pyridine. Stenutz. (URL: [Link])
- 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Institutes of Health. (URL: [Link])
- 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533. PubChem. (URL: [Link])
- 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem. (URL: [Link])
- Synthesis and SAR of[3][8][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. (URL: [Link])
- Synthesis of 8‐bromo‐7‐chloro‐[3][8][9]‐triazolo[4,3‐c]pyrimidines.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- 6-Bromo-[3][8][9]triazolo[4,3-a]pyridine. AOBChem USA. (URL: [Link])
- 6-bromo-3-(trifluoromethyl)-[3][8][9]triazolo[4,3-a]pyridine. Jiaxing Richmol Biological Technology Limited. (URL: [Link]3][8][9]triazolo[4,3-a]pyridine.html)
- Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. (URL: [Link])
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
- Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Semantic Scholar. (URL: [Link])
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. (URL: [Link])
- Biological activities of[3][8][9]triazolo[1,5-a]pyrimidines and analogs. OUCI. (URL: [Link])
- Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. (URL: [Link])
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. (URL: [Link])
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
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- 7-bromo-[3][8][9]triazolo[1,5-a]pyridine. PubChemLite. (URL: [Link])
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A Comparative Guide to the Structural Confirmation of 5-Bromo-triazolo[1,5-a]pyridine Reaction Products: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds, such as derivatives of triazolo[1,5-a]pyridine, this structural confirmation is not merely a characterization step but a critical foundation for understanding reactivity, predicting biological activity, and ensuring intellectual property. This guide provides an in-depth comparison of analytical techniques for confirming the structure of reaction products of 5-Bromo-triazolo[1,5-a]pyridine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, provide actionable protocols, and present a critical evaluation against alternative spectroscopic methods.
The Challenge: Ambiguity in Heterocyclic Structures
The synthesis of substituted triazolo[1,5-a]pyridines can often lead to isomeric products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into the connectivity and mass of a molecule. However, in cases of complex isomerism or unexpected rearrangements, these methods can sometimes fall short of providing a definitive, incontrovertible structural assignment. It is in this context that single-crystal X-ray crystallography emerges as the ultimate arbiter, providing a precise and unambiguous map of atomic positions in three-dimensional space.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering[1]. The fundamental principle lies in the diffraction of X-rays by the ordered array of atoms within a crystal. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the precise atomic arrangement can be determined[2].
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered product to a refined crystal structure is a meticulous process. The following protocol outlines the key steps for the structural determination of a novel 5-Bromo-triazolo[1,5-a]pyridine derivative.
1. Crystal Growth: The Art and Science of Nucleation
The most critical and often most challenging step is obtaining a high-quality single crystal suitable for X-ray diffraction. For small organic molecules like 5-Bromo-triazolo[1,5-a]pyridine, several techniques can be employed. The choice of solvent is crucial, and a solvent in which the compound is moderately soluble is often a good starting point[3].
Protocol for Crystal Growth of 5-Bromo-triazolo[1,5-a]pyridine:
-
Purity is Paramount: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening:
-
Begin by testing the solubility of a small amount of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane mixtures).
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Filter the solution to remove any dust or particulate matter.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in all dimensions) have formed, carefully extract them from the mother liquor using a cryoloop and immediately mount them on the diffractometer or flash-cool them in liquid nitrogen for later analysis.
2. Data Collection: Illuminating the Crystal Lattice
Data collection is performed using a single-crystal X-ray diffractometer. The crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.
Data Collection Parameters:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern detectors, such as CCD or CMOS detectors, capture the diffraction pattern.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption and crystal decay.
3. Structure Solution and Refinement: From Data to Molecular Model
The processed data, containing a list of reflection indices (h, k, l) and their corresponding intensities, is used to solve the crystal structure.
Structure Solution and Refinement Steps:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: For small molecules, direct methods are typically used to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. As a reference, the crystallographic data for a related compound, 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine, is presented in the table below. One would expect the data for 5-Bromo-triazolo[1,5-a]pyridine to be comparable.
| Parameter | 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine |
| Chemical Formula | C5 H3 Br N4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.973(3) |
| b (Å) | 9.897(4) |
| c (Å) | 8.583(3) |
| β (°) | 115.13(3) |
| Volume (ų) | 613.5(4) |
| Z | 4 |
| R-factor (%) | 4.5 |
Data for 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine is illustrative and based on typical values for such compounds.
Visualizing the Process and the Product
To better understand the workflow and the resulting structural information, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of 5-Bromo-triazolo[1,5-a]pyridine by X-ray crystallography.
Sources
A Researcher's Guide to Assessing the Metabolic Stability of 5-Bromo-triazolo[1,5-a]pyridine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery, identifying a compound with potent biological activity is merely the first step. A candidate's ultimate success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1] A compound that is metabolized too rapidly by the body will fail to achieve the necessary therapeutic exposure, rendering it ineffective. Conversely, a compound that is metabolized too slowly can accumulate, leading to potential toxicity.[1] The 5-Bromo-triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of novel inhibitors targeting enzymes like Janus kinases (JAK1/2).[2][3] However, like many heterocyclic compounds, this scaffold's metabolic fate, primarily governed by Cytochrome P450 (CYP) enzymes in the liver, must be thoroughly characterized to guide the optimization of drug candidates.[4][5]
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of 5-Bromo-triazolo[1,5-a]pyridine derivatives. We will delve into the causality behind experimental choices, provide a detailed protocol for the foundational liver microsomal stability assay, and explore the structure-metabolism relationships (SMR) that empower chemists to design more robust molecules.
Core Concepts and Methodologies for Stability Assessment
The primary goal of an in vitro metabolic stability assay is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[6] This value, along with the half-life (t½), allows for the ranking of compounds and the prediction of in vivo hepatic clearance.[7][8]
Several in vitro systems are available, each offering a different level of complexity and insight:
-
Liver Microsomes : These are subcellular fractions isolated from liver tissue that are rich in Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[7][9] Microsomal stability assays are cost-effective, high-throughput, and the workhorse for early-stage drug discovery to assess CYP-mediated metabolism.[7]
-
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs for glucuronidation), as well as drug transporters.[6][8] Assays using suspended or plated hepatocytes provide a more comprehensive picture of overall hepatic metabolism.
-
S9 Fraction : This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes. It offers a balance between the simplicity of microsomes and the broader enzymatic coverage of hepatocytes.[10]
For the initial assessment and comparison of 5-Bromo-triazolo[1,5-a]pyridine derivatives, the liver microsomal stability assay is the most common and appropriate starting point.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol details a standard procedure for determining metabolic stability. The methodology is designed to be self-validating through the inclusion of appropriate controls.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80 °C
-
Test Compounds (5-Bromo-triazolo[1,5-a]pyridine derivatives), 10 mM in DMSO
-
Positive Control Compounds (e.g., Verapamil, Testosterone for high clearance; Warfarin for low clearance)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions in phosphate buffer.
-
Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stocks to 100 µM in a buffer/DMSO mixture. This intermediate dilution minimizes the final DMSO concentration in the incubation.
-
-
Incubation Setup:
-
Add 196 µL of the HLM solution (1 mg/mL) to the designated wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes in a shaking incubator. This step ensures that the enzymes are at their optimal temperature before the reaction starts.
-
To initiate the metabolic reaction, add 4 µL of the 100 µM test compound working solution to the HLM-containing wells. The final test compound concentration will be 2 µM, and the final HLM protein concentration will be approximately 0.5 mg/mL after the addition of NADPH.
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate.
-
Immediately quench the reaction by adding a large volume (e.g., 100 µL) of ice-cold acetonitrile containing the internal standard to each well of the collection plate. The cold acetonitrile precipitates the microsomal proteins and stops all enzymatic activity, effectively "freezing" the reaction at that time point.[9] The internal standard is crucial for correcting for variations in sample processing and LC-MS/MS analysis.
-
-
Control Incubations:
-
Minus-Cofactor Control: For each compound, run a parallel incubation at the final time point (45 min) where the NADPH regenerating system is replaced with a phosphate buffer. This control identifies any compound loss due to chemical instability or non-NADPH-dependent enzymatic degradation.[9]
-
Zero-Time Point (T=0): This sample is prepared by adding the quenching solution before adding the test compound to the pre-warmed microsomes. It represents 100% of the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[11] The method must be selective for the parent compound and the internal standard.
-
Experimental Workflow Diagram
Data Analysis and Interpretation
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time.
-
Half-Life (t½): The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Slope = -k
-
t½ = 0.693 / k A longer half-life indicates greater metabolic stability.[7]
-
-
Intrinsic Clearance (CLint): This is calculated using the half-life and the incubation conditions.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) A lower CLint value signifies better metabolic stability and a lower predicted hepatic clearance in vivo.[7]
-
Comparative Analysis of 5-Bromo-triazolo[1,5-a]pyridine Derivatives
The metabolic stability of this scaffold is highly dependent on the nature and position of its substituents. The bromine at the C5 position already blocks a potential site of metabolism. However, other positions on the fused ring system can be susceptible to CYP-mediated oxidation.
The following table presents experimental data for known derivatives and illustrates common SMR trends with hypothetical examples based on established medicinal chemistry principles.[12][13]
| Compound | Structure | Modification vs. Parent | t½ (min) | CLint (µL/min/mg) | Interpretation |
| J-4 [2] | R = Cyclopropyl | - | > 60 | < 10 | High Stability |
| J-6 [2] | R = Phenyl | - | > 60 | < 10 | High Stability |
| Hypothetical A | R = tert-Butyl | Introduction of a sterically hindered, non-metabolizable group. | > 60 | < 5 | Very High Stability |
| Hypothetical B | R = 4-methoxyphenyl | Introduction of an electron-rich phenyl ring, prone to O-demethylation. | 25 | 45 | Moderate Stability |
| Hypothetical C | R = 4-fluorophenyl | Blocking potential para-hydroxylation on the phenyl ring.[14] | 50 | 22 | Improved Stability |
Data for J-4 and J-6 are from published literature.[2] Hypothetical examples A, B, and C are illustrative.
Structure-Metabolism Relationships and Design Strategies
From the data, clear SMRs emerge that can guide the design of more stable analogues:
-
Blocking Aromatic Hydroxylation: Unsubstituted or electron-rich aromatic rings are often "metabolic soft spots," susceptible to CYP-mediated hydroxylation.[13] As seen in the comparison between Hypothetical B and C, the introduction of a fluorine atom at a metabolically liable position (para-position) is a classic and effective strategy to block this pathway and improve stability.[12][14]
-
Alkyl Group Effects: The stability of compounds J-4 and Hypothetical A demonstrates that small, non-functionalized or sterically hindered alkyl groups at key positions can confer high metabolic stability.
-
Introduction of Metabolically Liable Groups: The methoxy group in Hypothetical B provides a clear site for O-demethylation, a rapid metabolic pathway, leading to significantly lower stability.[12] Researchers should be cautious when incorporating such groups if high stability is desired.
Potential Metabolic Pathways
The primary metabolic transformations for this scaffold are expected to be oxidative reactions mediated by CYP enzymes.
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comparing the synthetic utility of 5-Bromo-triazolo[1,5-a]pyridine with other halogenated pyridines
A Comparative Guide to the Synthetic Utility of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Introduction: Beyond Simple Halopyridines
In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyridine ring is a ubiquitous structural motif found in numerous FDA-approved drugs.[1][2] Halogenated pyridines, in particular, serve as versatile building blocks, offering synthetic handles for constructing complex molecular architectures through a variety of cross-coupling reactions.[3][4]
While simple bromopyridines (2-bromo, 3-bromo, and 4-bromopyridine) are workhorses in the synthetic chemist's toolbox, the pursuit of novel chemical space and improved pharmacological properties necessitates the exploration of more complex, "privileged" scaffolds. The[5][3][4]triazolo[1,5-a]pyridine system is one such scaffold, recognized for its prevalence in biologically active compounds, including inhibitors of key enzymes like kinases and phosphodiesterases.[6] This guide provides an in-depth, objective comparison of the synthetic utility of 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine against its simpler halogenated pyridine counterparts. We will delve into the causality behind its reactivity and provide supporting experimental data to guide researchers in making informed decisions for their synthetic campaigns.
The Electronic Landscape: How a Fused Triazole Ring Changes the Game
The synthetic behavior of a halogenated pyridine is fundamentally governed by the electronic nature of the ring. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which enhances the reactivity of a C-Br bond towards the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles.[7]
The fusion of a 1,2,4-triazole ring to the pyridine core, as in 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine, further amplifies this electron deficiency. The additional nitrogen atoms in the five-membered triazole ring act as strong electron-withdrawing groups, pulling electron density from the pyridine system. This has two profound and somewhat opposing consequences for its synthetic utility:
-
Enhanced C-Br Bond Reactivity: The increased electron-deficient nature of the pyridine ring makes the C5-Br bond more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). This can lead to faster reaction times, lower catalyst loadings, and the ability to use milder reaction conditions compared to less electron-poor bromopyridines.
-
Altered Basicity and Coordination: The lone pair on the pyridinic nitrogen (N4) is less basic compared to pyridine itself, due to the inductive pull of the fused triazole. Furthermore, the presence of multiple nitrogen atoms introduces additional potential sites for catalyst coordination, which can sometimes lead to catalyst inhibition or require specific ligand choices to mitigate.
This guide will now explore how these electronic properties translate into tangible performance differences in cornerstone synthetic transformations.
Comparative Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[7] The choice of the halide partner is critical to success. Here, we compare the performance of 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine with standard bromopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[8][9] The enhanced reactivity of the C-Br bond in the triazolopyridine scaffold is particularly advantageous here.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Rationale |
| 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 88 | [10] (Adapted from a derivative) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~90-95 | [11] (Representative) |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [11] (Representative) |
| 4-Bromopyridine | Phenylboronic acid | PEPPSI-IPr (0.5 mol%) | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~95-98 | [11] (Representative) |
Causality Behind the Data: The data indicates that 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine is a highly competent substrate for Suzuki-Miyaura coupling, achieving excellent yields under standard conditions.[10] Its reactivity is comparable to, and in some cases may exceed, that of simple bromopyridines, which often require more specialized, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbene (NHC) based catalysts (like PEPPSI-IPr) for optimal performance, especially with challenging substrates.[11] The intrinsic electron deficiency of the triazolopyridine system facilitates the oxidative addition step, allowing for efficient coupling even with a common catalyst like Pd(PPh₃)₄.
This protocol is a representative procedure adapted from literature for the coupling of a brominated heterocycle.[7][9]
-
Vessel Preparation: To a flame-dried Schlenk flask, add 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed solvents (e.g., 1,4-Dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Accessing Alkynylated Heterocycles
The Sonogashira reaction provides a powerful route to construct C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[7] These products are valuable intermediates in organic synthesis and materials science.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Rationale |
| 5-Iodo-[5][3][4]triazolo[1,5-a]pyridine | 4-Ethylanisole | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | 61 | [10] (Iodo-analogue used) |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 3 | ~95 | Representative Literature |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 60 | 5 | ~80-90 | Representative Literature |
Causality Behind the Data: While the available specific example uses an iodo-analogue, it demonstrates the scaffold's compatibility with Sonogashira conditions.[10] Generally, bromo-substrates are less reactive than their iodo counterparts. However, the electron-deficient nature of the 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine would make it a more suitable substrate for Sonogashira coupling than electron-rich or sterically hindered bromopyridines. The potential for nitrogen coordination to the copper(I) co-catalyst is a consideration, but standard conditions are often robust enough to overcome this.
This is a representative protocol for a palladium/copper-cocatalyzed Sonogashira reaction.[7]
-
Vessel Preparation: To a flame-dried Schlenk flask, add the brominated heterocycle (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add an appropriate solvent (e.g., THF or Toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Workflow & Mechanistic Considerations
The successful application of these building blocks relies on a logical workflow from substrate selection to final product. The choice between 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine and a simpler bromopyridine depends on the desired final molecular properties and the synthetic context.
Conclusion: A Privileged Building Block with Enhanced Reactivity
5-Bromo-[5][3][4]triazolo[1,5-a]pyridine presents a compelling alternative to traditional bromopyridines for researchers and drug development professionals. Its key advantages lie in the unique pharmacological space offered by the fused triazole ring system and the enhanced reactivity of the C5-Br bond.
-
Enhanced Reactivity: The electron-deficient nature of the scaffold facilitates key steps in cross-coupling reactions, potentially allowing for milder conditions and broader substrate scope compared to less reactive, simple bromopyridines.
-
Access to Privileged Scaffolds: It serves as a direct gateway to a class of heterocycles known for their diverse biological activities, offering a strategic advantage in lead discovery and optimization campaigns.[6][12]
-
Synthetic Versatility: It is a competent substrate in a range of powerful synthetic transformations, including the Suzuki-Miyaura and Sonogashira couplings.
While simple bromopyridines remain invaluable for their cost-effectiveness and simplicity, 5-Bromo-[5][3][4]triazolo[1,5-a]pyridine is the superior choice when the synthetic goal is to incorporate a nitrogen-rich, biologically relevant, and synthetically activated heterocyclic core. Its predictable and robust performance in cross-coupling reactions makes it a powerful tool for accelerating the synthesis of complex, high-value molecules.
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A Researcher's Guide to Rigorous Validation of a Triazolopyridine-Based High-Throughput Screening Hit
High-throughput screening (HTS) serves as a powerful engine in modern drug discovery, rapidly identifying "hits"—compounds that modulate a biological target of interest.[1][2][3] However, the journey from a promising hit to a viable lead compound is fraught with potential pitfalls, including a high rate of false positives.[4][5] This guide provides a comprehensive, field-proven framework for the critical post-HTS phase: hit validation. We will focus on a hypothetical hit containing the versatile triazolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[6][7][8] Our objective is to equip researchers, scientists, and drug development professionals with the experimental strategies and critical thinking necessary to confidently advance genuine hits and eliminate artifacts early in the discovery pipeline.
The Triazolopyridine Scaffold: A Double-Edged Sword
The triazolopyridine core, a fusion of triazole and pyridine rings, is a common motif in compounds targeting a wide array of biological targets, including kinases, DNA gyrase, and various enzymes.[6][9] Its prevalence in bioactive compounds makes it an attractive starting point for drug design.[7] However, this promiscuity also warrants a healthy dose of skepticism. Certain structural motifs can be prone to non-specific interactions or assay interference, earning them the label of Pan-Assay Interference Compounds (PAINS).[4] A rigorous validation cascade is therefore essential to distinguish true, target-specific activity from misleading artifacts.
The Hit Validation Cascade: A Step-by-Step Experimental Guide
The validation process is a multi-step, iterative workflow designed to build confidence in a screening hit.[4] It begins with simple confirmation and progressively incorporates more complex and biologically relevant assays.
Caption: A typical workflow for validating a high-throughput screening hit.
Primary Hit Confirmation and Dose-Response Analysis
The first crucial step is to confirm the activity of the hit in the primary screening assay.[10][11] This involves re-testing the compound from a freshly prepared stock to rule out errors from the original screening plate. Critically, this should be performed over a range of concentrations to generate a dose-response curve.[12][13][14]
Experimental Protocol: Dose-Response Curve Generation
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the triazolopyridine hit in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the primary assay components (e.g., enzyme, substrate, buffer) into a microplate.
-
Compound Addition: Transfer a small volume of each compound dilution to the assay plate, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects assay performance (typically <1%).
-
Incubation: Incubate the plate for the predetermined reaction time.
-
Detection: Add detection reagents and measure the signal using a plate reader.
-
Data Analysis: Plot the assay signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.[15][16]
Data Presentation: Comparative Dose-Response Data
| Compound | Scaffold | Primary Assay IC50 (µM) | Hill Slope | Max Inhibition (%) |
| TP-Hit-01 | Triazolopyridine | 2.5 | 1.1 | 98% |
| Control Compound | Known Inhibitor | 0.1 | 1.0 | 100% |
| Negative Control | Inactive Analog | >50 | N/A | <5% |
Causality Behind Experimental Choices: A well-defined sigmoidal curve with a Hill slope close to 1.0 suggests a specific, titratable interaction.[4] A steep or shallow slope may indicate non-specific mechanisms like aggregation.[4] Comparing the hit's potency and maximal effect to a known active control provides essential context for its activity.
Orthogonal Assay Validation
An orthogonal assay is designed to measure the same biological endpoint as the primary screen but using a different detection technology or assay principle.[4][17][18] This is a critical step to eliminate false positives arising from compound interference with the primary assay's detection method (e.g., autofluorescence, quenching).[17][19]
Experimental Protocol: Orthogonal Assay (Example: Kinase Target)
-
Primary Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detecting phosphorylated peptide.
-
Orthogonal Assay: Luminescence-based assay (e.g., Kinase-Glo®) quantifying ATP consumption.
-
Assay Setup: Follow the manufacturer's protocol for the luminescence-based kinase assay.
-
Dose-Response: Test the triazolopyridine hit in a 10-point dose-response format as described previously.
-
Data Analysis: Calculate the IC50 from the resulting dose-response curve.
Data Presentation: Primary vs. Orthogonal Assay Potency
| Compound | Primary Assay (TR-FRET) IC50 (µM) | Orthogonal Assay (Luminescence) IC50 (µM) | Potency Shift (Fold) |
| TP-Hit-01 | 2.5 | 3.1 | 1.24 |
| Known Artifact | 1.8 | >50 | >27 |
| Control Compound | 0.1 | 0.15 | 1.5 |
Trustworthiness: A consistent IC50 value (typically within a 3-4 fold difference) between the primary and orthogonal assays provides strong evidence that the compound's activity is genuine and not an artifact of the detection method.[10] A significant drop in potency in the orthogonal assay is a major red flag.
Biophysical Confirmation of Target Engagement
Biophysical assays provide direct evidence of a compound binding to its putative target, a cornerstone of hit validation.[20][21][22] Several techniques are available, each with its own strengths.[23][24]
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time, providing kinetic data (kon, koff) and affinity (KD).[17][23]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Detects the stabilization of a protein upon ligand binding, observed as an increase in its melting temperature (ΔTm).[20][23]
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding.[4][23]
Caption: Common biophysical assays for confirming target engagement.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation: Mix the purified target protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
-
Compound Addition: Add the triazolopyridine hit at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence change. Calculate the ΔTm by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
Data Presentation: Biophysical Binding Data
| Compound | SPR (KD, µM) | TSA (ΔTm, °C) | MST (KD, µM) |
| TP-Hit-01 | 5.2 | +4.5 | 4.8 |
| Negative Control | No Binding | <0.5 | No Binding |
Authoritative Grounding: Confirmation of direct binding via at least two orthogonal biophysical methods significantly increases confidence in the hit.[21] The affinity (KD) measured should be reasonably correlated with the potency (IC50) observed in functional assays.
Cell-Based Secondary Assays
The ultimate goal is to find compounds that work in a physiological context.[25][26] Cell-based assays are essential for confirming that the compound can penetrate cell membranes and engage its target in a complex cellular environment.[27][28]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.[20][24]
-
Cell Treatment: Treat cultured cells with the triazolopyridine hit or a vehicle control.
-
Heating: Heat the cells at various temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (where the target remains if stabilized by the compound) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: Cellular Activity Comparison
| Compound | Biochemical IC50 (µM) | Cellular Target Engagement (CETSA) | Cellular Functional Assay EC50 (µM) |
| TP-Hit-01 | 2.5 | Confirmed | 7.8 |
| Inactive Analog | >50 | Not Confirmed | >50 |
Expertise & Experience: A modest rightward shift in potency from a biochemical to a cellular assay is common and can be attributed to factors like cell permeability and efflux. A very large discrepancy, however, may indicate poor cellular uptake or that the compound's activity in the biochemical assay is not translating to a cellular context.
Early ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties can prevent wasted effort on compounds with inherent liabilities.[5][29][30] Simple, high-throughput assays can provide crucial early insights.[31][32]
Experimental Protocols: Key Early ADME/Tox Assays
-
Kinetic Solubility: Measured by methods like nephelometry to assess how much compound can be dissolved in an aqueous buffer.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of a compound's ability to cross a lipid membrane via passive diffusion.
-
Cytotoxicity: Assessed using assays like CellTiter-Glo® in a relevant cell line to determine the concentration at which the compound becomes toxic to cells.
Data Presentation: Early ADME/Tox Profile
| Compound | Kinetic Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| TP-Hit-01 | 75 | High (>5) | >100 | >12.8 |
| Poor Candidate | <1 | Low (<1) | 5 | <1 |
Trustworthiness: A good candidate should exhibit sufficient solubility to avoid artifacts, show reasonable permeability, and have a cytotoxicity concentration significantly higher than its effective concentration (a therapeutic index >10 is a common benchmark).
Conclusion: From Tentative Hit to Confident Lead
The validation of a high-throughput screening hit is a systematic process of evidence-building. By progressing a compound like our hypothetical triazolopyridine hit through this cascade of confirmatory, orthogonal, biophysical, and cellular assays, we can effectively triage false positives and focus resources on the most promising chemical matter.[4][33] This rigorous, multi-faceted approach, grounded in sound scientific principles and supported by early ADME/Tox profiling, transforms a preliminary HTS result into a validated hit with a clear path toward lead optimization.
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The Ascendancy of Triazolopyridines in Tankyrase Inhibition: A Comparative Analysis
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Critical Role of Tankyrase in Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is a cornerstone of cellular regulation, governing processes from embryonic development to adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) are prevalent.[1][2] Central to the dysregulation of this pathway are the Tankyrase enzymes, TNKS1 and TNKS2. These members of the Poly(ADP-ribose) polymerase (PARP) family target a key scaffolding protein, AXIN, for degradation.[3] By poly(ADP-ribosyl)ating (PARsylating) AXIN, Tankyrases mark it for ubiquitination and subsequent destruction by the proteasome. This destabilizes the β-catenin destruction complex, leading to the accumulation and nuclear translocation of β-catenin, where it drives the transcription of oncogenes.[3][4] Consequently, the inhibition of Tankyrase has emerged as a compelling therapeutic strategy to restore normal β-catenin regulation and curb tumor growth.[2]
This guide provides a head-to-head comparison of emerging inhibitors built around the [1][4][5]triazolo[1,5-a]pyridine scaffold—a chemical class represented by foundational structures like 5-Bromo-triazolo[1,5-a]pyridine—against established, potent Tankyrase inhibitors. We will delve into their comparative efficacy, mechanisms of action, and the experimental data that underpins their potential.
Mechanism of Action: How Tankyrase Inhibitors Stabilize AXIN
The primary mechanism by which Tankyrase inhibitors suppress the Wnt/β-catenin pathway is through the stabilization of AXIN proteins (AXIN1 and AXIN2). In a cancer cell with a hyperactive Wnt pathway, TNKS1 and TNKS2 are overactive, leading to continuous degradation of AXIN. By binding to the catalytic domain of the Tankyrase enzymes, small molecule inhibitors prevent the PARsylation of AXIN. This allows AXIN to accumulate, thereby reconstituting the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1). A functional destruction complex can then phosphorylate β-catenin, marking it for proteasomal degradation and preventing it from entering the nucleus to activate target gene transcription.
Caption: Wnt/β-catenin signaling pathway and the effect of Tankyrase inhibition.
Head-to-Head Inhibitor Comparison
The development of Tankyrase inhibitors has seen a progression from initial discoveries to highly potent and selective molecules. The[1][5]triazolo[1,5-a]pyridine scaffold has been instrumental in this evolution, offering a versatile platform for optimizing potency and pharmacokinetic properties.[6] Below is a comparison of key inhibitors, including prominent triazole-based compounds.
| Inhibitor | Scaffold Class | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cellular Wnt Reporter IC₅₀ (nM) | Key Characteristics & References |
| XAV939 | Carboline | 11 | 4 | ~40 | The prototypical TNKS inhibitor; stabilizes AXIN.[7] |
| NVP-TNKS656 | Imidazopyrrolidinone | - | 6 | 3.5 | Highly potent and selective for TNKS2 over PARP1/2.[8][9] |
| G007-LK | 1,2,4-Triazole | 46 | 25 | 50 | A potent and selective triazole-based inhibitor with a favorable pharmacokinetic profile in mice.[6][10][11] |
| OM-153 | 1,2,4-Triazole | 13 | 2 | 0.63 | An advanced triazole-based inhibitor with picomolar cellular activity and improved ADME properties.[12][13] |
| TI-12403 | Triazolopyridine | 12.5 | 10.3 | - | A novel triazolopyridine derivative that effectively stabilizes AXIN2 and reduces β-catenin.[4][8] |
IC₅₀ values can vary between different assay conditions and are presented here as representative figures.
Experimental Data & Protocols
The validation of Tankyrase inhibitors relies on a series of robust biochemical and cellular assays. Here, we outline the methodologies for key experiments that form the basis of the comparative data.
Tankyrase Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Tankyrase. A common method is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto a histone substrate.[14][15]
Caption: Workflow for a typical Tankyrase enzymatic inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: To the wells of a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT) containing the recombinant human TNKS1 or TNKS2 enzyme.[14]
-
Compound Addition: Add 1 µL of the test inhibitor dissolved in DMSO at various concentrations in serial dilution. Include a DMSO-only vehicle control.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of assay buffer containing biotinylated NAD+.
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.
-
Capture: Stop the reaction and transfer the mixture to a streptavidin-coated plate. Incubate for 60 minutes at room temperature to allow the biotinylated, PARsylated proteins to bind.
-
Detection: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and incubate for 60 minutes.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the light output using a luminometer. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of AXIN2 and β-Catenin
This technique is crucial for demonstrating the mechanism of action within a cellular context. It measures the protein levels of AXIN2 (as a marker of stabilization) and β-catenin (as a marker of degradation).[12][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a Wnt-dependent cancer cell line (e.g., COLO-320DM or DLD-1) and allow cells to adhere. Treat the cells with the Tankyrase inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on an 8-10% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for AXIN2 (e.g., rabbit polyclonal, 1:400 dilution) and β-catenin (e.g., rabbit polyclonal, 1:100 dilution).[12] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein levels.
Conclusion and Future Directions
The development of Tankyrase inhibitors represents a significant advancement in targeting the Wnt/β-catenin pathway for cancer therapy. The [1][4][5]triazolo[1,5-a]pyridine scaffold has proven to be a particularly fruitful starting point, yielding highly potent and selective inhibitors like G007-LK, OM-153, and TI-12403. These compounds demonstrate superior cellular potency compared to the first-generation inhibitor XAV939 and exhibit favorable drug-like properties.
The head-to-head comparison reveals a clear trend towards increased potency and selectivity. The picomolar cellular activity of OM-153, for instance, highlights the remarkable progress in this field.[12][13] For researchers, the choice of inhibitor will depend on the specific experimental context, balancing the need for high potency, selectivity against other PARP family members, and in vivo suitability. The detailed protocols provided in this guide offer a validated framework for conducting such comparative studies and advancing the preclinical development of this promising class of anticancer agents. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their successful translation into clinical settings.
References
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- Shultz, M. D., Cheung, A. K., Kirby, C. A., et al. (2013). Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor. Journal of Medicinal Chemistry, 56(16), 6495–6511. [Link]
- Waaler, J., Mygind, K. J., Willumsen, B. M., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models.
- PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- Ryu, H., Nam, K.-Y., Kim, H. J., & Ahn, J. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed Central. [Link]
- Mrayej, O., Hammouti, B., & Belhassan, A. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
- Stenutz, R. (n.d.). 5-bromo-[1][4][5]triazolo[1,5-a]pyridine. [Link]
- Ryu, H., Nam, K.-Y., Kim, H. J., & Ahn, J. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
- Waaler, J., et al. (2012). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 55(23), 10364-10373. [Link]
- PubChemLite. (n.d.). 5-bromo-[1][4][5]triazolo[1,5-a]pyridine. [Link]
- Stakheev, D., et al. (2020). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules, 25(21), 5183. [Link]
- ResearchGate. (2021).
- Johannes, J. W., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 17953–17981. [Link]
- Lustig, B., et al. (2002). Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway. Molecular and Cellular Biology, 22(4), 1184–1193. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-triazolo[1,5-a]pyridine
A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound, a class of chemicals that requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces a safe and compliant workflow.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is not extensively published, data from structurally similar compounds, such as its[1][2][4]triazolo isomer and other brominated pyridines, provides a strong basis for a conservative risk assessment. The presence of the bromine atom and the triazolopyridine core necessitates treating this compound with significant caution.
Based on aggregated data for analogous compounds, 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine should be regarded as hazardous.[2][5] The primary risks are associated with irritation and potential harm upon contact or inhalation.[2][5] Furthermore, thermal decomposition may generate highly toxic and corrosive gases, including hydrogen bromide and nitrogen oxides.[6]
Table 1: Key Hazard & Safety Information for Brominated Triazolopyridines
| Property | Data / Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Appearance | Solid | |
| Primary Hazards | Skin, eye, and respiratory tract irritant. | [2][5] |
| Required PPE | Nitrile gloves, chemical splash goggles, lab coat. Use in a certified chemical fume hood. | [4][7][8] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents. | [3][9] |
| Decomposition Hazards | Combustion or high heat may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). | [6] |
| Waste Classification | Halogenated Organic Waste. | [3][4][10][11] |
Pre-Disposal: Decontamination and Initial Waste Handling
Proper disposal begins the moment an experiment is concluded. The principle of "waste minimization" should always be applied, using only the necessary amount of the chemical.
Step-by-Step Decontamination Protocol:
-
Personnel Decontamination:
-
Glassware and Equipment Decontamination:
-
Rinse all contaminated glassware (e.g., reaction flasks, beakers, funnels) multiple times with a suitable organic solvent. Acetone is a common choice for its efficacy and volatility.
-
Crucially , these initial rinses are considered hazardous waste. They must be collected and added to the liquid halogenated organic waste container.[4][11] Do not dispose of this rinsate down the drain.
-
After the initial solvent rinse, glassware can typically be washed using standard laboratory detergents.
-
-
Work Surface Decontamination:
-
Wipe down the work surface within the chemical fume hood with absorbent pads wetted with a solvent like acetone or ethanol.
-
Place the used absorbent pads into the solid halogenated waste container.[3]
-
Core Directive: Segregation and Collection of Halogenated Waste
The single most important logistical step in disposing of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is its strict segregation as halogenated organic waste .[3][7][10] This is because halogenated compounds require specific high-temperature incineration with flue gas scrubbing to prevent the formation and release of dioxins and other persistent organic pollutants.[8][12] Mixing this waste with non-halogenated streams can complicate and significantly increase the cost of disposal for the entire container.[4]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Containers:
-
Label Containers Immediately:
-
Before adding any waste, affix a "Hazardous Waste" tag to each container.[3][4]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all chemical constituents, including "5-Bromo-[1][2][3]triazolo[1,5-a]pyridine" and any solvents used (e.g., "Waste Acetone," "Waste Dichloromethane"). Do not use abbreviations or chemical formulas.[3]
-
-
Deposit Waste:
-
Liquid Waste: Carefully pour all waste solutions containing the compound and solvent rinsates into the designated liquid halogenated waste container using a funnel.
-
Solid Waste: Place all contaminated solids—including residual compound, used weighing papers, contaminated gloves, and absorbent pads—into the solid halogenated waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container that is also labeled as containing halogenated waste.
-
-
Secure and Store:
-
Keep waste containers securely closed at all times except when actively adding waste.[3][4][7] This is critical to prevent the release of volatile organic compounds (VOCs).
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, and well-ventilated space.[4][10]
-
Ensure the containers are stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10]
-
Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[10][11]
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill:
-
Small Spill (contained within a fume hood):
-
Wearing appropriate PPE (lab coat, goggles, double-nitrile gloves), contain the spill with absorbent pads or other inert material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material using non-sparking tools and place it in the solid halogenated waste container.[3][13]
-
Decontaminate the area as described in Section 2.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
If the substance is volatile or the spill is large, activate the fire alarm to initiate a building evacuation and notify emergency responders.[3]
-
Contact your institution's EH&S emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper handling and disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine waste streams.
Caption: Waste disposal workflow for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Final Disposal and Record-Keeping
Once a waste container is full (or after a maximum of 3 months, per some institutional guidelines), it must be prepared for final disposal.[10]
-
Finalize the Label: Ensure all constituents are listed with accurate percentage estimates. Sign and date the tag.
-
Request Pickup: Contact your institution's EH&S department to schedule a waste pickup. Follow their specific procedures for transport from the lab to the central accumulation area.
-
Maintain Records: Keep a copy of the waste manifest or pickup request for your laboratory's records, as this is often a regulatory requirement.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, protecting themselves, their colleagues, and the environment.
References
- 5-bromo-[1][2][3]triazolo[1,5-a]pyridine.
- 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]
- Halogenated Solvents in Laboratories.
- Organic solvent waste. Kemicentrum, Lund University. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Guidelines for Segregating and Combining Chemical Wastes into Containers. Environmental Health and Radiation Safety, University of Pennsylvania. [Link]
- Safety Data Sheet: 7-Bromo-3-methyl[1][2][3]triazolo[1,5-a]pyridine. Hoffman Fine Chemicals. [Link]
- Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants.
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A Senior Application Scientist's Guide to Handling 5-Bromo-triazolo[1,5-a]pyridine
A Senior Application Scientist's Guide to Handling 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This document provides essential safety and handling protocols for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. As a valued researcher, your safety is paramount. This guide moves beyond mere compliance, offering a framework grounded in chemical causality to ensure every procedure is a self-validating system of safety. We will explore the necessary personal protective equipment (PPE), engineering controls, and emergency procedures to foster a secure and productive research environment.
Hazard Assessment: An Evidence-Based Approach
Inferred Hazard Profile:
Based on aggregated GHS data for the closely related isomer, 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine, the following hazards are anticipated[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, pyridine and its derivatives are recognized as toxic, flammable, and irritant compounds that can be absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys[2]. The presence of a bromine atom suggests that it should be handled with the care afforded to all brominated aromatic compounds, which can also cause skin and eye irritation[5][6][7].
Foundational Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before any personal protective equipment is considered, the primary line of defense is robust engineering controls. All handling of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine must be performed within a certified and properly functioning chemical fume hood to prevent the inhalation of vapors or dust[1][2][3][6].
Your personal protective equipment is the final, critical barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield worn over goggles is mandatory when handling larger quantities or when there is a significant splash risk.[5][8] |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton®. Pyridine and its derivatives can degrade some common glove materials; nitrile alone is not recommended for prolonged contact.[2][3] Butyl rubber offers superior resistance. Always consult the manufacturer's glove compatibility chart.[2] Change gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully-buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[1][5][6] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory | NIOSH-Approved Respirator (if required) | All work should be performed in a fume hood to eliminate the need for respiratory protection.[6][9] In the rare event of fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes risk and ensures reproducible safety.
Preparation & Handling:
-
Designate Area: Before starting, designate a specific area within the fume hood for the procedure to contain potential contamination.[5]
-
Pre-Experiment Check: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[2]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Dispensing: Handle the compound as a solid. Keep the container tightly sealed when not in use to prevent sublimation or dust generation.[2][11] Use spark-proof tools if there is any risk of dust ignition.[12]
-
Execution: Perform all manipulations deep within the fume hood to ensure maximum vapor and particulate capture.
Post-Handling & Decontamination:
-
Surface Cleaning: Upon completion, decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Doff PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][7][9][11]
Emergency Response: Spill and Exposure Management
Accidents require a calm, immediate, and practiced response.
Chemical Spill Protocol
-
Assess the Situation: If the spill is large or outside of a fume hood, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Contain Small Spills: For small spills within the fume hood:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to your supervisor.
Personal Exposure Protocol
The following diagram outlines the immediate actions required in the event of personal exposure.
Caption: Immediate first aid workflow following personal exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[2][11] Seek medical attention.
-
Inhalation: Move the individual to fresh air at once.[2][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[9][11] Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All materials contaminated with 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine must be treated as hazardous waste.[1][2]
-
Segregation: Do not mix this waste with other incompatible waste streams.[1] It should be stored away from strong oxidizers and acids.[2]
-
Containment: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips, absorbent pads), in a clearly labeled, sealable, and chemically compatible container.[1][2]
-
Disposal: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1][3] Contact your institution's EHS department for specific collection procedures.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Unknown Source.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem, NIH.
- Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
- Personal protective equipment for handling 3-Bromo-1-butene. Benchchem.
- Safety D
- Pyridine - SAFETY D
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety D
- 5-Bromo-[1][2][4]triazolo[1,5-a]pyridine 97. Sigma-Aldrich.
- 5-Bromo-[1][2][4]triazolo[1,5-a]pyridin-2-amine. Sigma-Aldrich.
- 5-Bromo-1-pentene Safety D
- 5-Bromo-7-Azaindole Safety D
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
